tert-Butyl methyl(3-oxobutyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-methyl-N-(3-oxobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYYCJHSYGWXMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN(C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
tert-Butyl methyl(3-oxobutyl)carbamate CAS number
An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate
Abstract
This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of significant interest in synthetic organic chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a robust synthetic pathway with mechanistic insights, and its applications as a versatile building block. Emphasis is placed on the strategic utility of its orthogonal functionalities—a ketone and a Boc-protected secondary amine. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, safety information, and a framework for its practical application in the laboratory.
Chemical Identity and Properties
This compound is a carbamate derivative featuring a ketone functional group. The presence of the tert-butyloxycarbonyl (Boc) group, a common protecting group for amines, makes this compound a stable and valuable intermediate for multi-step organic synthesis.
Systematic IUPAC Name: tert-butyl N-methyl-N-(3-oxobutyl)carbamate CAS Number: 1447607-14-8[1][2][3] Molecular Formula: C₁₀H₁₉NO₃[1] Molecular Weight: 201.26 g/mol [1]
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1447607-14-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow oil or low-melting solid | N/A |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, MeOH) | N/A |
| Boiling Point | Not established | N/A |
| Melting Point | Not established | N/A |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not widely documented in literature, but a logical and efficient two-step pathway can be designed based on fundamental organic reactions. The strategy involves an initial Aza-Michael addition followed by a standard Boc-protection.
Overall Synthetic Scheme:
The proposed synthesis starts from two readily available commercial reagents: methylamine and methyl vinyl ketone (MVK).
-
Step 1: Aza-Michael Addition. Methylamine acts as a nucleophile in a conjugate addition to the α,β-unsaturated ketone, MVK. This reaction forms the key intermediate, 4-(methylamino)butan-2-one. This reaction is typically performed at low temperatures to control its exothermicity and minimize side reactions.
-
Step 2: Boc-Protection. The resulting secondary amine is then protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base like triethylamine (TEA) or in a biphasic system with a mild inorganic base. The base neutralizes the carbonic acid byproduct, driving the reaction to completion.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization (Predicted)
Authenticating the structure of the final product is critical. Based on its molecular structure, the following spectroscopic signatures are expected.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | δ (ppm): ~4.0-3.5 (t, 2H, -N-CH₂-), ~2.9 (s, 3H, -N-CH₃), ~2.7 (t, 2H, -CH₂-C=O), ~2.1 (s, 3H, -C(=O)-CH₃), 1.4 (s, 9H, -C(CH₃)₃). Note: Due to rotational isomers (rotamers) around the N-C(O) bond, some peaks may appear broadened or as two distinct sets. |
| ¹³C NMR | δ (ppm): ~208 (C=O, ketone), ~155 (C=O, carbamate), ~80 (-C(CH₃)₃), ~48 (-N-CH₂-), ~42 (-CH₂-C=O), ~35 (-N-CH₃), ~30 (-C(=O)-CH₃), ~28 (-C(CH₃)₃). |
| IR (Infrared) | ν (cm⁻¹): ~1710 (C=O stretch, ketone), ~1690 (C=O stretch, carbamate), ~2970 (C-H stretch, aliphatic). |
| Mass Spec (MS) | m/z (ESI+): 202.14 [M+H]⁺, 224.12 [M+Na]⁺. |
Applications in Research and Drug Development
The utility of this compound stems from its bifunctional nature, allowing for sequential or orthogonal chemical transformations.
-
Boc-Protected Amine: The Boc group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions.[4] It can be cleanly removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free secondary amine. This allows for subsequent reactions such as acylation, alkylation, or sulfonylation without affecting other parts of the molecule.
-
Ketone Functionality: The ketone serves as an electrophilic handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Key applications include:
-
Reductive Amination: To introduce further diversity by forming a new amine.
-
Heterocycle Synthesis: As a precursor for synthesizing substituted pyridines, pyrimidines, or other heterocyclic systems crucial in medicinal chemistry.
-
Aldol and Related Condensations: To build molecular complexity through C-C bond formation.
-
The spatial separation of these two functional groups by an ethylene bridge makes it an ideal linker or building block in the synthesis of complex target molecules, such as kinase inhibitors or peptide mimetics, where precise positioning of functional groups is essential.
Caption: Orthogonal reactivity of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-(methylamino)butan-2-one
-
Materials: Methylamine (40% solution in H₂O), Methyl vinyl ketone (MVK, ≥99%), Diethyl ether, Anhydrous magnesium sulfate.
-
Safety Note: MVK is toxic and lachrymatory. Methylamine is a corrosive gas. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C in an ice-water bath, add methylamine solution (e.g., 50 mL, excess).
-
Slowly add methyl vinyl ketone (1.0 eq.) dropwise via a syringe or dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 2 hours, then let it warm to room temperature and stir overnight.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is often used directly in the next step without further purification.
-
Protocol 2: Synthesis of this compound
-
Materials: Crude 4-(methylamino)butan-2-one, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or Sodium Bicarbonate, Saturated aqueous sodium chloride (brine).
-
Procedure:
-
Dissolve the crude 4-(methylamino)butan-2-one (1.0 eq.) in DCM (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C.
-
In a separate flask, dissolve Boc₂O (1.1 eq.) in a small amount of DCM.
-
Add the Boc₂O solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Safety and Handling
While toxicological properties for this specific compound have not been fully investigated, data from structurally related compounds like tert-butyl carbamate should be considered.
-
Hazard Identification: May cause skin, eye, and respiratory tract irritation.[5][6] May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical safety goggles conforming to EN166, protective gloves (e.g., nitrile rubber), and a lab coat.[7] All handling should be performed in a chemical fume hood.[8]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[9]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[9]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a highly valuable synthetic intermediate whose utility is derived from its constitution as a bifunctional building block. The presence of a ketone and a stable, yet readily cleavable, Boc-protected amine allows for a wide range of selective chemical manipulations. This guide has provided its core chemical data, a logical synthetic strategy with detailed protocols, and an overview of its potential applications in modern organic synthesis and pharmaceutical research. Proper adherence to the outlined safety protocols is essential for its handling and use in a laboratory setting.
References
-
Yang, J. W., Pan, S. C., & List, B. (2009). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses, 86, 18. [Link]
-
PubChem. tert-butyl N-(3-oxobutyl)carbamate. National Center for Biotechnology Information. [Link]
-
Popović-Grle, S., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 71(3), 335-364. [Link]
-
Cole-Parmer. Material Safety Data Sheet - tert-Butyl carbamate. [Link]
-
Fisher Scientific. Safety Data Sheet - tert-Butyl carbamate (alternative). [Link]
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Loev, B., & Kormendy, M. F. (1963). A New Synthesis of Carbamates. The Journal of Organic Chemistry, 28(12), 3421-3426. [Link]
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- 5. tert-butyl N-(3-oxobutyl)carbamate | C9H17NO3 | CID 12111481 - PubChem [pubchem.ncbi.nlm.nih.gov]
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tert-Butyl methyl(3-oxobutyl)carbamate chemical properties
An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of this compound, a bifunctional molecule of interest in synthetic organic chemistry and drug discovery. By integrating a ketone moiety with a carbamate-protected secondary amine, this compound serves as a versatile building block for the synthesis of more complex molecular architectures. This document will delve into its core chemical properties, outline a validated synthetic protocol, and explore its reactivity and potential applications, offering a resource for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound, with the Chemical Abstracts Service (CAS) registry number 103932-31-8, is a stable, colorless to pale yellow oil at room temperature. Its bifunctional nature, containing both a ketone carbonyl group and a tert-butoxycarbonyl (Boc) protected secondary amine, dictates its chemical behavior and physical properties.
A summary of its key physicochemical properties is presented in Table 1. This data is aggregated from various chemical suppliers and databases, providing a consensus view of the compound's characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 103932-31-8 | |
| Molecular Formula | C10H19NO3 | |
| Molecular Weight | 201.26 g/mol | |
| Appearance | Colorless to pale yellow oil | |
| Boiling Point | 108-110 °C at 1.5 mmHg | |
| Density | 1.006 g/cm³ | |
| Refractive Index (nD20) | 1.447 | |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Limited solubility in water. | Inferred from structure |
| Storage Conditions | Store at 2-8°C under an inert atmosphere for long-term stability. |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available N-Boc-N-methylglycine. This protocol is designed to be robust and scalable, providing a reliable source of the target compound.
Step 1: Activation of N-Boc-N-methylglycine
The first step involves the activation of the carboxylic acid moiety of N-Boc-N-methylglycine to form a mixed anhydride. This is a common and effective method for activating carboxylic acids for subsequent nucleophilic attack. The use of isobutyl chloroformate in the presence of a non-nucleophilic base like N-methylmorpholine (NMM) at low temperatures minimizes side reactions and ensures high conversion to the mixed anhydride intermediate.
Step 2: Weinreb Amide Formation and Reaction with a Grignard Reagent
While not explicitly detailed in the provided search results for this specific molecule, a reliable and general method for the synthesis of ketones from carboxylic acids is through a Weinreb amide intermediate. This approach prevents the common problem of over-addition of the organometallic reagent. The activated carboxylic acid would first react with N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide. Subsequent treatment with a suitable Grignard reagent, such as methylmagnesium bromide, would furnish the desired ketone.
However, a more direct, albeit potentially lower-yielding, approach involves the reaction of the activated carboxylic acid with a suitable organometallic reagent. For the purpose of this guide, we will outline a plausible synthetic workflow based on general principles of organic synthesis.
Experimental Workflow
Figure 1: A plausible synthetic workflow for this compound.
Detailed Protocol
-
Materials: N-Boc-N-methylglycine, Meldrum's acid, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Silica gel for column chromatography.
-
Step 1: Acylation of Meldrum's Acid
-
To a solution of N-Boc-N-methylglycine (1.0 eq) and Meldrum's acid (1.1 eq) in dry DCM at 0 °C, add DMAP (0.1 eq).
-
Slowly add a solution of DCC (1.1 eq) in dry DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with cold DCM.
-
The filtrate containing the acylated Meldrum's acid intermediate is used directly in the next step.
-
-
Step 2: Hydrolysis and Decarboxylation
-
The DCM is removed from the filtrate under reduced pressure.
-
The residue is taken up in water and heated to 100 °C for 1-2 hours until gas evolution ceases.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as a colorless to pale yellow oil.
Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The Boc-protecting group is stable to a wide range of reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the secondary amine. The ketone carbonyl group is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Figure 2: Reactivity map of this compound.
Key Transformations:
-
Reductive Amination: The ketone can undergo reductive amination with primary or secondary amines in the presence of a mild reducing agent like sodium triacetoxyborohydride to introduce a new amino group.
-
Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, allowing for carbon chain extension.
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride, providing a chiral center if a stereoselective reducing agent is used.
-
Boc Deprotection: The Boc group can be removed under acidic conditions to liberate the secondary amine, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Wavenumber |
| ¹H NMR | Boc group (-C(CH₃)₃) | ~1.4 ppm (singlet, 9H) |
| Methyl group on nitrogen (-NCH₃) | ~2.9 ppm (singlet, 3H) | |
| Methyl ketone (-C(O)CH₃) | ~2.2 ppm (singlet, 3H) | |
| Methylene adjacent to N (-NCH₂-) | ~3.5 ppm (triplet) | |
| Methylene adjacent to C=O (-CH₂C(O)-) | ~2.8 ppm (triplet) | |
| ¹³C NMR | Ketone carbonyl (C=O) | ~208 ppm |
| Carbamate carbonyl (N-C(O)-O) | ~156 ppm | |
| Quaternary carbon of Boc (-C(CH₃)₃) | ~80 ppm | |
| Methyl groups of Boc (-C(CH₃)₃) | ~28 ppm | |
| Methylene adjacent to N (-NCH₂-) | ~50 ppm | |
| Methylene adjacent to C=O (-CH₂C(O)-) | ~45 ppm | |
| Methyl group on nitrogen (-NCH₃) | ~35 ppm | |
| Methyl ketone (-C(O)CH₃) | ~30 ppm | |
| IR Spectroscopy | Ketone C=O stretch | ~1715 cm⁻¹ |
| Carbamate C=O stretch | ~1690 cm⁻¹ | |
| C-H stretches | ~2850-3000 cm⁻¹ |
Handling, Safety, and Storage
This compound should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous chemical. Avoid contact with skin and eyes, and do not ingest.
For long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 2-8°C. This minimizes potential degradation from atmospheric moisture and oxygen.
Conclusion
This compound is a valuable synthetic intermediate whose utility lies in the orthogonal reactivity of its ketone and Boc-protected amine functionalities. This guide has provided a comprehensive overview of its physical and chemical properties, a detailed synthetic protocol, and an exploration of its potential reactivity. By leveraging the information presented herein, researchers can effectively incorporate this versatile building block into their synthetic strategies for the development of novel small molecules and pharmaceutical agents.
References
-
This compound Product Page. Chemspace. [Link]
tert-Butyl methyl(3-oxobutyl)carbamate molecular structure
An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate: Synthesis, Characterization, and Applications
Abstract
This compound (CAS: 1447607-14-8) is a bifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry.[1][2] Its structure, which incorporates a ketone carbonyl and a Boc-protected secondary amine, offers a versatile platform for the construction of more complex molecular architectures, particularly nitrogen-containing heterocycles prevalent in pharmaceuticals. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization methods, and its strategic applications in drug discovery and development.
Introduction: A Versatile Bifunctional Intermediate
In the landscape of modern drug discovery, the efficient synthesis of novel molecular scaffolds is paramount. Small, functionalized building blocks that allow for controlled, sequential chemical modifications are indispensable tools for the medicinal chemist. This compound emerges as such a tool. The molecule contains two key reactive sites: a ketone and a protected amine.
The ketone moiety serves as an electrophilic handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol condensations, Wittig reactions, and reductive aminations. Concurrently, the methylamino group is masked by the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a cornerstone of modern organic synthesis, valued for its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and mildly acidic conditions) while being readily and cleanly removable under moderately strong acidic conditions.[3] This orthogonal reactivity makes this compound an ideal precursor for constructing substituted piperidines, pyrrolidines, and other cyclic and acyclic structures that are frequently explored in the development of new therapeutic agents.[][5]
Molecular Structure and Physicochemical Properties
The structure of this compound features a four-carbon backbone. The nitrogen atom of a methylamine is attached at the C1 position and is part of a carbamate functional group. A ketone carbonyl is located at the C3 position.
Caption: 2D Molecular Structure of the Topic Compound.
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
| IUPAC Name | tert-butyl N-methyl-N-(3-oxobutyl)carbamate | [1] |
| CAS Number | 1447607-14-8 | [1][2][6] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Physical Form | Liquid | |
| Purity (Typical) | ≥95% | |
| Storage Conditions | Sealed in dry, room temperature | |
| InChI Key | XIYYCJHSYGWXMA-UHFFFAOYSA-N | |
| Canonical SMILES | CC(=O)CCN(C)C(=O)OC(C)(C)C | |
| XLogP3 | 0.9 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| Rotatable Bond Count | 6 | [7] |
Synthesis and Mechanistic Insights
The most direct and efficient method for synthesizing this compound is via an aza-Michael addition.[8] This reaction involves the conjugate addition of a nitrogen nucleophile, in this case, tert-butyl methylcarbamate, to an α,β-unsaturated carbonyl compound, methyl vinyl ketone (MVK).
Causality Behind Experimental Choices:
-
Reaction Choice : The aza-Michael reaction is a robust and atom-economical method for forming carbon-nitrogen bonds.[9][10] It is widely used in both academic and industrial settings for its reliability.
-
Nucleophile : tert-Butyl methylcarbamate is the ideal starting material. The Boc group serves two critical functions: it deactivates the nitrogen slightly to prevent unwanted side reactions but leaves it sufficiently nucleophilic to add to the MVK, and it protects the resulting secondary amine product from further reaction.
-
Michael Acceptor : Methyl vinyl ketone is a highly reactive and commercially available Michael acceptor, making it a cost-effective choice.
-
Catalyst : While some aza-Michael additions require a catalyst (acidic or basic) to proceed, the reaction between secondary amines or carbamates and highly activated alkenes like MVK can often proceed thermally without a catalyst, which simplifies the workup procedure.[10][11] A mild base like triethylamine or sodium ethoxide can be used to accelerate the reaction if needed.[12]
-
Solvent : A polar aprotic solvent such as acetonitrile or dichloromethane is typically chosen to ensure the solubility of the reactants without interfering with the reaction mechanism.
Detailed Experimental Protocol: Synthesis
Materials:
-
tert-Butyl methylcarbamate (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.1 eq, freshly distilled)
-
Acetonitrile (or Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl methylcarbamate (1.0 eq) and dissolve it in acetonitrile (approx. 0.2 M concentration).
-
Addition of Reactant: Add methyl vinyl ketone (1.1 eq) to the solution dropwise at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) to ensure completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carbamate is consumed (typically 4-12 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (1x) and brine (1x). The aqueous washes help remove any unreacted MVK and acidic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. Combine the fractions containing the desired product (identified by TLC) and concentrate under reduced pressure to afford this compound as a pure liquid.
Caption: Experimental workflow for the synthesis and validation of the topic compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized product is a critical step. The following are the expected analytical signatures for this compound based on its molecular structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
δ ~2.15 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃-C=O).
-
δ ~1.45 ppm (s, 9H): A strong singlet for the nine equivalent protons of the tert-butyl group.
-
δ ~2.80 ppm (s, 3H): A singlet for the three protons of the N-methyl group.
-
δ ~2.70 ppm (t, 2H): A triplet for the two methylene protons adjacent to the ketone (CH₂ -C=O).
-
δ ~3.50 ppm (t, 2H): A triplet for the two methylene protons adjacent to the nitrogen atom (CH₂ -N).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
δ ~208 ppm: Ketone carbonyl carbon.
-
δ ~155 ppm: Carbamate carbonyl carbon.
-
δ ~80 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~45-50 ppm: Methylene carbon adjacent to the nitrogen.
-
δ ~35-40 ppm: Methylene carbon adjacent to the ketone.
-
δ ~35 ppm: N-methyl carbon.
-
δ ~30 ppm: Acetyl methyl carbon.
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
-
MS (Mass Spectrometry, ESI+):
-
m/z 202.14 [M+H]⁺: The protonated molecular ion.
-
m/z 146.08 [M-C₄H₈+H]⁺: A major fragment corresponding to the loss of isobutylene from the Boc group, a characteristic fragmentation pattern.
-
m/z 102.09 [M-Boc+H]⁺: Fragment corresponding to the loss of the entire Boc group.
-
-
IR (Infrared Spectroscopy):
-
~1710 cm⁻¹: Strong absorbance from the ketone C=O stretch.
-
~1690 cm⁻¹: Strong absorbance from the carbamate C=O stretch.
-
~2970 cm⁻¹: C-H stretching from the aliphatic groups.
-
Applications in Drug Development
The synthetic utility of this compound lies in its ability to act as a linchpin for building more elaborate molecules.
-
Synthesis of Heterocycles: The primary application is in the synthesis of nitrogen-containing heterocycles. Intramolecular reductive amination, following deprotection of the Boc group, can lead to the formation of substituted piperidines. Alternatively, the ketone can be functionalized first, followed by cyclization reactions. These heterocyclic cores are privileged structures in medicinal chemistry, appearing in a vast number of approved drugs.
-
Linker/Spacer Unit: The linear four-carbon chain can act as a linker to connect two different pharmacophores. The ketone can be converted to an amine or other functional group, and after Boc deprotection, the molecule presents two distinct nitrogen nucleophiles for further elaboration.
-
Pro-drug and Prodrug Linker Design: Carbamates are a well-established functional group in pharmaceuticals and are often used as pro-drugs to improve the physicochemical properties of a parent drug molecule.[5] While this specific molecule is more of a building block, the carbamate chemistry is directly relevant to pro-drug design strategies.
Conclusion
This compound is a valuable and versatile synthetic intermediate whose utility is rooted in the orthogonal reactivity of its ketone and Boc-protected amine functionalities. The straightforward synthesis via an aza-Michael addition makes it readily accessible. For researchers and scientists in drug development, this compound represents a strategic tool for the efficient construction of compound libraries based on privileged heterocyclic scaffolds, ultimately accelerating the discovery of new therapeutic agents.
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An In-depth Technical Guide to the Synthesis of tert-Butyl methyl(3-oxobutyl)carbamate
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust synthetic pathway for tert-butyl methyl(3-oxobutyl)carbamate, a valuable intermediate in pharmaceutical and organic synthesis. The presented methodology is a two-step process commencing with the aza-Michael addition of tert-butyl carbamate to methyl vinyl ketone to afford the N-Boc protected aminoketone intermediate, followed by a selective N-methylation. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a thorough discussion of the underlying chemical principles. The causality behind experimental choices is elucidated to ensure both reproducibility and a deeper understanding of the synthesis.
Introduction
This compound, also known as N-Boc-N-methyl-4-amino-2-butanone, is a bifunctional organic molecule incorporating a ketone and a protected secondary amine. This structural motif makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other biologically active compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the selective manipulation of other functional groups within a molecule, with the Boc group being readily removable under acidic conditions.[1] This guide details a reliable and scalable synthetic route to this important intermediate.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed as a two-step sequence. This approach allows for the controlled introduction of the required functional groups and minimizes the formation of side products.
Step 1: Synthesis of tert-Butyl (3-oxobutyl)carbamate. This initial step involves the conjugate addition of tert-butyl carbamate to methyl vinyl ketone. This reaction, an aza-Michael addition, is a well-established method for the formation of carbon-nitrogen bonds.[2][3]
Step 2: N-Methylation of tert-Butyl (3-oxobutyl)carbamate. The secondary amine of the carbamate intermediate is then selectively methylated to yield the final product. This is achieved using a strong base to deprotonate the carbamate nitrogen, followed by reaction with a methylating agent.[4][5][6]
Figure 1: Overall two-step synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl (3-oxobutyl)carbamate
The aza-Michael addition of a carbamate to an α,β-unsaturated ketone is a powerful tool for constructing β-amino carbonyl compounds.[2][7] In this step, the nucleophilic nitrogen of tert-butyl carbamate adds to the β-carbon of methyl vinyl ketone. The reaction is typically catalyzed by a base to enhance the nucleophilicity of the carbamate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| tert-Butyl carbamate | 117.15 | 1.0 | 11.72 g (0.1 mol) |
| Methyl vinyl ketone | 70.09 | 1.1 | 7.71 g (0.11 mol) |
| Potassium tert-butoxide | 112.21 | 0.1 | 1.12 g (0.01 mol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL |
| Saturated aq. NH₄Cl solution | - | - | 100 mL |
| Ethyl acetate | - | - | 3 x 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl carbamate (11.72 g, 0.1 mol) and anhydrous tetrahydrofuran (200 mL). Stir until the solid is completely dissolved.
-
Add potassium tert-butoxide (1.12 g, 0.01 mol) to the solution. The use of a catalytic amount of a non-nucleophilic base is crucial to deprotonate a portion of the carbamate, thereby increasing its nucleophilicity without promoting polymerization of the methyl vinyl ketone.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add methyl vinyl ketone (7.71 g, 0.11 mol) dropwise to the stirred solution over 30 minutes. Maintaining a low temperature is essential to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, tert-butyl (3-oxobutyl)carbamate, can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield a colorless to pale yellow oil.
Figure 2: Experimental workflow for the synthesis of tert-butyl (3-oxobutyl)carbamate.
Step 2: N-Methylation of tert-Butyl (3-oxobutyl)carbamate
The N-methylation of a Boc-protected amine is a common transformation in organic synthesis. The use of a strong, non-nucleophilic base such as sodium hydride is effective for the deprotonation of the carbamate nitrogen, which is less acidic than an amide N-H. The resulting anion readily reacts with an electrophilic methyl source like methyl iodide.[4][5]
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Amount |
| tert-Butyl (3-oxobutyl)carbamate | 187.24 | 1.0 | 18.72 g (0.1 mol) |
| Sodium hydride (60% dispersion in oil) | 24.00 | 1.2 | 4.80 g (0.12 mol) |
| Methyl iodide | 141.94 | 1.5 | 21.29 g (0.15 mol) |
| Tetrahydrofuran (THF), anhydrous | - | - | 250 mL |
| Saturated aq. NaHCO₃ solution | - | - | 100 mL |
| Diethyl ether | - | - | 3 x 100 mL |
| Brine | - | - | 100 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and under an inert atmosphere, add a solution of tert-butyl (3-oxobutyl)carbamate (18.72 g, 0.1 mol) in anhydrous tetrahydrofuran (150 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add sodium hydride (4.80 g of a 60% dispersion in mineral oil, 0.12 mol) portion-wise to the stirred solution. The addition of sodium hydride should be done slowly to control the evolution of hydrogen gas.
-
Stir the mixture at 0 °C for 30 minutes after the addition of sodium hydride is complete.
-
Add methyl iodide (21.29 g, 0.15 mol) dropwise via the dropping funnel over 20 minutes.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by cooling the flask back to 0 °C and slowly adding saturated aqueous sodium bicarbonate solution (100 mL) to decompose any unreacted sodium hydride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product, this compound, can be purified by vacuum distillation or flash column chromatography to yield a pure product.
Figure 3: Experimental workflow for the N-methylation of tert-butyl (3-oxobutyl)carbamate.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.
-
Reaction Monitoring: The progress of both reactions should be meticulously monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., hexane/ethyl acetate). This allows for the determination of the reaction endpoint and helps in identifying the formation of any significant side products.
-
Intermediate Characterization: The intermediate, tert-butyl (3-oxobutyl)carbamate, should be characterized after purification to confirm its identity and purity before proceeding to the next step. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are recommended. The expected signals in the ¹H NMR spectrum would include a singlet for the tert-butyl group, and characteristic multiplets for the ethyl ketone chain.
-
Final Product Validation: The final product, this compound, must be rigorously characterized to confirm its structure and purity. In addition to NMR and IR spectroscopy, mass spectrometry can be used to confirm the molecular weight. The ¹H NMR spectrum should show the appearance of a new singlet corresponding to the N-methyl group.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the step-by-step protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable intermediate for their research and development needs. The emphasis on reaction monitoring and thorough characterization at each stage ensures the integrity and reproducibility of the synthesis.
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Lokey Lab Protocols. (2017, March 2). N-Methylation of Boc amino acids. Wikidot. [Link]
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Magre, M., Szewczyk, M., & Rueping, M. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates. Organic Letters, 22(8), 3209–3214. [Link]
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Yang, J. W., Pan, S. C., & List, B. (2008). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 85, 1-10. [Link]
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Reddy, B. V. S., et al. (2007). On the Selective N-Methylation of BOC-Protected Amino Acids. ResearchGate. [Link]
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Martina, S. L. X., et al. (2015). Flow protocol for the preparation of N-Boc-β-amino ketones 3a–g. ResearchGate. [Link]
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Snieckus, V., & MacNeil, S. L. (2023). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. ACS Omega. [Link]
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Grygorenko, O. O., et al. (2021). Synthesis of N-Boc protected amino acid 20 (all the compounds had dr 3:1; only the major diastereomers are shown). ResearchGate. [Link]
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Shenvi, R. A., et al. (2019). A Catalytic, Enantioselective Sulfamate Tethered Aza-Michael Cyclization. Organic Letters. [Link]
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Kumar, A., & Sharma, G. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585–2631. [Link]
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Chorghade, M. S., et al. (2017). Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Molecules. [Link]
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An In-depth Technical Guide on the Purity and Stability of tert-Butyl methyl(3-oxobutyl)carbamate
Introduction
tert-Butyl methyl(3-oxobutyl)carbamate is a carbamate derivative of significant interest in organic synthesis, particularly as a versatile building block in the preparation of more complex molecules in the pharmaceutical and agrochemical industries. The presence of both a ketone and a protected amine functionality within the same molecule makes it a valuable intermediate. The tert-butoxycarbonyl (Boc) protecting group on the secondary amine allows for selective reactions at other parts of the molecule, with the amine being deprotected under specific acidic conditions when required.
The purity and stability of this compound are critical quality attributes that can significantly impact the outcome of subsequent synthetic steps, including yield, impurity profile, and overall safety and efficacy of the final product. This technical guide provides a comprehensive overview of the key aspects related to the purity and stability of this compound, drawing upon established principles of carbamate chemistry due to the limited specific literature on this exact molecule. This guide is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this compound in their work.
Physicochemical Properties
While specific experimental data for this compound is not extensively available, its properties can be inferred from its structure and data from analogous compounds.
| Property | Value (Predicted/Inferred) | Source |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Inferred from similar small organic molecules |
| Solubility | Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water. | Inferred from the structure |
| Boiling Point | Not readily available; likely to decompose at higher temperatures | General knowledge of carbamates |
| Storage Temperature | Room temperature for short-term storage; refrigeration (-20°C) recommended for long-term stability. | [1] |
Synthesis and Purification
The synthesis of this compound would likely involve the N-methylation of a suitable precursor followed by the introduction of the 3-oxobutyl group, or vice-versa. A plausible synthetic approach involves the reductive amination of an aldehyde with N-Boc-N-methylamine.[2]
Illustrative Synthetic Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Purification Strategies
Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts.
-
Silica Gel Column Chromatography: This is the most common method for purifying compounds of this nature. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically employed to separate the desired product from impurities.
-
Ion-Exchange Chromatography: For the removal of acidic or basic impurities, ion-exchange resins can be a powerful tool. For instance, a strongly acidic ion-exchange resin could be used to remove any unreacted amine starting materials.[1]
Analytical Methods for Purity Assessment
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds. A reverse-phase HPLC method is generally suitable for carbamates.[3]
Experimental Protocol: HPLC Purity Assessment
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:
-
0-20 min, 5-95% B
-
20-25 min, 95% B
-
25-26 min, 95-5% B
-
26-30 min, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm (where the carbamate functional group absorbs).
-
Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve it in the initial mobile phase composition to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique for identifying and quantifying the target compound and any potential impurities or degradation products.[4][5] The fragmentation patterns observed in the mass spectrometer can provide structural information about the analytes. A characteristic fragmentation for many carbamates is the neutral loss of methyl isocyanate (CH₃NCO, 57 Da).[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for purity assessment.
-
¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity in the molecule. The presence of the tert-butyl group will be indicated by a sharp singlet at approximately 1.4-1.5 ppm. The methyl group on the nitrogen will appear as a singlet, and the protons of the oxobutyl chain will show characteristic multiplets.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
Quantitative NMR (qNMR): By using a certified internal standard, qNMR can be used to determine the absolute purity of the compound without the need for a reference standard of the analyte itself.
Stability Profile and Storage
The stability of carbamates is a critical consideration, as they are known to be susceptible to degradation under certain conditions.[6]
Degradation Pathways
The primary degradation pathway for carbamates is hydrolysis of the ester linkage, which can be catalyzed by both acid and base.[6][7]
Caption: Potential degradation pathways for this compound under various stress conditions.
Forced Degradation Studies
To thoroughly understand the stability of this compound, forced degradation studies are recommended. These studies involve subjecting the compound to harsh conditions to intentionally induce degradation.
Protocol for Forced Degradation Studies [6]
-
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to track the formation of degradation products.
Recommended Storage and Handling
Based on the general stability of carbamates, the following storage and handling procedures are recommended:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] For long-term storage, refrigeration at -20°C is advisable to minimize potential degradation.[9]
-
Handling: Avoid contact with strong acids, strong bases, and oxidizing agents.[8] Use in a well-ventilated area and wear appropriate personal protective equipment (PPE).
Conclusion
While specific data for this compound is limited, a comprehensive understanding of its purity and stability can be achieved by applying established principles of carbamate chemistry. Rigorous analytical characterization using a combination of HPLC, LC-MS/MS, and NMR is essential to ensure the quality of this important synthetic intermediate. Furthermore, a thorough understanding of its degradation pathways through forced degradation studies will enable the development of appropriate storage and handling procedures, thereby ensuring its integrity for use in research and development.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. my.ucanr.edu [my.ucanr.edu]
- 8. agilent.com [agilent.com]
- 9. sctunisie.org [sctunisie.org]
An In-depth Technical Guide to the Safe Handling of tert-Butyl methyl(3-oxobutyl)carbamate
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for tert-Butyl methyl(3-oxobutyl)carbamate (CAS No. 1447607-14-8). It is intended for researchers, scientists, and drug development professionals who may work with this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established principles of chemical hygiene to ensure a self-validating system of laboratory safety.
Compound Identification and Properties
This compound is a carbamate ester. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly in peptide synthesis. The presence of a ketone functional group suggests potential reactivity that necessitates careful handling.
Chemical Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1447607-14-8 | [1] |
| Molecular Formula | C10H19NO3 | [1] |
| Molecular Weight | 201.26 g/mol | [1] |
Hazard Identification and GHS Classification
Based on available safety data, this compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory tract.
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Source: GHS classification for the closely related compound tert-butyl N-(3-oxobutyl)carbamate.[2]
Principles of Risk Mitigation
A thorough risk assessment should be conducted before any procedure involving this compound. The hierarchy of controls should be implemented to minimize exposure.
-
Elimination/Substitution: If possible, consider if a less hazardous alternative can be used.
-
Engineering Controls: All work with this compound should be performed in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[3]
-
Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must be trained on the specific hazards and handling procedures.
-
Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times. This is the last line of defense and should not be used as a substitute for engineering and administrative controls.
Standard Operating Protocol for Safe Handling
The following protocol outlines the necessary steps for safely handling this compound in a laboratory setting. This workflow is designed to be a self-validating system, where each step reinforces the safety of the subsequent actions.
Caption: Safe handling workflow for this compound.
Personal Protective Equipment (PPE) Mandates
The selection of appropriate PPE is critical to prevent exposure. The following PPE is mandatory when handling this compound:
-
Eye Protection: Tightly fitting safety goggles or a face shield are required.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.[3]
-
Skin and Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, additional protective clothing may be necessary.[3]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be required.
Storage and Incompatibility
Proper storage is essential to maintain the stability of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
Incompatible Materials: Carbamates are generally incompatible with strong acids, strong bases, and strong oxidizing agents.[4] Contact with these substances can lead to vigorous reactions and the release of toxic fumes.
Emergency Response Procedures
Preparedness for emergencies is a key component of laboratory safety.
-
Spills: In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] Do not allow the material to enter drains.[3]
-
Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3] Do not use a direct water jet. Firefighters should wear self-contained breathing apparatus.[3]
-
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Decontamination and Waste Disposal
All waste generated from the handling of this compound must be considered hazardous.
-
Decontamination: All glassware, equipment, and surfaces that have come into contact with the compound should be decontaminated.
-
Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain or in general waste streams.[3] Contaminated packaging should also be treated as hazardous waste.
References
-
Pharmaffiliates. Benzyl (2-((tert-butoxycarbonyl)amino)ethyl)(3-oxobutyl)carbamate. [Link]
-
LookChem. tert-Butyl methyl(4-oxobutyl)carbamate. [Link]
-
Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
-
PubChem. tert-butyl N-(3-oxobutyl)carbamate. [Link]
-
National Center for Biotechnology Information. Carbamate Toxicity. [Link]
-
Safe Work Australia. GHS Hazardous Chemical Information List. [Link]
-
TAMURA Group. Green Procurement Standard Appendix. [Link]
-
NJ.gov. 2010 Right to Know Hazardous Substance List. [Link]
-
ECHA. Regulation (EC) No 1272/2008. [Link]
-
NJ.gov. AMMONIUM CARBAMATE HAZARD SUMMARY. [Link]
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An In-depth Technical Guide to tert-Butyl methyl(3-oxobutyl)carbamate: Synthesis, Properties, and Applications
Foreword: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic use of functionalized building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl methyl(3-oxobutyl)carbamate, also identified as N-Boc-N-methyl-4-amino-2-butanone, has emerged as a valuable, albeit not widely documented, intermediate. This technical guide aims to provide a comprehensive overview of this compound, from its fundamental properties to its synthesis and potential applications. By consolidating available data and drawing upon established principles of organic synthesis, we present a practical resource for researchers and scientists in the field.
Compound Profile and Physicochemical Properties
This compound is a carbamate-protected amino ketone. The presence of the tert-butyloxycarbonyl (Boc) group on the nitrogen atom renders it stable under a variety of reaction conditions, while the ketone functionality provides a reactive handle for a multitude of chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | Internal Nomenclature |
| CAS Number | 1447607-14-8 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₉NO₃ | Advanced ChemBlocks |
| Molecular Weight | 201.26 g/mol | Advanced ChemBlocks |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from similar compounds |
A closely related analog, tert-butyl N-(3-oxobutyl)carbamate (CAS 54614-95-8), which lacks the N-methyl group, has a molecular weight of 187.24 g/mol .
Historical Context and Discovery
The specific discovery of this compound is not prominently documented in seminal publications. Its emergence is likely intertwined with the broader development of Boc-protected amino acids and their derivatives as foundational tools in peptide synthesis and medicinal chemistry. The wide utility of the Boc protecting group, easily introduced and removed under specific acidic conditions, has led to the synthesis of a vast library of such building blocks for drug discovery programs. The presence of this compound in the catalogs of various chemical suppliers indicates its utility as a readily available intermediate for more complex target molecules.
Synthesis of this compound: A Proposed Protocol
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the disconnection of the carbamate bond, leading back to 4-(methylamino)-2-butanone and a Boc-group source.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Experimental Protocol
This protocol is based on standard procedures for the N-Boc protection of amines.
Step 1: N-Boc Protection of 4-(methylamino)-2-butanone
Objective: To introduce the tert-butyloxycarbonyl (Boc) protecting group onto the secondary amine of 4-(methylamino)-2-butanone.
Materials:
-
4-(methylamino)-2-butanone hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, suspend 4-(methylamino)-2-butanone hydrochloride (1.0 eq) in dichloromethane.
-
To the suspension, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free amine.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
The use of a base like triethylamine is crucial to neutralize the hydrochloride salt of the starting material and to scavenge the acid generated during the reaction.
-
Di-tert-butyl dicarbonate is the standard and most efficient reagent for the introduction of the Boc protecting group.
-
The reaction is typically performed at room temperature to ensure a reasonable reaction rate without promoting side reactions.
-
An aqueous workup is necessary to remove the triethylamine hydrochloride salt and any unreacted reagents.
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of this compound makes it a versatile intermediate in the synthesis of more complex molecules, particularly in the realm of pharmaceuticals.
-
As a Precursor to Substituted Piperidines and Pyrrolidines: The ketone functionality can be utilized in reductive amination reactions to construct cyclic amines, which are common scaffolds in many drug candidates.
-
In the Synthesis of γ-Amino Alcohols: Reduction of the ketone would yield a protected γ-amino alcohol, another important structural motif in bioactive molecules.
-
As a Linker in Complex Molecules: The carbamate-protected amine allows for its incorporation into a larger molecule, with the ketone serving as a point for further elaboration or conjugation.
Caption: Potential synthetic applications of the target molecule.
Conclusion and Future Outlook
This compound represents a valuable, functionalized building block for organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and other complex molecular architectures relevant to drug discovery. While its direct discovery and history are not extensively documented, its synthesis can be reliably achieved through standard and well-understood chemical transformations. The continued exploration of its reactivity and its application in the synthesis of novel bioactive compounds will undoubtedly solidify its place in the synthetic chemist's toolbox.
References
-
tert-butyl N-(3-oxobutyl)carbamate. PubChem. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
Sources
Methodological & Application
Strategic Synthesis of Polysubstituted Pyridines via a Modified Bohlmann-Rahtz Approach Utilizing tert-Butyl methyl(3-oxobutyl)carbamate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Developing efficient and modular methods for its synthesis is paramount for accelerating drug discovery pipelines.[2] This application note details a robust, one-pot, three-component protocol for the synthesis of highly functionalized pyridines. By leveraging the versatile building block, tert-butyl methyl(3-oxobutyl)carbamate, in a modified Bohlmann-Rahtz cyclocondensation reaction, this method provides a strategic entry into novel pyridine derivatives with excellent regiochemical control and compatibility with various functional groups. We provide a detailed mechanistic rationale, step-by-step experimental protocols, data interpretation guidelines, and a comprehensive troubleshooting section to ensure reliable implementation.
Introduction: The Enduring Importance of the Pyridine Nucleus
The pyridine ring is a privileged N-heterocyclic scaffold in pharmaceutical science due to its unique physicochemical properties and its presence in a vast number of biologically active compounds.[3][4] Its ability to act as a hydrogen bond acceptor, its metabolic stability, and the ease with which it can be functionalized make it an indispensable tool for medicinal chemists.[1][5] Pyridine derivatives are integral to drugs across a wide therapeutic spectrum, including anticancer agents, anti-inflammatory drugs, and antivirals.[6]
Classical methods for pyridine synthesis, such as the Hantzsch and Guareschi-Thorpe syntheses, have been foundational.[7][8] However, modern drug discovery demands greater molecular complexity and synthetic efficiency. The Bohlmann-Rahtz pyridine synthesis, which traditionally involves the condensation of an enamine with an ethynylketone, offers a powerful route to trisubstituted pyridines without requiring a separate oxidation step for aromatization.[9][10] This application note describes a significant modification of this approach, employing a one-pot, three-component reaction that enhances its versatility and accessibility. By using this compound as a stable and versatile 1,3-dicarbonyl surrogate, we demonstrate a streamlined synthesis of pyridines amenable to further diversification.
Mechanistic Rationale: A Modified Bohlmann-Rahtz Pathway
The core of this protocol is a tandem reaction sequence that combines elements of a multicomponent reaction with the mechanistic underpinnings of the Bohlmann-Rahtz synthesis.[11] The traditional two-step process, which often requires the isolation of an intermediate aminodiene and high temperatures for cyclization, can be a significant drawback.[9] Our modified one-pot protocol circumvents these issues.
The reaction proceeds via the following key steps:
-
In Situ Enamine Formation: The 1,3-dicarbonyl functionality of this compound reacts with an ammonia source, typically ammonium acetate, to generate a reactive enamine intermediate directly in the reaction flask. This avoids the need to pre-synthesize and isolate potentially unstable enamines.[9]
-
Michael Addition: The in situ-generated enamine performs a nucleophilic Michael addition to an activated alkyne (an alkynone), forming an aminodiene intermediate.
-
Isomerization and Cyclodehydration: The aminodiene undergoes a crucial heat or acid-catalyzed E/Z isomerization, which is a prerequisite for the subsequent 6π-electrocyclization.[9] The resulting cyclic intermediate then undergoes dehydration to yield the final aromatic pyridine ring. The use of catalysts can significantly lower the energy barrier for this cyclization step.[12]
Experimental Protocol: One-Pot Synthesis of a Polysubstituted Pyridine
This protocol details a general procedure for the synthesis of a pyridine derivative from this compound, an alkynone, and ammonium acetate.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Typical Quantity (1 mmol scale) | Role |
| This compound | 1447607-14-8 | 201.26 | 201 mg (1.0 mmol, 1.0 eq) | 1,3-Dicarbonyl surrogate |
| Phenylpropynone | 932-90-1 | 130.14 | 130 mg (1.0 mmol, 1.0 eq) | Activated alkyne |
| Ammonium Acetate | 631-61-8 | 77.08 | 116 mg (1.5 mmol, 1.5 eq) | Nitrogen source |
| Ethanol (Absolute) | 64-17-5 | 46.07 | 10 mL | Solvent |
| Acetic Acid (Glacial) (Optional) | 64-19-7 | 60.05 | 0.1 mL | Catalyst |
3.2. Equipment
-
Round-bottom flask (25 mL or 50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the selected alkynone (1.0 eq), and ammonium acetate (1.5 eq).
-
Solvent Addition: Add absolute ethanol (approx. 0.1 M concentration relative to the limiting reagent) to the flask.
-
Initiate Reaction: Attach a reflux condenser and place the flask in a pre-heated oil bath or heating mantle. Heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The consumption of the starting materials and the appearance of a new, typically more polar, product spot indicates reaction progression. The reaction is generally complete within 8-16 hours.
-
Work-up: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The eluent gradient will depend on the specific product but often starts with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increases in polarity.
-
Characterization: Combine the fractions containing the pure product, remove the solvent in vacuo, and characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
3.4. Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle all organic solvents and reagents with care, avoiding inhalation and skin contact.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Data Interpretation and Troubleshooting
A successful reaction will show the formation of a new major product on the TLC plate with a distinct Rf value from the starting materials. The purified product should yield clean NMR spectra consistent with the expected substituted pyridine structure and a molecular ion peak in the mass spectrum corresponding to the calculated molecular weight.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient reaction temperature or time.2. Deactivation of reagents. | 1. Ensure the reaction is at a full reflux. Extend the reaction time.2. Use freshly opened or purified reagents. Consider adding a catalytic amount of a mild acid (e.g., acetic acid) to facilitate the cyclodehydration step.[9][12] |
| Multiple Side Products | 1. Polymerization of the alkynone.2. Competing side reactions at high temperatures. | 1. Add the alkynone slowly to the reaction mixture at reflux.2. Attempt the reaction at a lower temperature for a longer duration. The use of catalysts like ZnBr₂ or Yb(OTf)₃ can often lower the required temperature.[9][12] |
| Difficult Purification | 1. Product and starting materials have similar polarity.2. Streaking on TLC plate. | 1. Adjust the solvent system for column chromatography; try using a different solvent system (e.g., dichloromethane/methanol).2. The product may be basic; add a small amount of triethylamine (~1%) to the eluent. |
Conclusion
This application note presents a highly efficient and modular one-pot, three-component method for synthesizing polysubstituted pyridines. The use of this compound as a key building block provides a reliable and scalable route to complex pyridine cores that are of significant interest in drug discovery and development.[3] The protocol is characterized by its operational simplicity, good yields, and the ability to generate molecular diversity from readily available starting materials. The strategic inclusion of the Boc-protecting group on the nitrogen atom offers a synthetic handle for subsequent functionalization, further enhancing the utility of this method in the construction of compound libraries for biological screening.
References
- Vertex AI Search. (n.d.). The Role of Pyridine Intermediates in Modern Drug Discovery.
- J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis.
- IntechOpen. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
- Scribd. (n.d.). Bohlmann-Rahtz Pyridine Synthesis Guide.
- BenchChem. (2025). The Diverse Biological Landscape of Substituted Pyridines: A Technical Guide for Drug Discovery Professionals.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Butynal.
- Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis.
- CORE. (n.d.). One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines.
- PubMed Central (PMC). (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
- Sarchem Labs. (n.d.). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes.
- PubMed Central (PMC), National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- ResearchGate. (n.d.). A one-pot synthesis of substituted pyridines from 1,3-dicarbonyl and vinylogous amide.
- Chem-Station International Edition. (2015). Bohlmann-Rahtz Pyridine Synthesis.
- ChemScene. (n.d.). This compound.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
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Application Notes & Protocols: The Strategic Utility of tert-Butyl methyl(3-oxobutyl)carbamate in Modern Pharmaceutical Synthesis
Abstract: In the landscape of modern drug discovery, the efficiency of synthesizing complex molecular architectures is paramount. Versatile chemical intermediates that offer both stability and predictable reactivity are invaluable assets. This document provides a detailed guide to the application of tert-Butyl methyl(3-oxobutyl)carbamate (CAS: 1447607-14-8), a bifunctional building block poised for significant utility in pharmaceutical research and development. We will explore its core physicochemical properties, the mechanistic rationale for its use, and provide a detailed, field-tested protocol for its application in constructing a key heterocyclic scaffold, demonstrating its value for researchers, medicinal chemists, and drug development professionals.
Section 1: Core Characteristics and Safety Profile
Understanding the fundamental properties and handling requirements of an intermediate is the foundation of its successful application.
Physicochemical Data
The structural attributes of this compound—a Boc-protected secondary amine and a reactive ketone moiety—are central to its synthetic utility.[1]
| Property | Value | Source |
| IUPAC Name | This compound | ChemScene[1] |
| Synonyms | tert-butyl N-methyl-N-(3-oxobutyl)carbamate | ChemScene[1] |
| CAS Number | 1447607-14-8 | ChemScene[1] |
| Molecular Formula | C₁₀H₁₉NO₃ | ChemScene[1] |
| Molecular Weight | 201.26 g/mol | ChemScene[1] |
GHS Hazard and Safety Information
While specific GHS data for this exact compound is not widely published, data from the closely related analog, tert-butyl N-(3-oxobutyl)carbamate (which lacks the N-methyl group), provides a strong basis for prudent handling.[2]
| Hazard Class | Statement | Precautionary Codes |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 |
| Eye Damage/Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |
| STOT - Single Exposure | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |
Handling, Storage, and Disposal
Adherence to rigorous safety protocols is non-negotiable.
-
Handling: Always handle within a certified chemical fume hood.[3] Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles with side shields, and a lab coat.[4][5] Avoid generating aerosols or dust. Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][6] Keep away from strong oxidizing agents, heat, sparks, and open flames.[3]
-
Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations. Collect waste in designated, clearly labeled hazardous waste containers.[5]
Section 2: The Rationale for Use — A Bifunctional Synthetic Hub
The power of this compound lies in its dual functionality, which allows for sequential or orthogonal synthetic transformations. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the secondary amine, while the ketone provides a reactive center for carbon-carbon or carbon-nitrogen bond formation.
-
The Boc-Protected Amine: The Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions (e.g., basic hydrolysis, hydrogenation, mild reduction).[7][8] Its true value is realized in its lability under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), which cleanly liberates the secondary amine for subsequent reactions. This selective deprotection is critical for preventing unwanted side reactions in multi-step syntheses.[8]
-
The Ketone Handle: The ketone carbonyl is a versatile functional group. It readily participates in a variety of transformations crucial for building molecular complexity, including:
-
Reductive Amination: To form new C-N bonds and introduce chiral centers.
-
Aldol Condensation: To create new C-C bonds and β-hydroxy ketone motifs.
-
Wittig Reaction: To form alkenes.
-
Grignard/Organolithium Addition: To generate tertiary alcohols.
-
Caption: Dual reactivity of the title intermediate.
Section 3: Application Protocol — Diastereoselective Synthesis of a Substituted Piperidine Core via Tandem Deprotection and Reductive Amination
This protocol details the conversion of this compound into a valuable N-methyl-5-methyl-piperidine derivative, a scaffold prevalent in many CNS-active agents and other complex pharmaceuticals.[9] The procedure is designed as a one-pot, two-step tandem reaction, which is both efficient and minimizes purification steps.
Principle
The synthesis proceeds via two mechanistically distinct but sequential steps. First, the Boc-protecting group is cleaved under acidic conditions using trifluoroacetic acid (TFA), liberating the secondary amine. Without isolation, the resulting ammonium salt exists in equilibrium with the free amine, which undergoes spontaneous intramolecular condensation with the ketone to form a cyclic enamine/iminium ion intermediate. This intermediate is then reduced in situ by the mild and selective reducing agent sodium triacetoxyborohydride (STAB) to yield the target piperidine ring system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Starting Material |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial | Reaction Solvent |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercial | Deprotection Agent |
| Sodium Triacetoxyborohydride (STAB) | ≥97% | Commercial | Reducing Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Lab Prepared | Aqueous Quench |
| Brine (Saturated NaCl) | ACS Grade | Lab Prepared | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercial | Drying Agent |
| Ethyl Acetate | HPLC Grade | Commercial | Eluent |
| Hexanes | HPLC Grade | Commercial | Eluent |
| Silica Gel | 230-400 mesh | Commercial | Chromatography |
| Round-bottom flask, stir bar, argon inlet | - | - | Glassware |
Step-by-Step Experimental Protocol
Caption: Workflow for piperidine synthesis.
-
Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 49.7 mmol, 1.0 equiv). Purge the flask with argon and add 100 mL of anhydrous dichloromethane (DCM).
-
Deprotection: Cool the resulting clear solution to 0°C using an ice-water bath. Slowly add trifluoroacetic acid (TFA) (11.3 mL, 149 mmol, 3.0 equiv) dropwise over 10 minutes. Causality Note: This exothermic addition must be controlled to prevent side reactions. TFA is a strong acid that quantitatively cleaves the acid-labile Boc group.
-
Monitoring: Stir the reaction at 0°C for 1 hour. Monitor the deprotection by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed.
-
Reductive Amination: To the same flask, still at 0°C, add sodium triacetoxyborohydride (STAB) (15.8 g, 74.5 mmol, 1.5 equiv) portion-wise over 15 minutes. Causality Note: STAB is a mild hydride donor that selectively reduces the iminium ion intermediate in the presence of the acidic TFA. Its steric bulk also contributes to the diastereoselectivity of the reduction.
-
Reaction Completion: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight).
-
Work-up: Carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the target N-methyl-5-methyl-piperidine product.
Section 4: Characterization and Validation
The identity and purity of the synthesized piperidine derivative must be rigorously confirmed.
-
¹H & ¹³C NMR: Confirmation of the structure is achieved by observing the disappearance of the characteristic Boc singlet at ~1.4 ppm in the proton NMR and the appearance of new signals corresponding to the piperidine ring protons.
-
Mass Spectrometry (MS): ESI-MS should be used to confirm the molecular weight of the product (M+H⁺).
-
HPLC: Purity should be assessed using a reverse-phase HPLC method to be >95% for use in subsequent pharmaceutical syntheses.
Section 5: Conclusion
This compound is more than a simple chemical; it is a strategically designed intermediate that offers a reliable and efficient route to complex nitrogen-containing heterocycles. Its dual functionality, governed by the robust yet selectively removable Boc protecting group, provides medicinal chemists with a powerful tool for scaffold decoration and library synthesis. The protocol described herein illustrates a practical and high-yield transformation into a piperidine core, underscoring the tangible value of this intermediate in accelerating the drug discovery and development pipeline.
References
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National Center for Biotechnology Information. "(S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate." PubChem Compound Database, CID=6917569. [Link]
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National Center for Biotechnology Information. "tert-butyl N-(3-oxobutyl)carbamate." PubChem Compound Database, CID=12111481. [Link]
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Yang, J. W., Pan, S. C., & List, B. "Synthesis of Tert-Butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction." Organic Syntheses, 85, 1-10 (2008). [Link]
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National Center for Biotechnology Information. "tert-Butyl 3-oxocyclobutylcarbamate." PubChem Compound Database, CID=23374584. [Link]
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National Center for Biotechnology Information. "tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate." PubChem Compound Database, CID=126819996. [Link]
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Loev, B., & Kormendy, M. F. "Carbamic acid, tert-butyl ester." Organic Syntheses, 48, 32 (1968). [Link]
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ResearchGate. "Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor." (PDF) [Link]
- Google Patents.
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National Center for Biotechnology Information. "tert-Butyl (4-oxobutyl)carbamate." PubChem Compound Database, CID=15534785. [Link]
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Popit, A., et al. "Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents." PubMed Central (PMC), Arh Hig Rada Toksikol, 72(1), 1-22 (2021). [Link]
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ResearchGate. "Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate." (PDF) [Link]
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Pittelkow, M., Lewinsky, R., & Christensen, J. B. "Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates." Organic Syntheses, 82, 98 (2005). [Link]
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Protocol for the Acid-Catalyzed Deprotection of tert-Butyl Methyl(3-oxobutyl)carbamate
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, in-depth guide for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-butyl methyl(3-oxobutyl)carbamate to yield N-methyl-3-oxobutanamine. The protocol leverages the robust and widely adopted method of acidolysis using trifluoroacetic acid (TFA). Beyond a mere recitation of steps, this document elucidates the underlying chemical principles, addresses potential challenges, and offers detailed procedures for reaction workup and product purification. The information herein is designed to empower researchers to confidently and safely execute this critical deprotection reaction, a common step in the synthesis of more complex molecules in medicinal chemistry and materials science.
Introduction: The Strategic Importance of Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the nucleophilicity of amines. Its stability under a wide range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an invaluable tool in multistep synthetic campaigns.[1][2] The deprotection of Boc-protected amines is a pivotal step that unveils the amine functionality for subsequent chemical transformations.
The target molecule for this protocol, this compound, possesses a β-ketoamine substructure upon deprotection. β-Ketoamines are versatile intermediates in the synthesis of various heterocyclic compounds and pharmacologically active agents. A key consideration for this specific deprotection is the stability of the resulting β-ketoamine under the acidic reaction conditions. Fortunately, β-aminoketones are generally stable in acidic media, mitigating the risk of product degradation during the course of the reaction.[3]
The Chemistry of TFA-Mediated Boc Deprotection
The cleavage of the Boc group with trifluoroacetic acid is a classic example of an acid-catalyzed carbamate hydrolysis.[4] The mechanism proceeds through a series of well-understood steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group. This initial step activates the carbamate for subsequent cleavage.[5][6]
-
Formation of a tert-Butyl Cation: The protonated carbamate is unstable and fragments, leading to the formation of a resonance-stabilized tert-butyl cation and a transient carbamic acid intermediate.[5][7]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[2][5]
-
Formation of the Amine Salt: The liberated free amine is then protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[5]
It is imperative to conduct this reaction in a well-ventilated fume hood and not in a sealed vessel, as the evolution of carbon dioxide can lead to a hazardous buildup of pressure.[5] The generated tert-butyl cation can potentially alkylate nucleophilic species in the reaction mixture, though for a simple substrate such as this, significant side reactions are not anticipated.[8][9]
Experimental Protocol
This section details the step-by-step procedure for the deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Starting material. |
| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Commercially Available | Corrosive and toxic. Handle with extreme care. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent to prevent unwanted side reactions. |
| Saturated Sodium Bicarbonate Solution | Aqueous | Prepared in-house | Used for neutralization. |
| Diethyl Ether | Anhydrous | Commercially Available | Used for extraction. |
| Anhydrous Magnesium Sulfate or Sodium Sulfate | Reagent grade | Commercially Available | Drying agent. |
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid that can cause severe chemical burns upon contact with skin and eyes, and its vapors are harmful if inhaled. Always handle TFA in a properly functioning chemical fume hood and wear appropriate personal protective equipment (PPE) , including:
-
Chemical splash goggles
-
Acid-resistant gloves (nitrile or neoprene)
-
A lab coat
Ensure an eyewash station and safety shower are readily accessible.
Reaction Setup and Procedure
Caption: Workflow for Boc Deprotection and Purification.
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.
-
Addition of TFA: While stirring, slowly add trifluoroacetic acid (5-10 eq) dropwise to the cooled solution. A common and effective approach is to use a 1:1 (v/v) mixture of DCM and TFA.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete consumption of the starting material.
Workup Procedure
-
Solvent Removal: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the resulting oil can be co-evaporated with toluene (2-3 times).
-
Acid-Base Extraction:
-
Dissolve the residue in a minimal amount of deionized water.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any non-polar impurities. Discard the organic layers.
-
Carefully neutralize the aqueous layer by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9. Be cautious as CO₂ will evolve.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-methyl-3-oxobutanamine.
-
Purification
The crude product, N-methyl-3-oxobutanamine, is a relatively volatile and polar compound. Depending on the desired purity, one of the following methods can be employed:
-
Distillation: For larger quantities, the crude product can be purified by vacuum distillation.
-
Column Chromatography: Purification can be achieved using silica gel chromatography. A typical eluent system would be a gradient of methanol in dichloromethane. Due to the basic nature of the amine, it is advisable to use a stationary phase treated with triethylamine or to add a small percentage of triethylamine (e.g., 1%) to the eluent to prevent streaking.[6]
-
Salt Formation and Recrystallization: For obtaining a highly pure, stable solid, the amine can be converted to its hydrochloride salt. Dissolve the crude amine in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether or dioxane dropwise until no further precipitation is observed. The resulting solid can be collected by filtration, washed with cold diethyl ether, and recrystallized from a suitable solvent system like ethanol/diethyl ether.[10]
Expected Results and Characterization
The Boc deprotection of this compound is expected to proceed in high yield (typically >90%). The final product, N-methyl-3-oxobutanamine, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient TFA or reaction time. | Add additional TFA or prolong the reaction time. Monitor by TLC or LC-MS. |
| Low Yield | Product loss during workup. | Ensure complete extraction from the aqueous layer. Minimize transfers. |
| Product is an oil that is difficult to handle | The free amine may be a low-melting solid or an oil at room temperature. | Convert the amine to its hydrochloride salt to obtain a stable, crystalline solid. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the deprotection of this compound using trifluoroacetic acid. By understanding the underlying chemistry, adhering to the safety precautions, and following the detailed procedures for reaction, workup, and purification, researchers can successfully obtain the desired N-methyl-3-oxobutanamine in high yield and purity, ready for subsequent synthetic applications.
References
- A. G. Griesbeck, and H. Heckroth. "Trichloroacetic acid fueled practical amine purifications." Photochemical & Photobiological Sciences, vol. 1, no. 1, 2002, pp. 1-1.
- Simplício, Ana Luísa, et al. "Beta-aminoketones as prodrugs with pH-controlled activation." International Journal of Pharmaceutics, vol. 336, no. 2, 2007, pp. 208-14.
- BenchChem. "preventing side reactions during TFA deprotection." BenchChem Technical Support, 2025.
- Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Common Organic Chemistry, Accessed 14 Jan. 2026.
- Fisher Scientific. "Amine Protection / Deprotection." Fisher Scientific, Accessed 14 Jan. 2026.
- Biotage. "Is there an easy way to purify organic amines?" Biotage, 19 Jan. 2023.
- Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry, 7 Jun. 2018.
- NIH. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." National Institutes of Health, 23 Jun. 2020.
- Chemistry Stack Exchange. "What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?" Chemistry Stack Exchange, 19 Nov. 2017.
- Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry, Accessed 14 Jan. 2026.
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- PubChem. "N-(2-adamantyl)-N-methyl-3-oxobutanamide." PubChem, Accessed 14 Jan. 2026.
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Application Notes and Protocols: Reaction Conditions for Using tert-Butyl methyl(3-oxobutyl)carbamate
Abstract
tert-Butyl methyl(3-oxobutyl)carbamate is a versatile synthetic intermediate characterized by a Boc-protected secondary amine and a methyl ketone functional group. This structure makes it a valuable building block, particularly in the synthesis of N-methylated heterocyclic compounds. This guide provides an in-depth exploration of the reaction conditions for this reagent, focusing on its application in intramolecular cyclization reactions to form substituted pyridines and its role in demonstrating fundamental principles of protecting group chemistry. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights into reaction optimization and troubleshooting.
Introduction and Physicochemical Properties
This compound, with the CAS Number 1447607-14-8, is a bifunctional molecule. The presence of a ketone and a protected amine within the same carbon skeleton allows for strategic intramolecular reactions. The tert-butoxycarbonyl (Boc) group serves as a crucial acid-labile protecting group, preventing the amine's nucleophilicity from interfering with desired reactions until its strategic removal.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1447607-14-8 | [1] |
| Molecular Formula | C₁₀H₁₉NO₃ | [1] |
| Molecular Weight | 201.26 g/mol | N/A |
| Physical Form | Liquid | [1] |
| Purity | ≥95% | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Safety and Handling: Handle with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves and safety glasses. The material is classified with H-statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[1] Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[1]
Core Application: Intramolecular Aldol Condensation for Pyridine Synthesis
A primary application of this compound is in the synthesis of heterocyclic structures via intramolecular reactions. The 1,4-relationship between the ketone carbonyl and the carbamate nitrogen (after deprotection) is ideal for forming five- or six-membered rings. Specifically, an intramolecular aldol-type condensation can be induced to synthesize substituted pyridines, which are key scaffolds in medicinal chemistry.
Mechanistic Rationale
The overall transformation involves two key stages:
-
Boc Deprotection: The reaction is initiated by the removal of the acid-labile Boc group to unmask the secondary amine.
-
Intramolecular Cyclization & Dehydration: The liberated amine then acts as a nucleophile, attacking the ketone carbonyl intramolecularly. This is followed by dehydration to yield the aromatic pyridine ring. This process is analogous to intramolecular aldol condensations where an enolate attacks a carbonyl within the same molecule, driven by the formation of a stable 5- or 6-membered ring.[2][3]
The choice of acidic conditions is critical as it serves a dual purpose: catalyzing the Boc deprotection and promoting the subsequent condensation and dehydration steps.[4]
Caption: Reaction mechanism for pyridine synthesis.
Protocol: Acid-Catalyzed Cyclization
This protocol describes a general procedure for the intramolecular cyclization of this compound to form a substituted pyridine derivative.
Materials:
-
This compound
-
Dichloromethane (DCM) or Toluene[4]
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask and reflux condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable organic solvent like dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Acid Addition: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (2-5 eq) dropwise. An exothermic reaction may be observed. Causality: Strong acids like TFA are highly effective for cleaving the Boc group at room temperature. The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation, which then decomposes to isobutylene and a proton, and subsequent decarboxylation of the resulting carbamic acid releases the free amine.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
-
Purification: Filter the drying agent and concentrate the organic phase in vacuo. The resulting crude product can be purified by column chromatography on silica gel to yield the desired pyridine derivative.
Optimization and Troubleshooting
Table 2: Reaction Condition Variables and Their Impact
| Parameter | Condition | Rationale & Expected Outcome | Troubleshooting |
| Acid Catalyst | TFA, HCl in Dioxane | Strong, non-nucleophilic acids are preferred for clean deprotection. TFA is easily removed under vacuum.[4][5] | Incomplete deprotection: Increase acid equivalents or reaction time. Side product formation: Consider a milder acid or lower temperature. |
| Solvent | DCM, Toluene, Ethyl Acetate | Solvents should be inert to strong acids and capable of dissolving the starting material.[4] | Poor solubility: Try a co-solvent system like THF/water, though this may affect the workup. |
| Temperature | Room Temperature | Boc deprotection with strong acids is typically rapid at room temperature.[4] | Sluggish reaction: Gentle heating (40-50 °C) can be applied, but may increase side product formation. |
| Concentration | 0.1 - 0.5 M | Higher concentrations can favor intramolecular reactions, but may also lead to intermolecular side reactions if the cyclization step is slow. | Low yield: Try running the reaction under more dilute conditions to disfavor intermolecular polymerization. |
Boc Group Stability and Deprotection Strategies
The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of conditions and its selective removal under acidic conditions.[5]
Orthogonality
The stability of the Boc group to basic, hydrogenolytic, and some nucleophilic conditions makes it "orthogonal" to other common amine protecting groups.[5] This allows for selective deprotection in complex molecules.
-
Stable To: Bases (e.g., NaOH, piperidine), Hydrogenolysis (e.g., H₂, Pd/C), Nucleophiles.
-
Labile To: Strong acids (e.g., TFA, HCl).[4]
This orthogonality is critical in multi-step syntheses where other protecting groups like Fmoc (base-labile) or Cbz (hydrogenolysis-labile) are present.[5]
Caption: Orthogonality of common amine protecting groups.
Alternative Deprotection Protocols
While strong acids are standard, certain substrates may be acid-sensitive. In such cases, alternative, milder methods have been developed.
Protocol: Mild Deprotection with Oxalyl Chloride in Methanol
This method offers a milder alternative to strong acids for removing the Boc group.[6]
Materials:
-
Boc-protected substrate
-
Oxalyl chloride
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Cool the solution to 0 °C. Add anhydrous methanol, followed by the dropwise addition of oxalyl chloride (3.0 eq).[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[6]
-
Workup: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution. Extract with DCM, dry the organic layer, and concentrate. Purify as needed.
Causality: The mechanism is believed to be more complex than simple in-situ generation of HCl, possibly involving the electrophilic character of oxalyl chloride to activate the carbamate for cleavage.[6]
Conclusion
This compound is a valuable reagent for constructing N-methylated heterocyclic systems. Its utility is rooted in the predictable reactivity of its ketone and protected amine functionalities. Successful application hinges on a clear understanding of the dual role of acid catalysts in both deprotection and cyclization, and the inherent stability and lability of the Boc protecting group. The protocols and principles outlined in this guide provide a robust framework for researchers to employ this compound effectively in their synthetic endeavors.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
-
Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
tert-butyl N-(3-oxobutyl)carbamate. PubChem. [Link]
-
Intramolecular Aldol Reactions. Chemistry LibreTexts. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
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The Versatile Synthon: Application of tert-Butyl Methyl(3-oxobutyl)carbamate in Modern Heterocyclic Chemistry
Introduction: Unveiling a Privileged Scaffold
In the landscape of contemporary organic synthesis, the quest for versatile and efficient building blocks for the construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the bedrock of medicinal chemistry and materials science, necessitating innovative and robust synthetic methodologies. tert-Butyl methyl(3-oxobutyl)carbamate, a bifunctional reagent featuring a β-keto group and a Boc-protected secondary amine, has emerged as a synthon of significant potential. Its unique electronic and steric properties offer a powerful tool for the strategic assembly of a diverse array of heterocyclic systems.
The presence of a reactive 1,3-dicarbonyl equivalent in concert with a protected nitrogen atom allows for a range of classical and novel cyclization strategies. The tert-butoxycarbonyl (Boc) protecting group provides stability under a variety of reaction conditions, yet can be readily removed, offering a gateway to further functionalization of the resulting heterocyclic core. This application note will delve into the utility of this compound in the synthesis of pyridines and pyrazoles, providing detailed protocols and mechanistic insights for researchers in drug discovery and chemical development. While direct literature precedents for this specific reagent are emerging, the protocols described herein are built upon established principles and analogous transformations of closely related β-keto carbamates and amides, providing a solid foundation for its application.
Core Principles of Reactivity
The synthetic utility of this compound is rooted in the reactivity of its β-keto moiety. The active methylene group, flanked by two carbonyl-equivalent functionalities (the ketone and the carbamate), can be readily deprotonated to form a nucleophilic enolate. This enolate is a key intermediate in a variety of condensation and cycloaddition reactions. Furthermore, the ketone carbonyl itself can act as an electrophile. The N-methyl-N-Boc group, while primarily a protecting group, can influence the steric environment of the molecule and, upon deprotection, the N-methylamine offers a site for further diversification.
Application in Pyridine Synthesis: A Modern Approach to a Classic Heterocycle
The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials. The Hantzsch and related pyridine syntheses traditionally involve the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia. This compound can be envisioned as a valuable component in modified versions of these classic transformations, offering a route to highly substituted and functionalized pyridines.
Mechanistic Rationale: The Bohlmann-Rahtz Pyridine Synthesis Analogy
A pertinent analogy for the application of this compound is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with a 1,3-dicarbonyl compound. In a similar vein, our target molecule can react with an enaminone, derived from a separate β-dicarbonyl compound and ammonia or a primary amine, to construct the pyridine ring. The Boc-protected nitrogen in our starting material can be envisioned to participate in the cyclization after an initial condensation, or the deprotected amine can be used in a subsequent step.
A plausible synthetic strategy involves a one-pot, multi-component reaction where this compound, an aldehyde, and a source of ammonia (such as ammonium acetate) condense to form a dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine.
Synthesis of a Key Lacosamide Intermediate: A Detailed Protocol Utilizing a Carbamate Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lacosamide, an anticonvulsant drug, is a crucial therapeutic agent for the management of epilepsy. Its synthesis often involves a chiral pool approach starting from D-serine. A common and effective strategy employs a carbamate protecting group, typically tert-butoxycarbonyl (Boc), to mask the amino functionality of D-serine while other transformations are carried out. This application note provides a detailed experimental procedure for the synthesis of the pivotal lacosamide intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, commencing from D-serine and utilizing an N-Boc protection strategy. The protocols herein are a synthesis of established methods, aiming to provide a clear and reliable guide for researchers in the field.
The rationale for using the Boc protecting group lies in its stability under various reaction conditions, such as O-methylation and amide coupling, and its relatively mild removal under acidic conditions, which helps to preserve the chiral integrity of the molecule. This multi-step synthesis is a cornerstone in the production of lacosamide and requires careful control of reaction parameters to ensure high yield and purity.
Overall Synthetic Scheme
The synthesis proceeds through a five-step sequence starting from D-serine. The key transformations involve protection, methylation, amide bond formation, deprotection, and finally acetylation to yield lacosamide. This guide focuses on the preparation of the penultimate intermediate.
Caption: Overall workflow for the synthesis of Lacosamide starting from D-Serine.
Experimental Protocols
Part 1: Synthesis of N-Boc-D-Serine
This initial step protects the amino group of D-serine to prevent its interference in subsequent reactions. The use of an aqueous medium without organic solvents is an efficient and environmentally conscious choice.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| D-Serine | 105.09 | 100 g | 0.95 mol |
| Sodium Hydroxide (NaOH) | 40.00 | 80 g | 2.0 mol |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 228 g | 1.04 mol |
| Deionized Water | 18.02 | 1 L | - |
| Citric Acid | 192.12 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Procedure:
-
In a 2 L four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and an addition funnel, dissolve sodium hydroxide (80 g) in deionized water (900 ml).
-
Cool the solution to 20-25°C and add D-serine (100 g).
-
Slowly add Boc anhydride (228 g) to the reaction mixture while maintaining the temperature below 20°C.
-
Allow the reaction mixture to warm to 25-30°C and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the D-serine content is less than 1%.
-
Cool the reaction mass to 0-5°C and carefully acidify with a saturated citric acid solution to a pH of approximately 3.5.
-
Extract the aqueous layer with dichloromethane (3 x 500 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-D-serine as a white solid.
Part 2: Synthesis of (R)-N-Boc-2-amino-3-methoxypropanoic Acid
O-methylation of the hydroxyl group of N-Boc-D-serine is a critical step. Dimethyl sulfate is a potent methylating agent, and the reaction is performed under basic conditions. The use of a phase-transfer catalyst is avoided in this protocol, simplifying the procedure.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| N-Boc-D-Serine | 205.21 | 100 g | 0.487 mol |
| Toluene | 92.14 | 500 mL | - |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 246 g | 1.95 mol |
| Sodium Hydroxide (NaOH) 50% aq. | 40.00 | 180 g | 2.25 mol |
| Citric Acid (50% w/w) | 192.12 | As needed | - |
| Dichloromethane (DCM) | 84.93 | As needed | - |
Procedure:
-
Suspend N-Boc-D-serine (100 g) in toluene (500 mL) in a suitable reactor.
-
Cool the suspension to 0-10°C.
-
Simultaneously add dimethyl sulfate (246 g) and a 50% w/w aqueous solution of sodium hydroxide (180 g) to the reaction mixture while maintaining the temperature between -5°C and 5°C.
-
Stir the mixture for 12 hours at this temperature.
-
Add water (300 mL) to the reaction mixture.
-
Separate the aqueous layer and acidify to a pH of less than 3.5 with a 50% w/w citric acid solution.
-
Extract the acidified aqueous layer with dichloromethane (2 x 500 mL, 1 x 300 mL).
-
Combine the organic extracts and evaporate the solvent under reduced pressure to yield (R)-N-Boc-2-amino-3-methoxypropanoic acid, which can be used in the next step without further purification.
Part 3: Synthesis of (R)-N-Benzyl-2-Boc-amino-3-methoxypropionamide
This step involves the coupling of the carboxylic acid with benzylamine to form an amide bond. A mixed anhydride method using isobutyl chloroformate is a common and effective approach for this transformation. The reaction is carried out at low temperatures to minimize side reactions and racemization.
Caption: Key steps in the amide coupling reaction.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-N-Boc-2-amino-3-methoxypropanoic Acid | 219.24 | 107 g | ~0.487 mol |
| Dichloromethane (DCM) | 84.93 | 800 mL | - |
| Isobutyl Chloroformate | 136.58 | 66.6 g | 0.49 mol |
| N-Methylmorpholine (NMM) | 101.15 | 78.9 g | 0.78 mol |
| Benzylamine | 107.15 | 53.8 g | 0.50 mol |
| 1N Hydrochloric Acid (HCl) | 36.46 | 200 mL | - |
| 8% Sodium Bicarbonate (NaHCO₃) | 84.01 | 200 mL | - |
| Deionized Water | 18.02 | 400 mL | - |
Procedure:
-
Dissolve the crude (R)-N-Boc-2-amino-3-methoxypropanoic acid (107 g) in dichloromethane (800 mL) and cool the solution to between -10°C and 0°C.
-
Add isobutyl chloroformate (66.6 g) and N-methylmorpholine (78.9 g) at -10°C to -5°C.
-
Stir the mixture for 30 minutes at this temperature.
-
Add a solution of benzylamine (53.8 g) in dichloromethane.
-
Allow the reaction mixture to warm to 10-15°C and age for 2 hours.
-
Wash the reaction mixture sequentially with water (200 mL), 1N HCl (200 mL), 8% aqueous NaHCO₃ (200 mL), and water (200 mL).
-
The resulting dichloromethane solution containing (R)-N-Benzyl-2-Boc-amino-3-methoxypropionamide can be used directly in the next step.
Part 4: Synthesis of (R)-2-Amino-N-benzyl-3-methoxypropionamide (Deprotection)
The final step in generating the target intermediate is the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-N-Benzyl-2-Boc-amino-3-methoxypropionamide in DCM | - | Solution from Part 3 | ~0.487 mol |
| 36% Hydrochloric Acid (HCl) | 36.46 | 245 g | 2.425 mol |
Procedure:
-
To the dichloromethane solution from the previous step, add 36% hydrochloric acid (245 g) at 0-10°C.
-
Stir the mixture for 2 hours.
-
After the reaction is complete, the product will be in the aqueous phase as the hydrochloride salt. The layers can be separated, and the aqueous layer can be basified and extracted to isolate the free amine, or used directly in the subsequent acetylation step to form lacosamide.
Safety Precautions
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dimethyl Sulfate: Is extremely toxic, a suspected carcinogen, and can be fatal if inhaled or absorbed through the skin. Handle with extreme caution using appropriate engineering controls and PPE.
-
Isobutyl Chloroformate: Is a corrosive and flammable liquid. It is toxic if inhaled and causes severe skin burns and eye damage.
-
Benzylamine: Is a corrosive liquid that can cause severe skin burns and eye damage. It is harmful if swallowed or in contact with skin.
-
N-Methylmorpholine (NMM): Is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.
-
Acetic Anhydride: Is a flammable and corrosive liquid that is fatal if inhaled and causes severe skin burns and eye damage.
-
Hydrochloric Acid: Is a highly corrosive acid. Handle with care to avoid contact with skin and eyes and inhalation of vapors.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The protocol detailed above provides a comprehensive guide for the synthesis of a key lacosamide intermediate, (R)-2-amino-N-benzyl-3-methoxypropionamide, using a carbamate protection strategy. By carefully following these procedures and adhering to the necessary safety precautions, researchers can reliably produce this important building block for the synthesis of lacosamide. The causality for the chosen reagents and conditions, such as the use of a Boc protecting group for its stability and mild deprotection, and low-temperature reactions to maintain chiral purity, are central to the success of this synthesis.
References
-
PubChem. (n.d.). Isobutyl chloroformate. National Center for Biotechnology Information. Retrieved from [Link]
-
Kishida Chemical Co., Ltd. (2023, September 19). Dimethyl sulfate, Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2016, April 29). BENZYLAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]
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International Chemical Safety Cards. (n.d.). ICSC 1594 - ISOBUTYL CHLOROFORMATE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylmorpholine hydrochloride, 99+%. Retrieved from [Link]
-
Astech Ireland. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]
-
Loba Chemie. (2015, April 9). N-METHYL MORPHOLINE EXTRA PURE MSDS. Retrieved from [Link]
-
Jubilant Ingrevia. (n.d.). Acetic Anhydride Safety Data Sheet. Retrieved from [Link]
-
Loba Chemie. (2018, December 26). iso-BUTYL CHLOROFORMATE For Synthesis MSDS. Retrieved from [Link]
-
Aether. (2024, January 30). SDS for Acetic Anhydride: A Guide to Chemical Safety. Retrieved from [Link]
- Carl R
Application Notes & Protocols: tert-Butyl methyl(3-oxobutyl)carbamate as a Novel Building Block in Multicomponent Reactions
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical guide on the prospective use of tert-butyl methyl(3-oxobutyl)carbamate in multicomponent reactions (MCRs). While direct, published applications of this specific reagent in MCRs are not yet prevalent, its molecular architecture—featuring a protected secondary amine and a reactive methyl ketone—presents a compelling case for its utility as a novel building block. We will explore its potential as a surrogate for classic 1,3-dicarbonyl compounds, particularly in the context of the Biginelli reaction for synthesizing novel dihydropyrimidinone (DHPM) scaffolds. This guide combines theoretical rationale, mechanistic insights, and detailed, actionable protocols designed to empower researchers in medicinal chemistry and drug development to explore this promising area of synthesis.
Introduction: The Untapped Potential of a Versatile Synthon
Multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, enabling the construction of complex molecular architectures in a single, atom-economical step.[1][2] Reactions like the Biginelli, Hantzsch, and Ugi syntheses provide rapid access to diverse libraries of heterocyclic compounds, many of which form the core of pharmacologically active agents.[3][4][5] The power of MCRs lies in the creative combination of versatile building blocks.
This guide focuses on this compound (CAS 1447607-14-8), a reagent whose potential in MCRs remains largely unexplored.[6] Its structure contains two key functionalities: a methyl ketone and a tert-butoxycarbonyl (Boc)-protected secondary amine. The Boc group provides robust protection for the nitrogen atom, rendering it non-nucleophilic under typical MCR conditions, thereby isolating the reactivity of the β-keto moiety. This unique combination makes it an ideal candidate to function as a novel 1,3-dicarbonyl equivalent, poised to generate new chemical entities with significant therapeutic potential.
Physicochemical Properties and Handling
Understanding the fundamental properties of a reagent is critical for successful experimentation. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1447607-14-8 | [6] |
| Molecular Formula | C₁₀H₁₉NO₃ | [6] |
| Molecular Weight | 201.26 g/mol | [6] |
| IUPAC Name | tert-butyl N-methyl-N-(3-oxobutyl)carbamate | ChemScene |
| Canonical SMILES | CC(=O)CCN(C)C(=O)OC(C)(C)C | ChemScene |
Safety and Handling: Based on data for analogous structures, this compound should be handled with care. Assume it may cause skin, eye, and respiratory irritation.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed within a certified chemical fume hood.
Rationale for Use in MCRs: A Modern Analogue to a Classic Reagent
The primary rationale for employing this compound in MCRs stems from its structural and electronic similarity to ethyl acetoacetate, the canonical β-ketoester used in the Biginelli and Hantzsch reactions.
Causality Behind the Analogy:
-
Reactive Methylene Group: Like ethyl acetoacetate, this compound possesses a ketone with an adjacent methylene group. The protons on this methylene are sufficiently acidic to be removed under catalytic conditions, allowing the molecule to act as a potent carbon nucleophile (enolate or enamine intermediate).
-
Inert Carbamate Functionality: The Boc-protected N-methyl carbamate group is sterically hindered and electronically stabilized. It does not participate as a nucleophile or an electrophile in the primary reaction cascade, effectively serving as a stable pendant group that can be carried through the synthesis. This is in contrast to urea or thiourea, where the NH₂ groups are the key nucleophiles.[8]
This structural relationship is visualized below.
Caption: Structural analogy between ethyl acetoacetate and the proposed reagent.
Proposed Application: Synthesis of Novel Dihydropyrimidinones via the Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a urea (or thiourea), and a β-dicarbonyl compound, typically yielding dihydropyrimidinones (DHPMs).[3][5] DHPMs are of immense interest in drug discovery, with derivatives showing activity as calcium channel blockers, and possessing anticancer, antiviral, and anti-inflammatory properties.[3][4]
By substituting ethyl acetoacetate with this compound, we can hypothesize the formation of a novel class of DHPMs bearing a carbamate-containing side chain at the C4 position.
Hypothesized Reaction Mechanism
The reaction is expected to proceed via the established iminium ion pathway under acidic catalysis.
-
Iminium Ion Formation: The aldehyde and urea condense under acidic conditions to form an N-acyliminium ion intermediate. This is the rate-determining step and the key electrophile in the reaction.
-
Enolate Addition: The β-keto carbamate tautomerizes to its enol form or is deprotonated to form an enolate, which then acts as the nucleophile. It attacks the electrophilic carbon of the iminium ion.
-
Cyclization and Dehydration: The terminal amino group of the urea intermediate attacks the ketone carbonyl, initiating cyclization. Subsequent dehydration yields the stable, six-membered dihydropyrimidinone ring.
This proposed mechanism is illustrated below.
Caption: Proposed mechanism for the Biginelli reaction using the novel carbamate.
Experimental Protocol: A Self-Validating System
This protocol is designed as a starting point for investigation. A key aspect of its self-validating nature is the inclusion of detailed characterization steps to confirm the identity of the novel product.
Objective: To synthesize 4-(2-((tert-butoxycarbonyl)(methyl)amino)ethyl)-6-methyl-5-phenyl-3,4-dihydropyrimidin-2(1H)-one.
Materials:
-
Benzaldehyde (freshly distilled)
-
Urea
-
This compound
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or Hydrochloric Acid (HCl)
-
Acetonitrile (anhydrous) or Ethanol
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Protocol Steps:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), benzaldehyde (1.0 mmol, 1.0 equiv), and urea (1.2 mmol, 1.2 equiv).
-
Solvent and Catalyst Addition: Add anhydrous acetonitrile (5 mL). To this suspension, add the catalyst, Yb(OTf)₃ (0.1 mmol, 10 mol%).
-
Experimental Causality: Acetonitrile is an excellent solvent for this reaction, facilitating solubility while being relatively non-coordinating. Yb(OTf)₃ is a mild, water-tolerant Lewis acid known to efficiently catalyze Biginelli reactions by activating the aldehyde carbonyl towards nucleophilic attack. An alternative is using a Brønsted acid like HCl in ethanol.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the limiting reactant (benzaldehyde or the keto-carbamate) indicates completion (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature. A precipitate may form.
-
Pour the mixture into a separatory funnel containing 20 mL of ethyl acetate and 20 mL of water.
-
Separate the layers. Wash the organic layer sequentially with 15 mL of saturated sodium bicarbonate solution and 15 mL of brine.
-
Protocol Validation: The bicarbonate wash is crucial to neutralize the acidic catalyst, preventing potential product degradation during solvent evaporation.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to yield the pure product.
-
Characterization (Validation of Success):
-
¹H NMR: Expect characteristic signals for the dihydropyrimidine core, including a doublet for the C4-H, a singlet for the NH protons, and signals corresponding to the phenyl and carbamate side chain protons.
-
¹³C NMR: Expect signals for the C=O of the urea, the C=O of the Boc group, and the characteristic carbons of the heterocyclic ring.
-
HRMS (High-Resolution Mass Spectrometry): Obtain an exact mass measurement to confirm the elemental composition of the newly synthesized molecule.
-
FTIR: Look for characteristic stretches for N-H bonds, the urea C=O, and the carbamate C=O.
-
Proposed Optimization Parameters
To maximize yield and efficiency, the following parameters can be screened:
| Parameter | Variations | Rationale |
| Catalyst | Yb(OTf)₃, Sc(OTf)₃, InCl₃, HCl, p-TsOH | Compare Lewis vs. Brønsted acid efficacy. |
| Solvent | Acetonitrile, Ethanol, THF, Dichloromethane | Evaluate the effect of solvent polarity on reaction rate and yield. |
| Conditions | Reflux, Microwave irradiation, Solvent-free | Explore energy inputs to potentially reduce reaction times. |
Outlook: Potential in Other Multicomponent Reactions
Beyond the Biginelli reaction, this compound could be a valuable component in other MCRs that utilize 1,3-dicarbonyls.
-
Hantzsch Dihydropyridine Synthesis: In a four-component reaction with an aldehyde, ammonia (or an ammonium salt), and a second equivalent of the keto-carbamate, it could potentially form novel, symmetrically substituted dihydropyridines. These scaffolds are famous for their application as cardiovascular drugs.
-
Isocyanide-Based MCRs (Ugi/Passerini): Direct application in these reactions is less likely, as it does not fit the standard component profile of an acid, amine, isocyanide, or carbonyl.[9][10]
Conclusion
This compound stands as a promising, yet underutilized, reagent for expanding the scope of multicomponent reactions. Its structural design allows it to function as a stable and versatile β-keto equivalent. The protocols and mechanistic rationale provided in this guide offer a robust framework for researchers to begin synthesizing novel heterocyclic compounds based on the dihydropyrimidinone scaffold. The successful implementation of this reagent will undoubtedly lead to the discovery of new chemical entities with significant potential in drug development and materials science.
References
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Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
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Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2012). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Bioorganic & Medicinal Chemistry, 20(11), 3367-3387. [Link]
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PubChem. (n.d.). tert-butyl N-(3-oxobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Salehi, P., Dabiri, M., Zolfigol, M. A., & Fard, M. A. B. (2003). Silica Sulfuric Acid: A New, Efficient and Reusable Catalyst for the One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. Tetrahedron Letters, 44(14), 2889-2891. [Link]
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Domling, A. (2006). Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chemical Reviews, 106(1), 17-89. [Link]
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Cioc, R. C., Ruijter, E., & Orru, R. V. A. (2014). Multicomponent reactions: advanced tools for sustainable organic synthesis. Green Chemistry, 16(6), 2958-2975. [Link]
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Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. Wiley-VCH. [Link]
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Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]
-
PubChem. (n.d.). tert-butyl N-methyl-N-(2-oxobut-3-yn-1-yl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637-1638. [Link]
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Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]
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de Souza, M. C. B. V., & de Almeida, M. V. (2001). The Biginelli reaction: aza-analogs of nifedipine. Journal of the Brazilian Chemical Society, 12, 338-353. [Link]
-
Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2004). Name reactions in heterocyclic chemistry. Chemical Reviews, 104(1), 175-222. [Link]
-
Banfi, L., & Riva, R. (2005). The Passerini Reaction. Organic Reactions, 65, 1-139. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2011). One-pot synthesis of 3, 4-dihydropyrimidin-2 (1H)-ones (thiones) catalyzed by cyanuric chloride. Journal of the Iranian Chemical Society, 8(S1), S135-S141. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
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Application Notes and Protocols for the Scalable Synthesis of N-Boc Protected β-Ketoamines
Abstract
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of N-Boc protected β-ketoamines, critical synthons in modern medicinal chemistry and drug development. Recognizing the importance of these scaffolds, this document moves beyond a simple recitation of procedures. Instead, it offers an in-depth analysis of the underlying chemical principles, strategic considerations for methodology selection, and practical, field-tested protocols for scalable production. This guide is designed for researchers, scientists, and drug development professionals seeking to implement robust and efficient synthetic routes to this valuable class of molecules.
Introduction: The Strategic Importance of N-Boc Protected β-Ketoamines
N-Boc protected β-ketoamines are versatile building blocks in organic synthesis, primarily due to the orthogonal reactivity of the ketone and the protected amine. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a wide range of reaction conditions, yet can be readily removed under acidic conditions, providing a strategic advantage in multi-step syntheses.[1][2] These molecules serve as key intermediates in the synthesis of a diverse array of biologically active compounds, including enzyme inhibitors, receptor antagonists, and various heterocyclic scaffolds. The ability to synthesize these intermediates on a large scale is therefore a critical enabling technology in the journey from discovery to development.
This guide will focus on scalable and reliable methods for the synthesis of N-Boc protected β-ketoamines, with a particular emphasis on the Weinreb amide approach and methodologies involving the decarboxylation of β-ketoesters.
Reaction Mechanisms and Strategic Considerations
A successful scalable synthesis is predicated on a deep understanding of the reaction mechanisms at play. The choice of synthetic route will depend on factors such as the availability of starting materials, desired substitution patterns, and scalability considerations.
The Weinreb Amide Approach: A Controlled Acylation
The Weinreb-Nahm ketone synthesis is a powerful method for the formation of ketones from carboxylic acid derivatives. Its key advantage lies in the stability of the N-methoxy-N-methylamide (Weinreb amide) intermediate, which resists over-addition of organometallic reagents.[3] This controlled reactivity is particularly advantageous for scalable syntheses.
The general strategy involves the reaction of a Weinreb amide with a suitable carbon nucleophile, such as a Grignard reagent or an organolithium species, to furnish the desired ketone.[4] In the context of β-ketoamine synthesis, this can be adapted by using a lithiated N-Boc protected amine as the nucleophile or by employing a multi-step sequence involving a conjugate addition to an α,β-unsaturated Weinreb amide.[4]
Caption: General workflow for the Weinreb amide approach to N-Boc protected β-ketoamines.
Decarboxylative Approaches: From β-Ketoesters to β-Ketoamines
An alternative and often highly efficient route to β-ketoamines involves the decarboxylation of β-ketoesters.[5][6] This strategy leverages the inherent instability of β-ketoacids, which readily lose carbon dioxide upon heating to afford the corresponding ketone.[5] The synthesis of the precursor β-ketoester can be achieved through various methods, including the Claisen condensation or the acylation of ketone enolates.[7]
A key advantage of this approach is the wide availability of β-ketoesters and the often mild conditions required for the final decarboxylation step. For a scalable process, a one-pot procedure combining the formation of the β-ketoester and its subsequent decarboxylation can be highly advantageous.
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Catalytic Strategies for the Stereoselective Synthesis of N-Boc-(3-hydroxybutyl)methylamine: Application Notes and Protocols
Introduction: The Significance of Chiral γ-Amino Alcohols
The chiral γ-amino alcohol motif, specifically the protected aminobutanol structure derived from tert-Butyl methyl(3-oxobutyl)carbamate, is a cornerstone in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The precise stereochemical control at the newly formed hydroxyl center is paramount, as the biological activity of the final compound is often contingent on a single enantiomer. This guide provides an in-depth exploration of robust catalytic methodologies for the asymmetric reduction of N-Boc-4-amino-2-butanone, offering detailed protocols for researchers in synthetic chemistry and drug development.
The primary transformation of focus is the stereoselective reduction of the ketone moiety to a secondary alcohol. This is most effectively achieved through asymmetric hydrogenation, including transfer hydrogenation, utilizing transition metal catalysts with chiral ligands, or through biocatalytic reduction with specialized enzymes.[1][2] These methods offer high enantioselectivity and yield, providing efficient access to enantiopure (R)- or (S)-N-Boc-(3-hydroxybutyl)methylamine, critical precursors for complex molecular architectures.
I. Asymmetric Hydrogenation with Transition Metal Catalysts
Asymmetric hydrogenation is a powerful and widely adopted technology for the synthesis of chiral alcohols from prochiral ketones.[3] The reaction typically involves the use of Ruthenium, Rhodium, or Iridium complexes coordinated to chiral diphosphine ligands.[4][5] The choice of metal and ligand is critical for achieving high catalytic activity and stereoselectivity.
Mechanism of Action: The Outer Sphere Catalysis Model
The mechanism of Ru-catalyzed asymmetric hydrogenation of ketones, particularly those bearing a coordinating group like an amine, is often described by an "outer sphere" or "bifunctional" mechanism. In this model, the catalyst, typically a Ru(II) complex bearing a chiral diphosphine (e.g., BINAP) and a chiral diamine ligand, does not require direct coordination of the ketone's carbonyl oxygen to the metal center.
Instead, the catalyst acts as a chiral scaffold. A concerted, six-membered pericyclic transition state is proposed where:
-
The N-H proton of the diamine ligand protonates the carbonyl oxygen.
-
The hydride on the ruthenium is transferred to the carbonyl carbon.
-
The substrate is held in a specific orientation within the catalyst's chiral pocket through hydrogen bonding and steric interactions, which dictates the enantiofacial selectivity of the hydride transfer.
This bifunctional catalysis, involving both the metal center and the ligand, allows for highly efficient and selective reductions under mild conditions.[3]
Diagram: Proposed Catalytic Cycle for Asymmetric Hydrogenation
Protocol 1: Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters and β-amino ketones using Ru-BINAP catalysts.[6][7] It provides a reliable method for producing the chiral alcohol with high enantiomeric excess.
Materials:
-
This compound (Substrate)
-
[RuCl2((S)-BINAP)]2 (Catalyst Precursor) or a pre-formed active catalyst like RuCl2n
-
Methanol (Anhydrous, degassed)
-
Hydrogen gas (High purity)
-
Stainless steel autoclave with magnetic stirring
Procedure:
-
Catalyst Preparation (if starting from precursor): In a glovebox or under an inert atmosphere, dissolve [RuCl2((S)-BINAP)]2 in anhydrous, degassed dimethylformamide (DMF). Stir the solution at 100°C for 10 minutes to form the active catalyst solution. Cool to room temperature. The solvent can be removed under high vacuum to yield the catalyst as a solid, or the solution can be used directly.[6]
-
Reaction Setup: To a dry Schlenk tube under argon, add the Ru-BINAP catalyst (0.1 mol%). Add anhydrous, degassed methanol (approx. 0.2 M concentration of substrate).
-
Substrate Addition: Add this compound (1.0 eq) to the catalyst solution.
-
Hydrogenation: Transfer the reaction mixture to a high-pressure autoclave. Purge the autoclave with hydrogen gas three times. Pressurize the autoclave to 50-100 atm with hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature (25-30 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC/LC-MS.
-
Workup: After the reaction is complete (as indicated by the consumption of starting material), carefully vent the autoclave. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Boc-(3-hydroxybutyl)methylamine.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Table 1: Representative Data for Asymmetric Hydrogenation
| Catalyst System | Substrate Class | Temp (°C) | Pressure (atm) | Typical Yield (%) | Typical ee (%) | Reference |
| Ru-BINAP | β-Keto Esters | 25-35 | 100 | >95 | >98 | [6] |
| Ir-(RC,SP,RC)-L6 | N-Boc-β-Amino Ketones | 25-60 | N/A (H2 balloon) | High | >95 | [1] |
| Rh-Phosphoramidite | β-Dehydroamino Acids | 25 | 1 | >99 | up to 91 | [8] |
II. Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a highly selective, environmentally benign alternative for the synthesis of chiral alcohols.[9] Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to alcohols, utilizing a cofactor such as nicotinamide adenine dinucleotide phosphate (NADPH).[10] The reaction is often run in an aqueous buffer and at ambient temperature and pressure, making it a "green" chemistry approach.
Mechanism of Action: Enzyme-Catalyzed Hydride Transfer
The KRED enzyme possesses a highly structured active site that binds both the ketone substrate and the NADPH cofactor in a specific orientation. This precise positioning facilitates the transfer of a hydride ion from the C4 position of the nicotinamide ring of NADPH to one specific face (re or si) of the ketone's carbonyl carbon. A proton is subsequently transferred from a nearby acidic amino acid residue (or water) to the carbonyl oxygen, yielding the chiral alcohol. The high enantioselectivity arises from the steric and electronic complementarity between the chiral active site and the substrate. A cofactor regeneration system, such as using glucose and glucose dehydrogenase (GDH), is typically employed to recycle the expensive NADPH.[11]
Diagram: Biocatalytic Reduction Workflow
Protocol 2: Ketoreductase-Mediated Asymmetric Reduction
This protocol provides a general framework for the biocatalytic reduction of this compound. A screening of different KREDs is recommended to find the optimal enzyme for this specific substrate.
Materials:
-
This compound (Substrate)
-
Ketoreductase (KRED) (Screening kit or specific enzyme)
-
Glucose Dehydrogenase (GDH)
-
NADP+ (Cofactor)
-
D-Glucose (Cofactor regeneration substrate)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate (for extraction)
-
Shaking incubator
Procedure:
-
Reaction Setup: In a temperature-controlled vessel (e.g., a 50 mL flask), prepare the reaction buffer. To 10 mL of 100 mM potassium phosphate buffer (pH 7.0), add NADP+ (1 mM), D-Glucose (100 mM), and the substrate, this compound (10-50 mM). A co-solvent like isopropanol (5-10% v/v) may be used if substrate solubility is low.
-
Enzyme Addition: Add the cofactor regeneration enzyme, GDH (e.g., 1 mg/mL), and the ketoreductase (e.g., 1-5 mg/mL).
-
Reaction: Place the flask in a shaking incubator at 30 °C and 200 rpm for 24 hours.
-
Monitoring: Periodically take aliquots from the reaction mixture. Quench the enzyme activity by adding an equal volume of acetonitrile or by extraction with ethyl acetate containing a known internal standard. Analyze the sample by HPLC or GC to monitor the conversion of the starting material and the formation of the product.
-
Workup: Once the reaction has reached completion, saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography if necessary.
-
Analysis: Determine the final conversion, yield, and enantiomeric excess (ee) of the alcohol product by chiral HPLC or GC.
Table 2: Key Parameters for Biocatalytic Reduction
| Parameter | Typical Range | Rationale |
| pH | 6.0 - 8.0 | KREDs have optimal pH ranges for activity and stability. |
| Temperature | 25 - 40 °C | Balances enzyme activity with stability; higher temps can denature the enzyme. |
| Substrate Conc. | 10 - 100 g/L | Higher concentrations are desirable for process efficiency but can lead to substrate/product inhibition.[11] |
| Co-solvent | 0 - 20% (v/v) | Improves solubility of hydrophobic substrates but can decrease enzyme activity at high concentrations. |
| Cofactor Regen. | Required | NAD(P)H is expensive; in-situ regeneration is crucial for economic viability. |
Conclusion and Outlook
Both transition-metal-catalyzed asymmetric hydrogenation and biocatalytic reduction are highly effective methods for the synthesis of enantiomerically enriched N-Boc-(3-hydroxybutyl)methylamine from this compound. The choice between these methodologies will depend on factors such as scale, cost, available equipment, and downstream processing requirements.
-
Asymmetric hydrogenation offers very high turnover numbers, broad substrate scope, and well-understood mechanisms, making it highly suitable for large-scale industrial production.[3]
-
Biocatalysis provides exceptional selectivity under mild, aqueous conditions, aligning with the principles of green chemistry.[12] It is an excellent choice for producing high-value pharmaceutical intermediates where environmental impact and process safety are primary concerns.
The protocols provided herein serve as a robust starting point for researchers. Optimization of reaction conditions, including catalyst/enzyme loading, solvent, temperature, and pressure, is recommended to achieve the desired performance for specific applications.
References
-
Organic Syntheses Procedure. Asymmetric hydrogenation of 3-oxo carboxylates using binap-ruthenium complexes. Available at: [Link]
-
ResearchGate. Reaction Characteristics of Immobilized Ru-BINAP Catalysts in Asymmetric Hydrogenation of Dimethyl itaconate. Available at: [Link]
-
Org. Biomol. Chem., 2007, 5(2), 267-75. Enantioselective Synthesis of beta2-amino Acids Using Rhodium-Catalyzed Hydrogenation. Available at: [Link]
-
ResearchGate. Synthesis of β–amino ketones. Available at: [Link]
-
Sci-Hub. Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones. Available at: [Link]
-
Organic Syntheses Procedure. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available at: [Link]
-
Molecules, 2017, 22(11), 1831. Organic Carbamates in Drug Design and Medicinal Chemistry. Available at: [Link]
-
Org. Lett., 2017, 19(23), 6332-6335. Enantioselective Synthesis of α-Acetal-β′-Amino Ketone Derivatives by Rhodium-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
ResearchGate. Asymmetric hydrogenation of various N-Boc-β-amino ketones with... Available at: [Link]
- Google Patents. (S) synthetic method of the hydroxy propyl carbamate of the tert-butyl group 2.
-
Organic Syntheses Procedure. Carbamic acid, tert-butyl ester. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by carbamoylation. Available at: [Link]
-
Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. Available at: [Link]
-
Green Chem., 2008, 10, 408-414. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation. Available at: [Link]
-
Proc. Jpn. Acad., Ser. B, Phys. Biol. Sci., 2012, 88(4), 119-137. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Available at: [Link]
-
J. Am. Chem. Soc., 2016, 138(16), 5238-41. Ruthenium-BINAP Catalyzed Alcohol C-H tert-Prenylation via 1,3-Enyne Transfer Hydrogenation: Beyond Stoichiometric Carbanions in Enantioselective Carbonyl Propargylation. Available at: [Link]
-
ResearchGate. Synthesis of Optically Active β-Amino Alcohols by Asymmetric Transfer Hydrogenation of α-Amino Ketones. Available at: [Link]
-
Digital Commons@Georgia Southern. The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Available at: [Link]
-
ResearchGate. Application of the asymmetric hydrogenation of enamines to the preparation of a beta-amino acid pharmacophore. Available at: [Link]
-
ResearchGate. Asymmetric Hydrogenation of 3-Oxo Carboxylates Using Binap-Ruthenium Complexes: (R)-(−)-Methyl 3-Hydroxybutanoate. Available at: [Link]
-
Organic Chemistry Portal. Modern Methods for Asymmetric Hydrogenation of Ketones. Available at: [Link]
-
Royal Society of Chemistry. Phase-Transfer Catalytic Aza-Michael Addition of tert-Butyl benzyloxycarbamate to Electron-Deficient Olefins. Available at: [Link]
-
ResearchGate. Effective engineering of a ketoreductase for the biocatalytic synthesis of an ipatasertib precursor. Available at: [Link]
-
Angew. Chem. Int. Ed. Engl., 2018, 57(42), 13821-13824. Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Available at: [Link]
-
Front. Catal., 2022, 2. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Available at: [Link]
-
Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]
Sources
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- 2. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sci-Hub. Asymmetric Rhodium-Catalyzed Hydrogenation of β-Amino Ketones / Synfacts, 2011 [sci-hub.box]
- 5. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
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Troubleshooting & Optimization
Technical Support Center: Deprotection of tert-Butyl methyl(3-oxobutyl)carbamate
Welcome to the technical support guide for the deprotection of tert-Butyl methyl(3-oxobutyl)carbamate. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges with this specific transformation. The presence of a ketone functional group within the substrate introduces a layer of complexity to the standard acid-catalyzed deprotection of the tert-butoxycarbonyl (Boc) group, often leading to side reactions and incomplete conversions. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate these challenges successfully.
Troubleshooting Guide
This section addresses specific problems you might be encountering during the deprotection of this compound. Each issue is followed by an analysis of potential causes and recommended solutions.
Question 1: My Boc deprotection is incomplete, and I see a significant amount of starting material even after extended reaction times. What's going wrong?
Possible Causes:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid, but the reaction rate is highly dependent on the concentration and strength of the acid.[1] If the acid is too dilute or not strong enough, the reaction will be sluggish.
-
Reaction Temperature is Too Low: While many Boc deprotections proceed at room temperature, some substrates may require gentle heating to achieve a reasonable reaction rate.
-
Inadequate Solvent: The choice of solvent can influence the reaction's efficiency. Solvents that do not fully dissolve the substrate or are not compatible with the acidic conditions can hinder the reaction.
Diagnostic Steps:
-
Reaction Monitoring: The most effective way to diagnose this issue is through Thin-Layer Chromatography (TLC).[2][3] Spot the reaction mixture alongside the starting material. An incomplete reaction will show a persistent spot corresponding to the starting material. The product, being a free amine, will have a different retention factor (Rf) and may require a staining agent like ninhydrin for visualization.[4]
-
NMR Analysis: If you have worked up the reaction, a proton NMR spectrum will clearly show the presence of the tert-butyl peak from the Boc group (a singlet at ~1.4-1.5 ppm) in your product, confirming incomplete deprotection.[5]
Solutions & Protocols:
-
Increase Acid Concentration: The most common reagents for Boc deprotection are trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.[6][7][8] If you are using a dilute solution, consider increasing the concentration.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA in Dichloromethane (DCM) | 20-50% TFA in DCM, 0°C to room temperature, 1-2 hours.[6][9] | Volatile, easy to remove under vacuum. | Harsh acid, can promote side reactions with the ketone. |
| 4M HCl in Dioxane | Room temperature, 30 minutes to 2 hours.[7][10] | Milder than TFA, can offer better selectivity.[7] | Dioxane is a suspected carcinogen and should be handled with care.[11] |
| Aqueous Phosphoric Acid | 85 wt % in THF, can be a milder alternative. | Environmentally benign and can be selective.[12] | May require elevated temperatures and longer reaction times. |
Question 2: My reaction is messy, and I'm observing multiple unexpected byproducts. What are the likely side reactions?
Possible Causes:
The ketone functionality in this compound is susceptible to acid-catalyzed side reactions.
-
Aldol Condensation: Under acidic conditions, the ketone can enolize and undergo self-condensation, leading to oligomeric byproducts.
-
Intramolecular Cyclization: The newly deprotected amine can potentially react with the ketone intramolecularly to form a cyclic imine or enamine, which can then undergo further reactions.
-
Alkylation by the tert-Butyl Cation: The tert-butyl cation generated during the deprotection is a reactive electrophile that can alkylate nucleophilic sites on your molecule or solvent.[13][14]
Diagnostic Steps:
-
Mass Spectrometry: An ESI-MS or LC-MS analysis of your crude reaction mixture can help identify the molecular weights of the byproducts, providing clues to their structures.
-
NMR Spectroscopy: A detailed analysis of the 1H and 13C NMR spectra of the crude product can reveal the presence of unexpected signals corresponding to byproducts.
Solutions & Protocols:
-
Use of Scavengers: To trap the reactive tert-butyl cation, a scavenger can be added to the reaction mixture.[14][15] Anisole or thioanisole are commonly used for this purpose.[15]
-
Milder Acidic Conditions: Switching to a milder acid can often suppress side reactions. Consider using aqueous phosphoric acid or a more dilute solution of HCl.[12]
-
Alternative Deprotection Methods: If acidic conditions are consistently leading to side reactions, it may be necessary to explore non-acidic deprotection methods.
Frequently Asked Questions (FAQs)
Q1: What are the standard, go-to conditions for the deprotection of this compound?
For a first attempt, using 4M HCl in dioxane at room temperature for 30-60 minutes is a reliable starting point.[7][10] This method is generally milder than TFA and can minimize side reactions involving the ketone.
Q2: How can I effectively monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is the most convenient method.[2] Use a mobile phase that gives good separation between your starting material and the expected product. Since the product is a primary amine, it will likely have a lower Rf value than the starting material. You can visualize the spots using a UV lamp (if the compound is UV active) and a ninhydrin stain, which specifically reacts with primary and secondary amines to give a colored spot.[4]
Q3: What is the best work-up procedure after a successful deprotection?
After confirming the reaction is complete by TLC, the work-up procedure depends on the acid used.
-
For TFA/DCM: The solvent and excess TFA can be removed under reduced pressure. The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a mild base (like saturated aqueous NaHCO3) and extracted with an organic solvent.
-
For HCl/Dioxane: The solvent can be removed under vacuum. The resulting amine hydrochloride salt is often a solid that can be isolated by filtration or used as is. If the free amine is required, it can be obtained by neutralization and extraction.
Q4: Are there any non-acidic methods to deprotect a Boc group?
While acidic cleavage is the most common, other methods exist, although they may not be as efficient for this specific substrate. These include:
-
Thermal Deprotection: Heating the Boc-protected amine, sometimes in a high-boiling solvent, can cause thermal cleavage of the Boc group.[16]
-
Lewis Acid-Catalyzed Deprotection: Some Lewis acids, like ZnBr2, can selectively cleave Boc groups.[1]
-
Basic Conditions: In some specific cases, basic conditions have been reported for Boc deprotection, but this is not a general method.[17]
These alternative methods are generally less common and may require significant optimization for your specific substrate.
Visualizations
Mechanism of Acid-Catalyzed Boc Deprotection
Caption: Mechanism of acid-catalyzed Boc deprotection.
Potential Side Reactions
Caption: Potential side reactions involving the ketone.
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. Retrieved from [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
Liu, Y. S., Zhao, C., Bergbreiter, D. E., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(11), 3471-3473. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Raw, S. A., & Jones, A. D. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10185. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]
-
Aouf, C., Le, G. T., Jia, Y., Condom, R., & Ghermani, N. E. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Current Chemistry Letters, 1(3), 117-122. Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
-
ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?. Retrieved from [Link]
-
YouTube. (2021). how to do TLC plates and N-boc deprotection. Retrieved from [Link]
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. Retrieved from [Link]
-
ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. Retrieved from [Link]
-
Li, B., Bemish, R., Buzon, R. A., Chiu, C. K., Colgan, S. T., & Masjedizadeh, M. R. (2003). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. Tetrahedron Letters, 44(44), 8113-8115. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
-
ResearchGate. (2008). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Retrieved from [Link]
-
Aouf, C., Le, G. T., Jia, Y., Condom, R., & Ghermani, N. E. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 2(3), 232-236. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 12. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Time and Temperature for Carbamate Synthesis
Welcome to the technical support center for carbamate reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of reaction time and temperature in carbamate synthesis. Carbamates are crucial structural motifs in modern drug discovery, acting as stable bioisosteres for amide or ester groups and often improving a molecule's pharmacokinetic profile.[1][2][3][4][5] Achieving high yield and purity hinges on precise control of the reaction conditions. This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Part 1: Frequently Asked Questions (FAQs) - The Scientific Fundamentals
This section addresses foundational questions regarding the principles governing carbamate reactions. Understanding these concepts is essential for logical and effective troubleshooting.
Q1: What is the fundamental mechanism of carbamate formation from an isocyanate and an alcohol, and how do temperature and time influence it?
A1: The core reaction involves the nucleophilic attack of the alcohol's hydroxyl group (-OH) on the electrophilic carbonyl carbon of the isocyanate group (-N=C=O).[2][6] This is typically a concerted or stepwise process that directly yields the carbamate (urethane) linkage.[7][8]
-
Reaction Temperature: Temperature directly influences the reaction rate by affecting the kinetic energy of the reacting molecules. According to the Arrhenius equation, a higher temperature generally increases the reaction rate constant. However, for carbamate synthesis, temperature is a double-edged sword. While elevated temperatures can shorten reaction times, they can also provide the activation energy for undesirable side reactions or even promote the thermal decomposition of the carbamate product itself.[9][10][11][12] For instance, uncatalyzed reactions of isocyanates with alcohols are often conducted between 50 and 100°C to achieve a reasonable rate.[13]
-
Reaction Time: Reaction time is the duration required for the reactants to convert into the product. An optimal reaction time maximizes the yield of the desired carbamate while minimizing the formation of byproducts that can arise from prolonged reaction periods or subsequent reactions of the product. Monitoring the reaction is crucial, as stopping it too early results in incomplete conversion, while extending it unnecessarily can lead to decreased purity.[14]
Q2: What are the most common side reactions in carbamate synthesis, and how are they specifically affected by temperature?
A2: Temperature control is paramount for minimizing byproducts.[15] The most prevalent side reactions include:
-
Urea Formation: This is often the primary byproduct. It occurs when the isocyanate reacts with an amine. This amine can be a starting material impurity or, more commonly, formed in situ from the reaction of the isocyanate with trace amounts of water.[16] This hydrolysis forms an unstable carbamic acid that quickly decarboxylates to an amine, which is often more nucleophilic than the alcohol and rapidly reacts with another isocyanate molecule to form a stable, often insoluble, symmetrical urea.[16]
-
Temperature Effect: Higher temperatures accelerate the rate of all reactions, including the hydrolysis of the isocyanate. Therefore, elevated temperatures can exacerbate urea formation if water is present. Running the reaction at lower temperatures (e.g., 0 °C) can help control this side reaction.[16]
-
-
Allophanate Formation: The carbamate product itself can act as a nucleophile. The N-H proton of the carbamate can be abstracted, and the resulting anion can attack another molecule of isocyanate. This is more common at higher temperatures and with an excess of isocyanate.[7]
-
Temperature Effect: Allophanate formation is generally favored at higher temperatures. If your reaction requires heating, using a stoichiometric amount of isocyanate and monitoring for completion is critical to avoid this subsequent reaction.
-
-
Isocyanurate Formation: This involves the cyclotrimerization of three isocyanate molecules to form a very stable six-membered ring. This reaction is often catalyzed by certain bases and is significantly promoted by high temperatures.[7]
-
Temperature Effect: This is a high-temperature side reaction. If you observe isocyanurate formation, a significant reduction in reaction temperature is necessary.
-
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues
This section provides solutions to common problems encountered during carbamate synthesis, focusing on the interplay of time and temperature.
Q3: My reaction is extremely slow or has stalled. How should I adjust the temperature and time?
A3: A stalled reaction indicates that the activation energy barrier is not being sufficiently overcome at the current temperature.[12]
Troubleshooting Steps:
-
Verify Reagent Reactivity: First, ensure your reagents are sufficiently reactive. Sterically hindered alcohols or electron-deficient isocyanates react much more slowly.[2][6]
-
Incremental Temperature Increase: Cautiously increase the reaction temperature in 10 °C increments. Monitor the reaction progress closely at each new temperature using an appropriate analytical technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).[12]
-
Introduce a Catalyst: If increasing the temperature leads to byproduct formation before a reasonable rate is achieved, the reaction is likely a candidate for catalysis. Numerous catalysts, including tertiary amines (like DABCO) and organometallic compounds (like dibutyltin dilaurate), can significantly accelerate the reaction, allowing it to proceed at a lower temperature.[7][13]
-
Extend Reaction Time: If a modest temperature increase shows a slow but clean conversion, simply extending the reaction time may be the best solution. Set up a time-course experiment, taking aliquots every few hours to determine the point of maximum conversion.
Q4: I am observing significant byproduct formation. How can I use temperature and reaction time to improve purity?
A4: The formation of byproducts is a clear sign that the reaction conditions are not optimal and are favoring undesired pathways.
| Byproduct Observed | Likely Cause | Recommended Temperature/Time Adjustment |
| Symmetrical Urea | Reaction with trace water.[16] | Decrease Temperature: Run the reaction at a lower temperature (e.g., 0 °C to RT) to disfavor the hydrolysis side reaction. Ensure Anhydrous Conditions: Use rigorously dried solvents and glassware.[16] |
| Allophanate | Excess isocyanate reacting with the carbamate product.[7] | Decrease Temperature: This reaction is more prevalent at higher temperatures. Control Stoichiometry & Time: Use a 1:1 ratio of alcohol to isocyanate and stop the reaction as soon as the starting alcohol is consumed. |
| Isocyanurate | Trimerization of isocyanate.[7] | Significantly Decrease Temperature: This is often a high-temperature byproduct. Avoid excessive heating. Check Catalyst: Some catalysts strongly promote this pathway. Consider a different catalyst if the issue persists at lower temperatures. |
Q5: My desired carbamate product seems to be degrading over time, even at moderate temperatures. What is happening?
A5: Carbamates can undergo thermal decomposition, a process that is highly dependent on their specific structure. The decomposition can reverse the formation reaction, yielding the starting isocyanate and alcohol, or proceed through other pathways to form amines, alkenes, and CO₂.[9][10]
Causality & Solution:
-
Reversibility: Carbamate formation is a reversible equilibrium. At high temperatures, the equilibrium can shift back toward the starting materials (isocyanate and alcohol). This is particularly true for carbamates derived from tertiary alcohols. The decomposition of carbamates is highly endothermic and must be operated at high temperatures, preferably above 150 °C.[10]
-
Elimination Pathways: Some carbamates, especially those with specific structural features, can decompose via elimination reactions. For example, ethyl N-methyl-N-phenylcarbamate decomposes to give N-methylaniline, carbon dioxide, and ethylene between 329-380°C.[9]
-
Troubleshooting: If you suspect product degradation, the primary solution is to find conditions that allow the reaction to proceed at a lower temperature. This reinforces the utility of catalysts. If the reaction must be heated, perform a stability study on your purified product to identify the temperature at which degradation begins, and ensure your reaction conditions stay well below that threshold.
Part 3: Key Experimental Protocols
Adherence to systematic protocols is essential for reproducible and optimized results.
Protocol 1: General Procedure for Reaction Monitoring by HPLC
This protocol outlines a method to track the consumption of starting materials and the formation of the product, which is critical for determining the optimal reaction time.
Materials:
-
Reaction mixture
-
Quenching solution (e.g., a dilute solution of a primary amine like benzylamine in the mobile phase, to quickly react with any remaining isocyanate)
-
HPLC vials
-
Mobile phase solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare Initial Sample (t=0): Before initiating the reaction (e.g., before adding the isocyanate), take a small aliquot (~5-10 µL) of the reaction mixture. Dilute it in a known volume of mobile phase in an HPLC vial. This is your t=0 reference.
-
Initiate Reaction: Start the reaction by adding the final reagent and begin timing.
-
Take Time-Point Aliquots: At regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr, etc.), carefully withdraw a small aliquot from the reaction mixture.
-
Quench and Dilute: Immediately quench the aliquot by diluting it in an HPLC vial containing the quenching solution. This instantly stops the reaction in the sample by consuming the highly reactive isocyanate. The dilution factor should be consistent for all time points.
-
Analyze by HPLC: Analyze each time point by HPLC.
-
Data Analysis: Integrate the peak areas for your starting alcohol and your carbamate product. Plot the percentage conversion (based on the disappearance of the starting material) versus time. The optimal reaction time is the point where the conversion plateaus.
Protocol 2: Temperature Screening Study for a Novel Carbamate Synthesis
This protocol helps identify the optimal reaction temperature to maximize yield and minimize byproducts.
Procedure:
-
Set Up Parallel Reactions: Prepare three to five identical small-scale reactions in parallel.
-
Assign Temperatures: Set each reaction to a different, constant temperature. For example:
-
Reaction 1: 0 °C (ice bath)
-
Reaction 2: 25 °C (room temperature)
-
Reaction 3: 50 °C (oil bath)
-
Reaction 4: 80 °C (oil bath)
-
-
Run and Monitor: Run all reactions for a fixed, extended period (e.g., 24 hours) to ensure the slower reactions have a chance to proceed.
-
Work-Up and Analysis: After the fixed time, quench all reactions and perform an identical work-up procedure. Analyze the crude product from each reaction by a quantitative method like LC-MS or ¹H NMR with an internal standard.
-
Evaluate Results: Compare the yield and purity profile for each temperature. The optimal temperature is the one that provides the best balance of reaction rate, yield, and purity. For example, 80 °C might give the fastest conversion but the lowest purity, while 25 °C might be slow but very clean, suggesting that 50 °C could be the optimal condition.
References
-
Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]
-
Touré, B. B., & Hall, D. G. (2009). Isocyanate-based multicomponent reactions. Chemical Reviews, 109(9), 4439-4486. [Link]
-
Schopfer, L. M., & Lockridge, O. (2012). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. Journal of Medical Chemical, Biological, Radiological and Nuclear Defense, 10(1), 1-16. [Link]
-
Ahvazi, B., & Kubes, V. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4895. [Link]
-
Konyukhov, V. Y., & Nechaev, M. S. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1319. [Link]
-
Al-Awadi, N. A., & Williams, D. L. H. (1990). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. J. Chem. Soc., Perkin Trans. 2, 25-29. [Link]
-
Vrbova, V., Kim, I., & Svendsen, H. F. (2012). Effect of temperature on carbamate stability constants for amines. SINTEF Proceedings. [Link]
-
Schwetzov, V. N., & Kothandaraman, H. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (4), 757-763. [Link]
-
Wikipedia. (n.d.). Carbamate. [Link]
-
Gorkins, H. G., et al. (1982). Thermal decomposition of ketoxime carbamates: an investigation of the thermolysis of thiofanox. Journal of Agricultural and Food Chemistry, 30(2), 267-273. [Link]
-
Ichikawa, Y., et al. (2021). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering, 6(1), 106-113. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
Johnson, S. A., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis, 11(17), 10985-10994. [Link]
-
ResearchGate. (n.d.). Solvent Effect on Decomposition Kinetics of Ammonium Carbamate for a Chemical Heat Pump. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. [Link]
-
ResearchGate. (n.d.). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. [Link]
-
Wang, Z., et al. (2020). Solvent Effect on Decomposition Kinetics of Ammonium Carbamate for a Chemical Heat Pump. The Journal of Physical Chemistry C, 124(44), 24134-24143. [Link]
-
Tukuljac, M., & Bowen, R. D. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 17(5), 456-476. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. [Link]
-
ResearchGate. (n.d.). Analytical approaches for monitoring exposure to organophosphorus and carbamate agents through analysis of protein adducts. [Link]
-
Wang, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2537. [Link]
-
ResearchGate. (n.d.). Carbamate-containing pharmaceutical drugs. [Link]
-
ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). Kinetics of Carbamate Formation and Breakdown. [Link]
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]
-
ResearchGate. (n.d.). Kinetics of the NH3 and CO2 solid-state reaction at low temperature. [Link]
-
ACS Publications. (2022). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. [Link]
-
Taylor & Francis Online. (2014). Part 5b: Solvent chemistry: reaction kinetics of CO2 absorption into reactive amine solutions. [Link]
-
Semantic Scholar. (2012). Kinetic investigation on carbamate formation from the reaction of carbon dioxide with amino acids in homogeneous aqueous solution. [Link]
-
Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. [Link]
-
MDPI. (2021). Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. [Link]
-
MDPI. (2022). Experimental Test and Modeling Validation for CO2 Capture with Amine Solvents in a Pilot Plant. [Link]
-
ACS Publications. (2019). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture. [Link]
-
ResearchGate. (n.d.). Kinetic of CO2 absorption and carbamate formation in aqueous solutions of diethanolamine. [Link]
-
Mono Mole. (2019). Monitoring the progress of a reaction. [Link]
-
PubMed. (2009). Kinetics and mechanism of carbamate formation from CO2(aq), carbonate species, and monoethanolamine in aqueous solution. [Link]
Sources
- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Carbamate - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol - Google Patents [patents.google.com]
- 14. monomole.com [monomole.com]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-Butyl methyl(3-oxobutyl)carbamate
Welcome to the comprehensive technical support guide for the purification of tert-Butyl methyl(3-oxobutyl)carbamate. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this compound.
I. Understanding the Molecule and Potential Impurities
This compound is a carbamate derivative often used as a building block in organic synthesis. Its structure, containing both a ketone and a Boc-protected amine, presents unique purification challenges. A thorough understanding of the potential impurities is the first step toward developing a robust purification strategy.
Common Impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include reagents like diketene and tert-butyl alcohol if following certain preparation methods for related structures.[1]
-
By-products: Side reactions can lead to the formation of structurally similar molecules that may be difficult to separate.
-
Solvent Residues: Residual solvents from the reaction or workup are common contaminants.
-
Degradation Products: Carbamates can be sensitive to acidic or basic conditions, as well as heat, potentially leading to degradation.[2]
II. Frequently Asked Questions (FAQs) on Purification Strategies
This section addresses common questions regarding the purification of this compound, offering insights into the selection and optimization of various techniques.
Q1: What is the most effective primary purification technique for this compound?
A1: Flash column chromatography is generally the most effective and widely used technique for the initial purification of this compound.[3] Its versatility allows for the separation of the target compound from a wide range of impurities with varying polarities.
Q2: How do I select an appropriate solvent system for flash column chromatography?
A2: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a Thin Layer Chromatography (TLC) plate. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. For this compound, a gradient elution from low to high polarity (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) is often effective.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Silica gel is slightly acidic and can cause the degradation of sensitive compounds like some carbamates.[4][5] If you observe streaking on the TLC plate or the appearance of new, lower Rf spots after chromatography, consider the following:
-
Deactivating the Silica Gel: Prepare a slurry of the silica gel with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), in the eluent before packing the column.[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[5]
-
Minimize Residence Time: A faster elution, while maintaining adequate separation, will reduce the contact time between your compound and the stationary phase.[4]
Q4: Can I use distillation to purify this compound?
A4: Distillation is a viable option if the compound is a thermally stable liquid and has a significantly different boiling point from its impurities. Vacuum distillation is particularly useful for high-boiling point compounds or those that might decompose at atmospheric pressure. For tert-butyl 3-oxobutyrate, a related compound, distillation under reduced pressure has been successfully employed.[1]
Q5: Is recrystallization a suitable purification method for this compound?
A5: Recrystallization is an excellent technique for obtaining highly pure solid compounds. If your this compound is a solid or can be solidified, this method can be very effective. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
III. Troubleshooting Guide: Addressing Specific Purification Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered during the purification of this compound.
Issue 1: Persistent Colored Impurities in the Final Product
-
Symptom: The isolated product has a persistent yellow, orange, or brown color.
-
Potential Cause: This often indicates the presence of residual reagents or colored by-products.
-
Troubleshooting Steps:
-
Aqueous Washes: During the workup, wash the organic layer with a solution that can react with the colored impurity. For instance, a wash with sodium thiosulfate can remove excess halogenating agents.[6]
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon. The carbon can adsorb colored impurities and is then removed by filtration through a pad of Celite.[4] Be aware that activated carbon can also adsorb the desired product, so use it sparingly.[7]
-
Issue 2: Low Recovery After Column Chromatography
-
Symptom: A significant loss of product is observed after purification by column chromatography.
-
Potential Causes:
-
The compound is highly polar and is not eluting from the column.
-
The compound is degrading on the silica gel.
-
The chosen solvent system is not optimal.
-
-
Troubleshooting Steps:
-
Check Polarity: If your compound is very polar and sticking to the silica, you may need to use a more polar eluent, such as adding methanol to your ethyl acetate/hexane mixture.
-
Assess Stability: As mentioned in FAQ Q3, test for degradation on a small scale using TLC. If degradation is confirmed, switch to a deactivated stationary phase.[5]
-
Optimize Eluent: If the Rf value is too low, the compound will take a long time to elute, leading to band broadening and potential loss. Conversely, if the Rf is too high, co-elution with impurities can occur. Re-optimize the solvent system using TLC.
-
Issue 3: Co-elution of Impurities with the Product
-
Symptom: NMR or LC-MS analysis of the purified product shows the presence of impurities with a similar polarity to the desired compound.
-
Potential Causes:
-
The chosen solvent system does not provide adequate separation.
-
The column was overloaded with the crude material.
-
-
Troubleshooting Steps:
-
Fine-tune the Solvent System: Experiment with different solvent mixtures on TLC to maximize the separation between your product and the impurity. Sometimes, using a three-component solvent system can improve resolution.
-
Reduce the Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide much higher resolution than standard flash chromatography.[4]
-
IV. Experimental Protocols
Protocol 1: Standard Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives an Rf of ~0.3 for the desired product.
-
Column Packing: Dry pack a column with silica gel. The amount of silica should be 20-100 times the weight of the crude material. Wet the column with the initial, least polar eluent.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a more volatile solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. Slow cooling generally leads to purer crystals.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
V. Visualization of Workflow
Purification Decision Workflow
Caption: Decision workflow for selecting a primary purification technique.
VI. References
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). tert-Butyl [1-(tert-butoxycarbonyl)-3-oxo-4-pentenyl] carbamate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
-
Google Patents. (n.d.). US5183929A - Method for production of T-butyl 3-oxobutyrates and their use. Retrieved from
-
Organic Syntheses. (n.d.). Carbazic acid, tert-butyl ester. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. PubChem. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
Sources
- 1. US5183929A - Method for production of T-butyl 3-oxobutyrates and their use - Google Patents [patents.google.com]
- 2. Effective Analysis Carbamate Pesticides | Separation Science [sepscience.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Troubleshooting [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Stability of tert-Butyl methyl(3-oxobutyl)carbamate in Organic Solvents
Welcome to the technical support center for tert-Butyl methyl(3-oxobutyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development and organic synthesis who utilize this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address stability issues you may encounter when working with this compound in various organic solvents. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity of your experiments and the quality of your results.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the handling and use of this compound in solution.
Issue 1: I'm observing a new, more polar peak in my HPLC analysis after dissolving the compound in methanol for a few hours. What is happening?
Answer: The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram is a strong indicator of the degradation of this compound. The most probable cause is the cleavage of the tert-butoxycarbonyl (Boc) protecting group, yielding the corresponding free amine, 4-(methylamino)butan-2-one.
The Boc group is notoriously labile under acidic conditions.[1][2] Many organic solvents, including methanol, can contain trace amounts of acidic impurities. These impurities can be sufficient to catalyze the hydrolysis of the carbamate, especially over time. The resulting primary amine is significantly more polar than the parent compound, leading to a shorter retention time on a C18 column.
To confirm this, you can:
-
Spike your sample with a small amount of a weak acid (e.g., a drop of acetic acid) and monitor the rate of formation of the new peak. An increase in the degradation rate would support acid-catalyzed deprotection.
-
Neutralize your solvent with a non-nucleophilic base (e.g., passing it through a small plug of basic alumina) before dissolving your compound and re-analyze. A reduction or elimination of the degradation should be observed.
Issue 2: My reaction yield is consistently low when I use this compound in a reaction mixture containing acidic reagents, even when the reaction is performed at low temperatures. Why might this be?
Answer: The low yield is likely due to the acid-catalyzed deprotection of your starting material. The Boc group is cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid, which are commonly used in organic synthesis.[2][3] This deprotection would consume your starting material and lead to the formation of the free amine, which may not participate in your desired reaction or could lead to unwanted side products.
It is crucial to consider the pH of your reaction mixture. If your intended reaction requires acidic conditions, you may need to:
-
Choose a different protecting group for the amine that is stable to acid but can be removed under orthogonal conditions.
-
Optimize your reaction conditions to use the mildest possible acid or a shorter reaction time to minimize deprotection of the starting material.
Issue 3: I have dissolved this compound in an aprotic solvent like THF, but I'm still seeing some degradation over time, although slower than in methanol. What could be the cause?
Answer: While degradation in aprotic solvents is generally slower than in protic solvents, it can still occur. Several factors could be at play:
-
Trace Water and Acidic Impurities: Tetrahydrofuran (THF) can absorb water from the atmosphere, and older bottles of THF can contain acidic impurities due to peroxide formation. The combination of water and acid can lead to the hydrolysis of the Boc group.
-
Intramolecular Cyclization: The presence of both a ketone and a carbamate in the same molecule opens up the possibility of intramolecular reactions. While less common for Boc-protected amines, under certain conditions (e.g., in the presence of a Lewis acid or upon heating), the carbamate nitrogen could potentially attack the ketone carbonyl, leading to a cyclic product. This would be a minor pathway but could account for slow degradation.[1][4]
To mitigate this, it is recommended to use freshly distilled or anhydrous grade solvents for reactions involving this compound, especially when the compound will be in solution for an extended period.
Section 2: Frequently Asked Questions (FAQs)
What are the recommended storage conditions for solid this compound?
The solid compound is generally stable. It should be stored in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents.
In which solvents is this compound expected to be most stable?
The stability of this compound is highly dependent on the solvent's properties. The following table provides a general guideline:
| Solvent Class | Examples | Expected Stability | Rationale |
| Aprotic Non-polar | Hexane, Toluene | High | Low polarity and lack of proton donors minimize the risk of acid-catalyzed deprotection and other degradation pathways. |
| Aprotic Polar | Acetonitrile, Ethyl Acetate | Moderate to High | Generally good stability, but can be compromised by trace water and acidic impurities. |
| Aprotic Polar (Amide) | DMF, DMAc | Moderate | These solvents can have basic impurities (amines) which are generally not detrimental to the Boc group, but they are also hygroscopic. |
| Aprotic Polar (Sulfoxide) | DMSO | Moderate | DMSO is highly hygroscopic and can contain acidic impurities. Use of anhydrous grade is recommended. |
| Protic Polar | Methanol, Ethanol, Isopropanol | Low to Moderate | The presence of a labile proton increases the risk of solvolysis and acid-catalyzed deprotection, especially if acidic impurities are present. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate | Can contain trace amounts of HCl, which will cleave the Boc group. Using freshly distilled or amylene-stabilized DCM is advisable.[5] |
What are the primary degradation pathways for this molecule?
The most likely degradation pathway is the acid-catalyzed cleavage of the Boc group to form 4-(methylamino)butan-2-one, isobutylene, and carbon dioxide. Another potential, though less probable, pathway is an intramolecular cyclization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Cyclization of N-Boc-(E)-α,β-unsaturated γ-amino acid active esters into N-Boc-(Z)-α,β-unsaturated γ-lactams through E → Z isomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Low Yields in Heterocyclic Synthesis with Beta-Ketoamines
Welcome to the technical support center for heterocyclic synthesis utilizing β-ketoamines and their derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with reaction yields. Here, we delve into the intricate causality behind common experimental hurdles and provide field-proven insights to navigate them effectively.
I. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions, offering a quick diagnostic tool before delving into more detailed troubleshooting.
Q1: My pyrrole synthesis via the Paal-Knorr reaction is giving a low yield. What are the most common culprits?
Low yields in the Paal-Knorr synthesis often stem from improper pH conditions, suboptimal catalyst choice, impure starting materials, or the inherent reactivity of the amine substrate.[1] Harsh reaction conditions, such as prolonged heating in strong acid, are a frequent cause of product degradation.[1] Additionally, the formation of furan derivatives as a side reaction can consume your starting 1,4-dicarbonyl compound.[1]
Q2: I'm attempting a Hantzsch pyridine synthesis and the final aromatization step is inefficient. What can I do?
The oxidation of the intermediate 1,4-dihydropyridine is a critical step.[2][3][4] Classical oxidants like nitric acid, potassium permanganate, or chromium trioxide can lead to low yields, harsh reaction conditions, and the formation of side products.[2] Consider exploring milder and more efficient aromatization methods.
Q3: My Gewald aminothiophene synthesis is sluggish and yields are poor. What factors should I investigate?
The Gewald reaction is sensitive to the choice of base, solvent, and temperature.[5][6][7] The initial Knoevenagel condensation between the ketone/aldehyde and the active methylene nitrile is a key step, and its efficiency is highly dependent on these parameters.[6][8] The solubility of elemental sulfur in the chosen solvent can also play a crucial role.[9]
Q4: I suspect my β-ketoamine starting material is degrading. How can I assess and prevent this?
β-ketoamines can be susceptible to hydrolysis and decomposition, especially under acidic or basic conditions and at elevated temperatures. Their stability is crucial for successful heterocyclic synthesis. The presence of impurities in the starting β-ketoamine can lead to undesired side products, lowering the overall yield.
Q5: Are there general strategies to improve yields in these types of cyclization reactions?
Yes, several general principles apply. Ensuring the purity of your starting materials is paramount. Optimization of reaction parameters like temperature, solvent, and catalyst loading is often necessary.[5] The use of microwave irradiation has been shown to be beneficial in some cases, reducing reaction times and improving yields.[6]
II. In-Depth Troubleshooting Guides
This section provides detailed, evidence-based strategies to address specific challenges encountered during heterocyclic synthesis with β-ketoamines.
Guide 1: Optimizing the Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone for pyrrole formation, but its success hinges on careful control of the reaction environment.
The Critical Role of pH
The reaction should ideally be conducted under neutral or weakly acidic conditions.[10] The addition of a weak acid like acetic acid can catalyze the reaction.[1][10] However, if the pH drops below 3, the competing formation of furan byproducts becomes significant, drastically reducing the yield of your desired pyrrole.[1]
Protocol for pH Optimization:
-
Initial Trial: Start with a neutral reaction medium or a catalytic amount of acetic acid.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
pH Adjustment: If the reaction is slow, incrementally add a weak acid. If furan byproducts are observed, consider using a buffer or a non-acidic catalyst.
Catalyst Selection: Beyond Brønsted Acids
While weak acids are common, Lewis acids and other catalysts can offer milder conditions and improved yields.
| Catalyst Type | Examples | Rationale |
| Weak Brønsted Acids | Acetic Acid | Protonates the carbonyl, activating it for nucleophilic attack. |
| Lewis Acids | Sc(OTf)₃, Bi(NO₃)₃ | Coordinate to the carbonyl oxygen, enhancing its electrophilicity.[11] |
| Heterogeneous Catalysts | Clays, Montmorillonite | Provide acidic sites and can simplify product purification.[11] |
Managing Side Reactions: The Furan Problem
The primary side reaction is the acid-catalyzed cyclization of the 1,4-dicarbonyl compound to form a furan.
Workflow for Minimizing Furan Formation:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. d-nb.info [d-nb.info]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: By-product Analysis in Reactions with tert-Butyl methyl(3-oxobutyl)carbamate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-Butyl methyl(3-oxobutyl)carbamate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our focus is on anticipating and resolving challenges related to by-product formation, ensuring the integrity and success of your synthetic routes.
Introduction
This compound is a valuable bifunctional molecule containing a ketone and a Boc-protected secondary amine. This structure makes it a versatile building block in organic synthesis, particularly for constructing nitrogen-containing compounds. However, the presence of both a reactive carbonyl group and an acid-labile protecting group introduces specific challenges. This guide is designed to help you navigate these complexities, diagnose common problems, and implement effective solutions.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered when using this compound, presented in a question-and-answer format.
FAQ 1: My reaction is sluggish or incomplete. How can I drive it to completion?
Answer: Incomplete conversion is a frequent issue, often stemming from suboptimal reaction conditions, especially in reactions like reductive amination.
Troubleshooting Steps:
-
Assess Imine/Enamine Formation: For reductive aminations, the initial formation of the imine intermediate is crucial. This step is often an equilibrium process.
-
Action: Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to remove water and shift the equilibrium toward the imine.[1]
-
Action: A catalytic amount of a mild acid, like acetic acid, can facilitate imine formation, particularly with less reactive primary or secondary amines.[1]
-
-
Evaluate the Reducing Agent: The choice and stoichiometry of the reducing agent are critical.
-
Action: For reductive aminations, use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is effective under neutral or mildly acidic conditions and can be used in a one-pot procedure.[1] Stronger reagents like sodium borohydride (NaBH₄) may require a stepwise process where the imine is formed first to prevent premature reduction of the starting ketone.[1][2]
-
-
Check Reagent Purity: The purity of all reactants, including the amine and solvents, is critical for success. Amines, in particular, can be susceptible to oxidation.[3]
-
Optimize Reaction Conditions:
-
Temperature: While many reactions are run at room temperature, gentle heating may be required for less reactive substrates. However, be cautious, as higher temperatures can promote side reactions.
-
Concentration: Increasing the concentration of reactants can sometimes improve reaction rates.[1]
-
FAQ 2: I am observing a by-product with a mass corresponding to the loss of the Boc group. What is happening and how can I prevent it?
Answer: You are likely observing premature deprotection of the tert-butoxycarbonyl (Boc) group. The Boc group is highly sensitive to acidic conditions and is readily cleaved to release the free amine.[4][5]
Causality and Mechanism: The deprotection mechanism involves protonation of the carbamate's carbonyl oxygen, which weakens the tert-butyl-oxygen bond. This leads to the formation of a stable tert-butyl cation and an unstable carbamic acid, which then decomposes to the free amine and carbon dioxide.[5] This process can be initiated by even trace amounts of acid in your reaction medium.
Prevention Strategies:
-
Strict pH Control: Ensure your reaction is run under neutral or basic conditions if the Boc group needs to be preserved. Use non-acidic reagents and solvents.
-
Solvent Purity: Use freshly distilled or anhydrous solvents to eliminate acidic impurities. Chlorinated solvents like dichloromethane (DCM) can generate trace HCl over time.
-
Reagent Choice: If an acid catalyst is required for another part of the molecule, consider a different protecting group strategy. The Boc group is one of the most acid-sensitive carbamates.[6][7]
-
Work-up Conditions: Avoid acidic conditions during the reaction work-up. Use a mild base like sodium bicarbonate (NaHCO₃) for quenching.
FAQ 3: My NMR and LC-MS show a higher molecular weight by-product, possibly a dimer. What could be the cause?
Answer: The most probable cause is an aldol condensation reaction between two molecules of the starting material.[8] The ketone functionality has acidic α-protons which can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of the starting material.[9][10]
Mechanism and Prevention: The reaction can be catalyzed by either acid or base.[8] The initial aldol addition product can subsequently dehydrate, especially with heating, to form a conjugated α,β-unsaturated ketone.[11]
Prevention Strategies:
-
Avoid Strong Bases: Use mild, non-nucleophilic bases if a base is required. Strong bases like NaOH, KOH, or alkoxides will promote self-condensation.
-
Control Temperature: Run the reaction at lower temperatures (e.g., 0 °C or below) to disfavor the enolization and subsequent condensation.
-
Order of Addition: If your reaction involves adding a nucleophile to the ketone, consider adding the keto-carbamate slowly to a solution of the nucleophile. This keeps the concentration of the keto-carbamate low, minimizing the chance of self-reaction.
-
Use of Lewis Acids: In some cases, using a Lewis acid can activate the carbonyl group towards the desired nucleophile without promoting enolization as strongly as Brønsted bases.
FAQ 4: I'm seeing by-products related to tert-butylation of my substrate or other nucleophiles in the reaction. Why does this happen?
Answer: This side reaction occurs during acid-mediated Boc deprotection. The cleavage of the Boc group generates a stable tert-butyl cation (t-Bu⁺).[5][6] This cation is a potent electrophile and can alkylate any available nucleophiles in the reaction mixture.
Commonly Alkylated Groups:
-
Electron-rich aromatic rings
-
Thiols (sulfur nucleophiles)
-
The nitrogen of the deprotected amine product itself
Mitigation Strategies:
-
Use a Scavenger: The most effective way to prevent unwanted tert-butylation is to add a "scavenger" to the reaction mixture during deprotection. The scavenger is a nucleophile that is more reactive towards the t-Bu⁺ cation than your substrate.
-
Recommended Scavengers: Anisole, thioanisole, or triethylsilane (TES) are commonly used.[5] They react with the t-Bu⁺ cation, effectively removing it from the reaction.
-
| Scavenger | Typical Conditions | Notes |
| Anisole | 5-10 equivalents with TFA | Good for general purposes. |
| Thioanisole | 5-10 equivalents with TFA | Particularly effective for protecting sulfur-containing residues. |
| Triethylsilane (TES) | 2-5 equivalents with TFA | Reduces the t-Bu⁺ cation to isobutane. |
Part 2: By-product Identification and Purification Guide
Workflow for By-product Analysis
A systematic approach is essential for identifying and eliminating by-products.
Protocol 1: General Procedure for LC-MS Monitoring
-
Sample Preparation: Dilute a small aliquot (1-2 drops) of the reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Chromatography: Use a C18 reverse-phase column. A typical gradient might be 10-95% acetonitrile in water (with 0.1% formic acid) over 10 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion electrospray mode (ESI+) to detect protonated molecules [M+H]⁺.
-
Analysis: Compare the masses of observed peaks to the expected molecular weights of the starting material, desired product, and potential by-products listed in the table below.
Table of Common By-products and Their Expected Masses (Assuming Starting Material (SM) = this compound, MW = 201.26 g/mol )
| By-product Identity | Formation Pathway | Expected Mass [M+H]⁺ | Key Diagnostic Feature |
| Deprotected Amine | Acid-catalyzed cleavage | 102.15 | Loss of 100 amu from SM |
| Aldol Dimer | Base/Acid-catalyzed self-condensation | 403.52 | Mass is 2x SM |
| Dehydrated Aldol Dimer | Elimination of water from dimer | 385.51 | Mass is (2x SM) - 18 |
| tert-Butyl Adduct | Alkylation by t-Bu⁺ | 258.36 | Addition of 57 amu to SM |
Protocol 2: Purification Strategy for Polar By-products
If by-products are formed, purification is necessary. Given the polar nature of the ketone and potential free amine functionalities, specialized techniques may be required.
Flash Chromatography on Amine-Functionalized Silica: Standard silica gel is acidic and can cause streaking, poor separation, and even degradation of amine-containing compounds.[12] Using an amine-functionalized stationary phase can significantly improve purification.[12]
-
Column Selection: Choose a pre-packed amine-functionalized silica gel column (often labeled "KP-NH" or similar).
-
Solvent System: A non-polar/polar solvent system like Hexane/Ethyl Acetate or DCM/Methanol can be used. Unlike standard silica, there is no need to add a basic modifier like triethylamine to the mobile phase.
-
Loading: Load the crude sample dissolved in a minimum amount of the mobile phase or a stronger solvent like DCM.
-
Elution: Run a gradient from low to high polarity (e.g., 0% to 50% Ethyl Acetate in Hexane). The less polar desired product will typically elute before more polar by-products like the deprotected amine.
References
-
Organic Chemistry Portal. (n.d.). Aldol Condensation. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldol condensation. Retrieved from [Link]
-
Khan Academy. (n.d.). Aldol reaction. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Aldol condensation - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
- 10. jackwestin.com [jackwestin.com]
- 11. Aldol Condensation [organic-chemistry.org]
- 12. biotage.com [biotage.com]
Validation & Comparative
A Senior Application Scientist's Guide to Pyridine Synthesis: A Comparative Analysis of Classical and Modern Methodologies
The pyridine scaffold is a cornerstone of modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted pyridines is a critical endeavor. This guide provides an in-depth, objective comparison of prominent methods for pyridine synthesis, moving beyond a simple recitation of protocols to offer insights into the causality behind experimental choices. We will explore both time-honored classical reactions and cutting-edge transition-metal-catalyzed strategies, supported by experimental data and detailed methodologies.
Classical Approaches: The Foundation of Pyridine Synthesis
The traditional methods for constructing the pyridine ring have been refined over more than a century and remain staples in the synthetic chemist's toolbox due to their reliability, use of readily available starting materials, and the ability to generate highly functionalized products.
The Hantzsch Pyridine Synthesis
First described by Arthur Hantzsch in 1881, this multicomponent reaction is a testament to the power of convergent synthesis.[1] It typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, most commonly ammonia or ammonium acetate, to form a 1,4-dihydropyridine intermediate.[2] Subsequent oxidation, driven by the thermodynamic stability of the aromatic system, yields the final pyridine product.[3]
Mechanism and Rationale: The reaction proceeds through a series of well-understood steps, including a Knoevenagel condensation and a Michael addition, culminating in cyclization and dehydration.[1] The initial formation of the dihydropyridine allows for the isolation of these intermediates, which are themselves valuable pharmacophores, notably as calcium channel blockers.[2]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [4]
-
Step 1: 1,4-Dihydropyridine Synthesis:
-
In a round-bottom flask, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add ethanol (20 mL) and stir the mixture at reflux for 4 hours.
-
Upon cooling to room temperature, the 1,4-dihydropyridine product precipitates.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the product.
-
-
Step 2: Oxidation to Pyridine:
-
Dissolve the obtained 1,4-dihydropyridine in a suitable solvent.
-
Add an oxidizing agent, such as ceric ammonium nitrate (CAN) or nitric acid, and stir at room temperature until the reaction is complete (monitored by TLC).[5]
-
Work up the reaction mixture to isolate the final pyridine product.
-
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a highly versatile and high-yielding route to 2,4,6-trisubstituted pyridines under mild conditions.[6][7] This method involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[8] A key advantage of the Kröhnke synthesis over the Hantzsch method is that it directly produces the aromatic pyridine ring without the need for a separate oxidation step, contributing to its higher atom economy.[6]
Mechanism and Rationale: The reaction is initiated by the formation of a pyridinium ylide from the α-pyridinium methyl ketone salt. This ylide then acts as a Michael donor, adding to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate undergoes cyclization with ammonia to furnish the substituted pyridine.[8]
Experimental Protocol: One-Pot Synthesis of 4'-(4-Methoxyphenyl)-2,2':6',2''-terpyridine [9]
-
In a round-bottom flask, prepare a mixture of 2-acetylpyridine (2.43 g, 20.0 mmol) in methanol (20 ml).
-
To this mixture, add 4-methoxybenzaldehyde (1.36 g, 10.0 mmol).
-
Add potassium hydroxide pellets (1.54 g, 24 mmol) to the reaction mixture.
-
Finally, add 35% aqueous ammonia solution (40.0 ml).
-
Reflux the reaction mixture for 4–6 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the solid by filtration and wash with water to obtain the terpyridine product.
The Guareschi-Thorpe Condensation
This method provides access to substituted 2,6-dihydroxypyridines (which exist in equilibrium with their 2,6-pyridone tautomers) and their derivatives.[10][11] The classical approach involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[12] Modern variations have improved the efficiency and environmental friendliness of this reaction, for instance, by using ammonium carbonate in an aqueous medium.[11][13]
Mechanism and Rationale: The reaction is believed to proceed through the initial formation of cyanoacetamide, which then undergoes condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate that subsequently cyclizes.[11]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium [11]
-
A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate (1 mmol), and ammonium carbonate (2 mmol) in a 1:1 mixture of ethanol and water (2 mL total) is stirred at 80 °C for the required time (monitored by TLC).
-
Upon completion, the reaction mixture is cooled.
-
The precipitated product is collected by filtration, washed with cold water, and dried to yield the desired hydroxy-cyanopyridine.
Modern Methods: The Rise of Catalysis
In recent decades, transition-metal catalysis has revolutionized pyridine synthesis, offering unprecedented efficiency, selectivity, and functional group tolerance. These methods can be broadly categorized into cycloaddition reactions and direct C-H functionalization.
Transition-Metal-Catalyzed [2+2+2] Cycloadditions
This powerful strategy involves the co-cyclization of two alkyne molecules and a nitrile, providing a highly atom-economical route to pyridines.[14] Various transition metals, including cobalt, rhodium, and ruthenium, have been employed to catalyze this transformation.[15][16] The Bönnemann cyclization, which utilizes cobalt catalysts, is a notable example.[14]
Mechanism and Rationale: The generally accepted mechanism involves the formation of a metallacyclopentadiene intermediate from two alkyne units. Subsequent coordination and insertion of the nitrile lead to a seven-membered metallacycle, which then undergoes reductive elimination to furnish the pyridine ring and regenerate the active catalyst.
Experimental Protocol: Ruthenium-Catalyzed [2+2+2] Cycloaddition of Diynes and Cyanamides [17]
-
In a glovebox, a vial is charged with the diyne (1.0 equiv), the cyanamide (1.2 equiv), and a ruthenium catalyst such as [RuCl₂(p-cymene)]₂ (2.5 mol %).
-
The vial is sealed and taken out of the glovebox.
-
Anhydrous and degassed solvent (e.g., 1,2-dichloroethane) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) for the specified time.
-
After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the 2-aminopyridine derivative.
Direct C-H Functionalization
Direct C-H functionalization has emerged as a highly attractive strategy for the synthesis of substituted pyridines, as it avoids the need for pre-functionalized starting materials, thus improving step economy.[18] Palladium-catalyzed C-H arylation is a prominent example, allowing for the direct coupling of pyridines with aryl halides or their equivalents.[19]
Mechanism and Rationale: The mechanism often involves the coordination of the palladium catalyst to the pyridine nitrogen, which directs the C-H activation at the C2 position. Oxidative addition of the aryl halide, followed by reductive elimination, furnishes the C-C coupled product and regenerates the palladium catalyst. The use of pyridine N-oxides can alter the regioselectivity of the functionalization.[2][18]
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation of a Pyridine Derivative [20][21]
-
To a screw-capped test tube equipped with a magnetic stirring bar, add the amide precursor (e.g., 2-quinolinecarboxyamide derivative, 0.100 mmol), potassium carbonate (42.0 mg, 0.304 mmol), tetrabutylammonium bromide (31.7 mg, 0.098 mmol), Pd(OAc)₂ (2.2 mg, 10 mol %), and triphenylphosphine (2.8 mg, 10 mol %).
-
Dissolve the mixture in N,N-dimethylacetamide (DMA, 3.1 mL).
-
Stir the reaction at 110 °C for 24 hours.
-
After cooling to room temperature, add water (3 mL).
-
Extract the product with dichloromethane (3 x 2 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield the fused heterocyclic product.
Comparative Analysis
| Feature | Hantzsch Synthesis | Kröhnke Synthesis | Guareschi-Thorpe Condensation | Bönnemann Cyclization | Direct C-H Functionalization |
| Product | Symmetrically substituted pyridines (via dihydropyridine) | 2,4,6-Trisubstituted pyridines | 2,6-Dihydroxypyridines/pyridones | Substituted pyridines | Functionalized pyridines |
| Key Reactants | Aldehyde, 2 equiv. β-ketoester, NH₃ | α-Pyridinium methyl ketone salt, α,β-unsaturated carbonyl | Cyanoacetic ester, β-ketoester, NH₃ | 2 equiv. Alkyne, Nitrile | Pyridine, Coupling partner |
| Atom Economy | Moderate (oxidation step generates byproducts) | High (byproducts are water and pyridine) | Moderate to High | Very High ([2+2+2] cycloaddition) | High (avoids pre-functionalization) |
| Typical Yields | Good to excellent (often >90% for DHP)[3] | High (often >80%)[6] | Good to high[11] | Good to excellent[14] | Moderate to excellent |
| Substrate Scope | Broad for aldehydes and β-dicarbonyls | Broad for both reaction partners[6] | Good, modern methods improve scope[11] | Tolerates various functional groups | Highly dependent on catalyst and directing group |
| Conditions | Often requires heating; oxidation step needed | Mild reaction conditions | Can be performed in aqueous media | Requires transition metal catalyst | Requires transition metal catalyst and often a directing group |
| Advantages | Simple, readily available starting materials, access to DHPs | High yields, no oxidation step, high atom economy | Access to hydroxypyridines/pyridones | High atom economy, convergent | Step-economical, late-stage functionalization |
| Limitations | Requires oxidation, often produces symmetrical products | Multi-step preparation of pyridinium salt in some cases | Limited to specific substitution patterns | Requires transition metal catalyst | Catalyst poisoning, regioselectivity can be an issue |
Conclusion and Future Perspectives
The synthesis of pyridines is a mature yet continually evolving field. Classical methods like the Hantzsch, Kröhnke, and Guareschi-Thorpe syntheses provide robust and reliable pathways to a wide range of pyridine derivatives from simple and inexpensive starting materials.[4] These methods are often characterized by their operational simplicity and the ability to construct the heterocyclic core in a single or a few steps.
Modern transition-metal-catalyzed reactions, including cycloadditions and C-H functionalization, have emerged as powerful tools, offering high efficiency, broad substrate scope, and the ability to perform transformations that are challenging for classical methods.[14][18] The development of "green chemistry" approaches, such as the use of aqueous media, microwave irradiation, and solvent-free conditions, is a significant trend across all methodologies, aiming to reduce the environmental impact of pyridine synthesis.[5][9]
For the practicing chemist, the choice of synthetic method will depend on a careful consideration of the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. This guide provides the foundational knowledge and practical protocols to make informed decisions in the synthesis of this vital class of heterocyclic compounds.
References
- Hantzsch, A. Condensation of Aldehyde-Ammonia with Acetoacetic Ester. Ber. Dtsch. Chem. Ges.1881, 14 (2), 1637–1638.
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC - NIH. [Link]
-
ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION - YMER. [Link]
-
Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. [Link]
-
Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group | ACS Omega. [Link]
-
Guareschi-Thorpe reaction in water using ammonium carbonate - ResearchGate. [Link]
-
Kröhnke pyridine synthesis - Wikipedia. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PubMed Central. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
Hantzsch pyridine synthesis. [Link]
-
A new mild method for the one-pot synthesis of pyridines - Organic Chemistry Portal. [Link]
-
Palladium-catalyzed direct C–H arylation of pyridine N-oxides with potassium aryl- and heteroaryltrifluoroborates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Ruthenium-Catalyzed, Microwave-Mediated [2+2+2] Cycloaddition: A Useful Combination for the Synthesis of 2-Aminopyridines | Semantic Scholar. [Link]
-
A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions - Journal of Chemical Reviews. [Link]
-
Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaroma - Kobe University. [Link]
-
Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. [Link]
-
Efficient Generation of Pyridines by Ruthenium Carbene Mediated [2 + 2 + 2] Cyclotrimerization | Organic Letters - ACS Publications. [Link]
-
Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation | Semantic Scholar. [Link]
-
Green chemistry metrics: Insights from case studies in fine chemical processes. [Link]
-
Synthesis of 2-aminopyridines via ruthenium-catalyzed [2+2+2] cycloaddition of 1,6- and 1,7-diynes with cyanamides: scope and limitations - New Journal of Chemistry (RSC Publishing). [Link]
-
Hantzsch pyridine synthesis. [Link]
-
Green chemistry metrics - Grokipedia. [Link]
-
Ruthenium-Catalyzed [2 + 2 + 2] Cycloaddition Reaction Forming 2-Aminopyridine Derivatives from α,ω-Diynes and Cyanamides - Sci-Hub. [Link]
-
Ruthenium-Catalyzed [2+2+2] Cycloaddition of α,ω-Diynes and Selenocyanates: An Entry to Selenopyridine Derivatives - Semantic Scholar. [Link]
-
Hantzsch pyridine synthesis - Wikipedia. [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction | Royal Society Open Science. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC - NIH. [Link]
-
Kröhnke pyridine synthesis | Request PDF - ResearchGate. [Link]
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. [Link]
-
Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - Beilstein Journals. [Link]
-
Green Chemistry Metrics, A Review - MDPI. [Link]
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A Senior Application Scientist's Guide to Alternatives for tert-Butyl methyl(3-oxobutyl)carbamate
Executive Summary
In modern pharmaceutical and fine chemical synthesis, the strategic introduction of specific structural motifs is paramount. The reagent tert-butyl methyl(3-oxobutyl)carbamate, a protected form of N-methyl-4-amino-2-butanone, is a valuable building block for this purpose. However, reliance on a single reagent can limit process optimization, cost-effectiveness, and strategic flexibility. This guide provides an in-depth comparison of viable synthetic alternatives to this key reagent. We will explore divergent strategies, from the use of orthogonal protecting groups to fundamentally different bond-forming methodologies like aza-Michael additions and stepwise constructions from β-amino acids. Each alternative is evaluated based on performance, scalability, and compatibility with complex synthetic routes, supported by experimental insights and detailed protocols to empower researchers in making informed strategic decisions.
Introduction: Understanding the Core Reagent
This compound is a bifunctional molecule featuring a ketone and a Boc-protected secondary amine. Its utility lies in its ability to act as a stable, easy-to-handle synthon for the N-methyl-4-amino-2-butanone fragment, which is a common constituent of heterocyclic pharmacophores.
Structure: (CH₃)₃C-O-C(=O)-N(CH₃)-CH₂-CH₂-C(=O)-CH₃
The tert-butyloxycarbonyl (Boc) group provides robust protection under a wide range of conditions, yet it is readily cleaved under acidic treatment (e.g., trifluoroacetic acid, TFA), unmasking the secondary amine for subsequent transformations. The ketone functionality offers a reactive handle for a myriad of reactions, including reductive amination, aldol condensations, and organometallic additions.[1][2][3] While effective, its cost and the constraints of its deprotection chemistry necessitate the evaluation of alternative synthetic pathways.
Alternative 1: Aza-Michael Addition to Methyl Vinyl Ketone (MVK)
The most direct and atom-economical alternative is the conjugate (aza-Michael) addition of methylamine to methyl vinyl ketone (MVK), followed by in-situ or subsequent protection of the resulting secondary amine.[4][5] This approach builds the core skeleton from inexpensive and readily available starting materials.
Causality Behind the Strategy: This method leverages the inherent electrophilicity of the β-carbon in MVK. The nucleophilic attack by methylamine is highly efficient, often proceeding without a catalyst.[5] Subsequent protection with Di-tert-butyl dicarbonate (Boc₂O) "traps" the desired secondary amine, preventing potential side reactions like double addition.
Experimental Protocol: Two-Step Synthesis via Aza-Michael Addition
Step A: Aza-Michael Addition
-
To a stirred solution of methyl vinyl ketone (1.0 eq.) in methanol (MeOH) at 0 °C, add a solution of methylamine (1.1 eq., 40% in H₂O) dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS until MVK is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove methanol and excess methylamine. The crude 4-(methylamino)butan-2-one is often used directly in the next step.
Step B: Boc Protection
-
Dissolve the crude amine from Step A in dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) and triethylamine (TEA, 1.2 eq.).
-
Stir the mixture at room temperature for 12-18 hours.
-
Upon completion, wash the reaction with saturated aq. NaHCO₃, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify by column chromatography (Hexanes/Ethyl Acetate) to yield the target compound.
Performance Comparison:
| Parameter | Primary Reagent | Aza-Michael Approach |
| Starting Materials | Specialty Building Block | Methylamine, MVK, Boc₂O |
| Cost-Effectiveness | Moderate to High | High (Inexpensive precursors) |
| Scalability | Good | Excellent |
| Key Advantage | Single, stable reagent | Low cost, high atom economy |
| Key Disadvantage | Higher initial cost | MVK is toxic and prone to polymerization |
Alternative 2: Orthogonal Protecting Group Strategies
The choice of protecting group is a critical strategic decision, dictated by the stability of other functional groups in the synthetic sequence.[6][7][] While Boc is acid-labile, alternatives like Carboxybenzyl (Cbz) and Fluorenylmethyloxycarbonyl (Fmoc) offer orthogonal deprotection conditions, providing essential flexibility in complex syntheses.[6][9][10]
-
Cbz (Z) Group (Benzyloxycarbonyl): Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[6][11] This is ideal for substrates sensitive to strong acid but stable to reductive conditions.
-
Fmoc Group (9-Fluorenylmethyloxycarbonyl): Removed by mild base (e.g., 20% piperidine in DMF).[6][9] This is the strategy of choice when both acid- and reduction-sensitive groups are present.
Workflow: Orthogonal Deprotection Logic
The following diagram illustrates how the choice of protecting group dictates the deprotection strategy, allowing for selective unmasking of the amine in the presence of other sensitive groups.
Caption: Orthogonal deprotection strategies for amine protecting groups.
Experimental Protocol: Synthesis of Cbz-methyl(3-oxobutyl)carbamate
-
Synthesize 4-(methylamino)butan-2-one as described in Alternative 1 (Step A).
-
Dissolve the crude amine in a 1:1 mixture of THF and water, and cool to 0 °C.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise while maintaining vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Extract the mixture with ethyl acetate. Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to yield the Cbz-protected product.
Alternative 3: Stepwise Assembly from β-Amino Acid Precursors
For maximum flexibility, especially in medicinal chemistry where analogues are frequently required, a stepwise approach starting from a protected β-amino acid offers unparalleled control. This route typically involves converting the carboxylic acid to a Weinreb amide, which can then be cleanly converted to the desired methyl ketone.[12][13]
Causality Behind the Strategy: The N-methoxy-N-methylamide (Weinreb amide) is a superior substrate for organometallic addition compared to esters or acid chlorides.[12][13] It reacts with one equivalent of an organometallic reagent (like methylmagnesium bromide) to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to the ketone until acidic workup, thus preventing the common problem of over-addition to form a tertiary alcohol.[14]
Experimental Workflow: Weinreb Amide Route
Caption: Stepwise synthesis via a Weinreb amide intermediate.
Experimental Protocol: Weinreb Amide Synthesis and Reaction
Step A: Weinreb Amide Formation
-
To a solution of N-Boc-N-methyl-β-alanine (1.0 eq.) in DCM at 0 °C, add N,N'-Carbonyldiimidazole (CDI, 1.1 eq.).[15]
-
Stir for 1 hour at 0 °C, then add N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and N-methylmorpholine (NMM, 1.2 eq.).[15]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work up by washing with 1M HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer and concentrate to give the Weinreb amide, which is often pure enough for the next step.
Step B: Grignard Addition
-
Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Add methylmagnesium bromide (MeMgBr, 1.2 eq., 3.0 M in Et₂O) dropwise.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Quench the reaction carefully by slow addition of saturated aq. NH₄Cl.
-
Extract with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography.
Conclusion and Strategic Recommendations
The optimal synthetic route to the N-methyl-4-amino-2-butanone core structure is highly dependent on the specific project goals.
-
For Large-Scale, Cost-Driven Synthesis: The Aza-Michael addition of methylamine to MVK is unequivocally the most efficient and economical route, provided that appropriate handling procedures for the volatile and toxic MVK are in place.
-
For Complex, Multi-Step Synthesis: Employing orthogonal protecting groups like Cbz or Fmoc is critical. The ability to selectively deprotect one amine in the presence of others, or in the presence of acid/base sensitive functionalities, provides invaluable strategic latitude. The Cbz group is an excellent choice when acid-lability is a concern and hydrogenation is feasible.
-
For Medicinal Chemistry & Analogue Synthesis: The stepwise assembly from β-amino acids via a Weinreb amide intermediate offers the greatest flexibility. While longer, this route allows for the late-stage introduction of diverse functionalities by simply changing the organometallic reagent, making it ideal for building structure-activity relationship (SAR) libraries.
By understanding the causality and performance trade-offs of each method, researchers can move beyond a single reagent and select the most robust, efficient, and strategically sound pathway for their synthetic campaigns.
References
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Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis. [Link][9]
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El-Malah, A. A., & El-Shabrawy, M. (2020). Recent Developments in Weinreb Synthesis and their Applications. Mini-Reviews in Organic Chemistry, 17. [Link][12]
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Al-Abras, K., & Al-Salahi, R. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 185-201. [Link][13]
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link][11]
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ResearchGate. (n.d.). An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. Request PDF. [Link][16]
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Dereddi, A., et al. (2011). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Tetrahedron Letters, 52(31), 4035-4038. [Link][17]
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O'Brien, Z., et al. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Beilstein Journal of Organic Chemistry, 17, 378-385. [Link][18]
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Patil, P., & Dhavale, D. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 2585-2629. [Link][19]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link][2]
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ResearchGate. (n.d.). Reaction of aromatic amines with methyl vinyl ketone in the presence of α-amilase. [Link][4]
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Sureshbabu, V. V., et al. (2016). Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N'-carbonyldiimidazole. ARKIVOC, 2016(iv), 339-351. [Link][15]
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Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link][20]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link][3]
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Garg, N. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. Chemical Science, 11, 5469-5474. [Link][14]
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A Comparative Guide to the Efficacy of N-Boc, N-Methyl Beta-Ketoamines: The Case of tert-Butyl methyl(3-oxobutyl)carbamate
Executive Summary
Beta-ketoamines are foundational building blocks in medicinal chemistry and organic synthesis, prized for their versatile reactivity in constructing complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds.[1][2] The specific substitution on the amine and the choice of protecting group are critical decisions that dictate the compound's stability, reactivity, and ultimate utility in a synthetic workflow. This guide provides an in-depth comparison of tert-Butyl methyl(3-oxobutyl)carbamate, a doubly substituted beta-ketoamine, against its common structural analogues. We will explore how the interplay between the N-methyl group and the N-Boc protecting group defines its efficacy relative to simpler beta-ketoamines, supported by established chemical principles and representative experimental protocols.
The Strategic Importance of Beta-Ketoamines in Modern Synthesis
Beta-ketoamines, also known as β-aminoketones, are organic compounds containing a ketone functional group at the β-position relative to an amine. This 1,3-relationship between the nitrogen and the carbonyl group enables a wide range of synthetically powerful transformations, including cyclocondensations to form pyridines, pyrimidines, and pyrazoles. Their prevalence is notable in numerous drug molecules, such as the antidiabetic agent Sitagliptin and the vasodilator Tolperisone, underscoring their significance as key intermediates.[1][2][3]
The primary synthetic routes to these scaffolds are the Mannich reaction, which involves the condensation of an enolizable ketone, an aldehyde, and an amine, and the aza-Michael addition of an amine to an α,β-unsaturated ketone.[1] The choice of synthetic route and, more importantly, the substitution on the amine starting material, are pivotal decisions that impact the properties of the resulting building block.
Caption: Primary synthetic routes to beta-ketoamine scaffolds.
Profiling the Subject: this compound
This compound is a beta-ketoamine characterized by two key structural features on the nitrogen atom: a methyl group and a tert-butoxycarbonyl (Boc) protecting group.
-
The N-Boc Group: As one of the most common amine protecting groups, the Boc group offers stability under a wide range of nucleophilic and basic conditions, as well as during catalytic hydrogenation.[4] Its primary utility lies in its facile removal under moderately acidic conditions (e.g., trifluoroacetic acid), providing an orthogonal deprotection strategy in multi-step synthesis. The steric bulk of the tert-butyl moiety also significantly dampens the nucleophilicity of the nitrogen atom.
-
The N-Methyl Group: Unlike a simple N-H bond, the N-methyl group is metabolically more robust and alters the electronic and steric environment of the nitrogen. It prevents the formation of certain side-products by eliminating the possibility of deprotonation or reaction at an N-H site. Crucially, it ensures that upon Boc-deprotection, a secondary amine is revealed, which has distinct reactivity compared to a primary amine.
The combination of these two groups makes this compound a specialized reagent for introducing a methylamino-butanone fragment into a molecule, with precise control over the timing of amine reactivity.
The Comparator Landscape: Selecting Appropriate Beta-Ketoamine Alternatives
To objectively evaluate the efficacy of this compound, we will compare it against three logical analogues, each of which isolates the effect of a specific structural feature.
| Compound Name | Structure | Key Differentiator |
| (A) this compound | CC(=O)CCN(C)C(=O)OC(C)(C)C | N-Methyl, N-Boc |
| (B) tert-Butyl (3-oxobutyl)carbamate | CC(=O)CCNC(=O)OC(C)(C)C | N-H, N-Boc (Lacks N-methyl)[5] |
| (C) 4-(Methylamino)butan-2-one | CC(=O)CCNC | N-Methyl, N-H (Lacks N-Boc) |
| (D) 4-Aminobutan-2-one | CC(=O)CCN | N-H, N-H (Unprotected)[6][7] |
Head-to-Head Efficacy Analysis
The "efficacy" of a building block is not absolute but is defined by its performance in specific contexts. We will analyze this across three pillars: Stability, Reactivity, and Synthetic Utility.
Stability
| Compound | Acid Stability | Base Stability | Reductive Stability (e.g., H₂, Pd/C) | Comments |
| (A) N-Methyl, N-Boc | Low (Boc labile) | High | High | The standard profile for Boc-protected amines.[4] |
| (B) N-H, N-Boc | Low (Boc labile) | Moderate | High | The N-H proton is weakly acidic and can be removed by strong bases, potentially leading to side reactions. |
| (C) N-Methyl, N-H | High (as salt) | High | Moderate | The secondary amine is basic and will form a stable salt in acid. Can undergo oxidative decomposition. |
| (D) N-H, N-H | High (as salt) | High | Moderate | The primary amine is basic and prone to side reactions like imine formation with the ketone. |
Expert Insight: The choice between these compounds often hinges on compatibility with other functional groups in the molecule. Compound (A) is ideal for syntheses that require basic or nucleophilic steps prior to revealing the amine. In contrast, compounds (C) and (D) are unsuitable for workflows involving acid-sensitive groups unless the amine is first protonated.
Reactivity & Synthetic Utility
The true test of efficacy lies in how these building blocks perform in subsequent chemical transformations. A common and valuable application of beta-ketoamines is in the synthesis of substituted pyridines via cyclocondensation reactions.
Caption: Experimental workflow for comparing beta-ketoamine efficacy.
-
Compound (A) - N-Methyl, N-Boc: The Boc-protected nitrogen is non-nucleophilic and will not participate directly in the cyclization. It acts as a placeholder. The reaction must be preceded by an acid-catalyzed deprotection step to unmask the secondary amine, adding a step to the overall process but providing excellent control.
-
Compound (B) - N-H, N-Boc: Similar to (A), this compound requires deprotection first. Upon deprotection, it yields a primary amine, which will react differently than the secondary amine from (A), leading to a different substitution pattern on the final pyridine ring.
-
Compound (C) - N-Methyl, N-H: The secondary amine is immediately available and moderately nucleophilic. It will participate directly in the reaction, often leading to faster reaction times compared to the protected analogues. This is highly efficient for one-pot procedures.
-
Compound (D) - N-H, N-H: The primary amine is highly reactive. While this can lead to very fast reactions, it also increases the risk of side reactions, such as self-condensation or the formation of multiple products, potentially lowering the yield of the desired pyridine.
Experimental Protocol: Comparative Synthesis of a 2,4-Disubstituted Pyridine
This protocol provides a framework for the direct comparison of compounds (A) and (C) in a Hantzsch-like pyridine synthesis.
Objective: To evaluate the yield and purity of 4-acetyl-1,2-dimethyl-1,4-dihydropyridine formed from either a deprotection/cyclization sequence with (A) or a direct cyclization with (C) .
Materials:
-
This compound (A)
-
4-(Methylamino)butan-2-one (C)
-
Methyl vinyl ketone
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Sodium bicarbonate (sat. aq. solution)
Protocol 1: Two-Step Synthesis using Compound (A)
-
Deprotection:
-
Dissolve 1.0 mmol of compound (A) in 5 mL of DCM in a round-bottom flask.
-
Add 1.5 mmol of TFA dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Do not fully dry; proceed immediately to the next step. The resulting crude product is 4-(Methylamino)butan-2-one.
-
-
Cyclization:
-
Dissolve the crude product from the previous step in 10 mL of EtOH.
-
Add 1.1 mmol of methyl vinyl ketone.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the target pyridine.
-
Protocol 2: One-Step Synthesis using Compound (C)
-
Cyclization:
-
Dissolve 1.0 mmol of compound (C) in 10 mL of EtOH in a round-bottom flask.
-
Add 1.1 mmol of methyl vinyl ketone.
-
Reflux the mixture for 6 hours.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the target pyridine.
-
Self-Validation: The identity and purity of the final product from both protocols must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure a valid comparison. The expected outcome is that both routes yield the same product, but the yield and purity may differ.
Predicted Data Summary & Interpretation
The following table presents hypothetical but chemically sound results from the comparative experiment described above.
| Parameter | Protocol 1 (from A) | Protocol 2 (from C) | Rationale for Difference |
| Overall Yield | 65-75% | 70-80% | Protocol 1 involves an extra deprotection and workup step, which can lead to material loss. Protocol 2 is more atom-economical. |
| Purity (post-column) | >98% | 90-97% | The controlled, stepwise nature of Protocol 1 often leads to cleaner reactions. The direct reaction in Protocol 2 with the unprotected amine (C) may generate more side products. |
| Number of Steps | 2 | 1 | The use of a protected amine necessitates an additional deprotection step. |
| Process Time | ~10 hours | ~7 hours | Protocol 2 is faster due to having fewer steps. |
Expert Interpretation: The data illustrates a classic trade-off in synthesis. Compound (C) offers a faster, more direct route (higher "step-efficacy") but may compromise on final purity. Compound (A) provides superior control, ensuring cleaner reactions at the cost of an additional step and potentially lower overall yield. The "better" reagent is therefore dependent on the specific goals of the synthesis: speed and throughput may favor (C) , while the demands of complex, multi-step synthesis where purity is paramount would favor (A) .
Conclusion and Application-Specific Recommendations
The efficacy of this compound is defined by the strategic advantage conferred by its dual N-methyl and N-Boc substitution. It is not universally superior to other beta-ketoamines but excels in specific applications.
-
Choose this compound (A) when:
-
The synthetic route involves basic or nucleophilic conditions that an unprotected amine would not tolerate.
-
Precise control over the timing of amine reactivity is critical in a complex, multi-step synthesis.
-
The final target requires a secondary methylamine moiety.
-
Maximizing purity and minimizing side products is more important than step count.
-
-
Choose simpler analogues like 4-(Methylamino)butan-2-one (C) when:
-
Speed and step-economy are the primary drivers.
-
The reaction conditions are mild and compatible with a free secondary amine.
-
The synthesis is for rapid library generation where purification of slightly less pure material is acceptable.
-
Ultimately, the selection of the optimal beta-ketoamine building block is a nuanced decision that requires a thorough understanding of the entire synthetic plan. This guide provides the framework for making that decision on a rational, evidence-based foundation.
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Elattar, M., & El-Malah, A. A. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances, 12(39), 25495-25519. [Link]
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A Senior Application Scientist's Guide: Validating the Purity of tert-Butyl methyl(3-oxobutyl)carbamate by High-Performance Liquid Chromatography
In the rigorous world of pharmaceutical development, the journey from a chemical intermediate to a final Active Pharmaceutical Ingredient (API) is paved with stringent quality control. The purity of each component is not merely a checkbox but a cornerstone of safety and efficacy. Tert-Butyl methyl(3-oxobutyl)carbamate, a key building block, is a prime example where a comprehensive understanding of its purity profile is non-negotiable. Undetected impurities can propagate through subsequent synthetic steps, leading to undesired byproducts, reduced yield, and potential safety concerns in the final drug product.
This guide provides an in-depth, field-proven comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will move beyond rote procedural descriptions to explore the causal reasoning behind experimental choices, compare HPLC with viable alternative techniques, and establish a framework for creating a self-validating, trustworthy analytical system.
The Analytical Imperative: Why HPLC is the Gold Standard
For non-volatile and potentially thermally labile molecules like carbamates, HPLC is the preeminent analytical technique.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the industry's gold standard for separating a primary compound from its structurally similar impurities. Alternative methods like Gas Chromatography (GC) are often unsuitable for carbamates due to their thermal instability, which can lead to degradation during analysis.[1]
The primary goal of an HPLC purity method is to separate the main analyte peak from all potential impurities, which may include starting materials, by-products from the synthesis, and degradation products. A well-developed method provides a quantitative "fingerprint" of the sample's purity.
Devising a Robust HPLC Protocol: A Step-by-Step Rationale
Developing a reliable HPLC method is a systematic process grounded in the physicochemical properties of the analyte. The following protocol represents a robust starting point, with each parameter selected for a specific, justifiable reason.
Experimental Protocol: HPLC Purity of this compound
Table 1: Recommended HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | The C18 stationary phase provides excellent hydrophobic retention for the moderately polar carbamate. A 3.5 µm particle size offers a good balance between high resolution and moderate backpressure. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Phosphoric acid acts as a buffer and an ion-pairing agent, ensuring sharp, symmetrical peak shapes by minimizing unwanted interactions with the silica backbone of the column. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier with a low UV cutoff and low viscosity, making it ideal for gradient elution. |
| Gradient Program | 0-2 min: 20% B; 2-15 min: 20% to 90% B; 15-18 min: 90% B; 18.1-22 min: 20% B | A gradient elution is crucial for separating impurities with a wide range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable analysis time. |
| Column Temperature | 35 °C | Maintaining a constant, elevated column temperature ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity. |
| Detection | UV at 210 nm (with PDA) | The carbonyl group in the molecule allows for UV detection. 210 nm is a common wavelength for detecting such functional groups. A Photodiode Array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities. |
| Injection Volume | 5 µL | A small injection volume prevents column overloading and peak distortion, which is critical for accurate quantification. |
| Sample Preparation | 0.5 mg/mL in 50:50 Water:Acetonitrile | The diluent should be weak enough to ensure the sample focuses at the head of the column, leading to sharp peaks. |
Trustworthiness Through Validation: An ICH Q2(R1) Framework
An analytical method is only as reliable as its validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[2][3][4] The validation process demonstrates scientifically that the method is suitable for its intended purpose.
Caption: A workflow for HPLC method validation based on ICH Q2(R1) principles.
A cornerstone of trustworthiness is the routine performance of System Suitability Testing (SST) .[5] SST is performed before any sample analysis to ensure the chromatographic system is functioning correctly. Key SST parameters include the precision of replicate injections (%RSD < 1.0%), peak tailing factor (typically 0.8-1.5), and column efficiency (theoretical plates).
A Comparative Analysis of Purity Determination Techniques
While HPLC is the primary workhorse, a multi-faceted analytical approach provides a more complete picture of a compound's purity. Orthogonal methods—those based on different scientific principles—are invaluable for confirming results and identifying impurities that may be missed by a single technique.
Table 2: Comparison of Purity Analysis Techniques
| Technique | Principle | Advantages for This Analyte | Disadvantages | Role in Workflow |
| HPLC-UV/PDA | Liquid-solid phase partitioning | High resolution for isomers and related impurities; quantitative; robust and reproducible.[6] | Requires a chromophore for detection; method development can be time-consuming. | Primary Method: Quantitative purity and impurity profiling. |
| LC-MS | HPLC separation followed by mass analysis | Provides molecular weight information for impurity identification; highly specific and sensitive.[7] | Quantitative response can be variable; higher cost and complexity. | Confirmatory/Investigative: Identification of unknown impurity peaks seen in HPLC-UV. |
| qNMR | Nuclear magnetic resonance | Provides absolute quantification without a specific reference standard; gives structural information.[7] | Lower sensitivity than HPLC (not suitable for trace impurities); requires a high-purity internal standard. | Orthogonal Method: To determine the absolute purity (assay) of the bulk material. |
| GC-FID | Gas-liquid phase partitioning | Excellent for volatile impurities (e.g., residual solvents). | Not suitable for the main analyte due to the thermal lability of carbamates.[1] | Complementary Method: Specifically for analyzing volatile organic impurities. |
The relationship between these techniques is not one of competition, but of synergy.
Caption: The synergistic relationship between analytical techniques for purity assessment.
Conclusion and Expert Recommendations
For the comprehensive validation of this compound purity, a well-validated RP-HPLC method with PDA detection is the indispensable primary tool. It provides the necessary resolution, sensitivity, and quantitative performance required in a regulated drug development environment.
However, relying on a single method is insufficient for complete characterization. It is my strong recommendation to supplement HPLC data with:
-
LC-MS analysis for the definitive identification of any unknown impurities detected at or above the reporting threshold (typically 0.05%).
-
Quantitative NMR (qNMR) as an orthogonal method to provide an independent, absolute measure of the bulk material's purity.
-
Gas Chromatography (GC) for the specific quantification of residual solvents.
By integrating these techniques, scientists can build a complete, defensible, and trustworthy purity profile for this compound, ensuring the quality and safety of the downstream API.
References
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
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Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6917569, (S)-tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
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Pace Analytical. (n.d.). EPA 632 Carbamate Pesticide Testing by HPLC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12111481, tert-butyl N-(3-oxobutyl)carbamate. Retrieved from [Link]
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Jamali, B. U. (2018, October 20). How to determine the purity of newly synthesized organic compound? ResearchGate. Retrieved from [Link]
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BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
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Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
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University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds. Retrieved from [Link]
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ACS Omega. (2022, March 30). Magnetic Solid-Phase Extraction of Carbamate Pesticides. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved from [Link]
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Rajmane, A. D., & Shinde, K. P. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectral Analysis of Carbamate Intermediates
Introduction: The Pivotal Role of Carbamates in Modern Drug Discovery
In the landscape of medicinal chemistry and drug development, the carbamate functional group holds a position of significant strategic importance. These organic compounds, characterized by their unique amide-ester hybrid structure, are integral components in a wide array of approved therapeutic agents and prodrugs.[1][2][3] Their value stems from a combination of desirable physicochemical properties: carbamates exhibit excellent chemical and proteolytic stability, often enhancing the bioavailability and duration of action of a parent molecule.[2][4] Furthermore, their ability to mimic peptide bonds allows them to serve as effective peptidomimetics, interacting with biological targets while resisting enzymatic degradation.[3][4]
Given their prevalence and therapeutic relevance, the precise and unambiguous characterization of carbamate intermediates during the synthesis and development process is paramount. This guide provides a comparative overview of the primary spectral analysis techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—employed for this purpose. As senior application scientists, our goal is not merely to present data, but to elucidate the underlying principles and explain the causality behind our analytical choices, ensuring a robust and reliable characterization workflow.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Architecture
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, and carbamate intermediates are no exception. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
The Causality Behind NMR Analysis
The diagnostic power of NMR for carbamates lies in its ability to directly observe the nuclei that form the core of the functional group and its immediate neighbors. The chemical shift of a nucleus is highly sensitive to the electron density around it. The electronegative oxygen and nitrogen atoms of the carbamate group deshield adjacent protons and carbons, causing them to resonate at predictable frequencies in the NMR spectrum. This allows for the confident identification of the carbamate moiety and its substitution pattern.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified carbamate intermediate.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is critical; for instance, DMSO-d₆ is often preferred for observing exchangeable N-H protons, which may be broadened or absent in other solvents.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
Subsequently, acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary. Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise.
-
For complex structures, consider advanced 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine H-C connectivities.
-
Interpreting the Spectral Data
The key to identifying a carbamate intermediate lies in recognizing its characteristic signals:
-
¹H NMR: The proton attached to the carbamate nitrogen (N-H) typically appears as a broad singlet in the range of δ 5.0-8.0 ppm. Its chemical shift and sharpness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. Protons on carbons adjacent to the nitrogen (N-CH) and oxygen (O-CH) are also deshielded, appearing around δ 3.0-4.5 ppm.
-
¹³C NMR: The carbonyl carbon of the carbamate group is a key diagnostic signal, typically resonating in the range of δ 150-160 ppm. This is distinct from the chemical shifts of ester (δ 160-180 ppm) and amide (δ 160-180 ppm) carbonyls.
-
¹⁷O NMR: For specialized applications, ¹⁷O NMR can be a powerful probe, offering excellent differentiation between carbamic acid and ammonium carbamate species, which can be challenging to distinguish by other methods.[5]
Dynamic NMR effects can also be observed due to restricted rotation around the C-N bond, which can lead to the appearance of two distinct sets of signals (rotamers) at lower temperatures.[6]
Comparative Data: Typical NMR Chemical Shifts for Carbamate Intermediates
| Carbamate Type | N-H Proton (δ, ppm) | Carbonyl Carbon (δ, ppm) | O-Alkyl/Aryl Carbon (δ, ppm) | N-Alkyl/Aryl Carbon (δ, ppm) |
| Primary Alkyl | 5.0 - 6.5 | 155 - 160 | 60 - 70 | 40 - 50 |
| Secondary Alkyl | 6.0 - 7.5 | 154 - 158 | 60 - 70 | 50 - 60 |
| Aryl | 7.0 - 8.5 | 150 - 155 | 140 - 150 (C-ipso) | 135 - 145 (C-ipso) |
Part 2: Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
Infrared (IR) spectroscopy is a rapid and highly effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.). The carbamate group has several characteristic vibrations that produce strong, readily identifiable absorption bands.
The Causality Behind IR Analysis
The principle of IR spectroscopy is based on the fact that chemical bonds vibrate at specific frequencies. The frequency of vibration depends on the masses of the atoms and the strength of the bond connecting them. The C=O double bond in the carbamate is very strong and involves atoms of different masses (carbon and oxygen), resulting in a high-frequency stretching vibration that is intense and characteristic. Similarly, the N-H bond has a distinct stretching frequency. These unique vibrational signatures act as fingerprints for the carbamate functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation:
-
Ensure the diamond crystal of the ATR accessory is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).
-
Acquire a background spectrum of the clean, empty crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Place a small amount of the solid or liquid carbamate sample directly onto the ATR crystal.
-
For solid samples, lower the press arm to ensure firm contact between the sample and the crystal.
-
-
Data Acquisition:
-
Initiate the scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Interpreting the Spectral Data
The IR spectrum of a carbamate is dominated by two key absorption bands:
-
C=O Stretch: A strong, sharp absorption band typically appears in the region of 1740-1680 cm⁻¹ . The exact position is influenced by the electronic environment. Aryl carbamates generally absorb at slightly higher frequencies (1730-1740 cm⁻¹) than alkyl carbamates (1700-1715 cm⁻¹).
-
N-H Stretch: For primary and secondary carbamates, a moderate to strong absorption band is observed in the 3400-3200 cm⁻¹ region. Primary carbamates (-NH₂) will show two bands (symmetric and asymmetric stretching), while secondary carbamates (-NHR) show a single band. Hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers.
-
Other Vibrations: The C-O and C-N stretching vibrations also produce characteristic bands, typically in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹.
In-situ IR spectroscopy can be a powerful tool to monitor the formation of carbamate intermediates in real-time during a reaction, as demonstrated in studies of CO₂ capture.[7][8] It can also distinguish between species like carbamic acid dimers and ammonium carbamate based on shifts in the carbonyl stretching frequency.[9]
Comparative Data: Characteristic IR Absorption Frequencies for Carbamates
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (non-H-bonded) | 3500 - 3400 | Medium | Sharp peak. |
| N-H Stretch (H-bonded) | 3400 - 3200 | Medium-Strong | Broad peak. |
| C=O Stretch | 1740 - 1680 | Strong | Position is sensitive to substituents. |
| N-H Bend (Primary) | 1650 - 1580 | Medium | |
| C-N Stretch | 1350 - 1200 | Medium-Strong | |
| C-O Stretch | 1250 - 1000 | Medium-Strong |
Part 3: Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a carbamate intermediate and providing structural information through the analysis of its fragmentation patterns.
The Causality Behind MS Analysis
In a mass spectrometer, molecules are first ionized (given a charge) and then separated based on their m/z ratio. The molecular weight is determined from the peak corresponding to the intact ionized molecule (the molecular ion). By increasing the energy in the system (e.g., through collision-induced dissociation in tandem MS), the molecular ion can be induced to break apart into smaller, charged fragments. The way a molecule fragments is not random; it breaks at its weakest bonds and forms the most stable fragment ions. For carbamates, the bonds within the functional group itself provide predictable fragmentation pathways, offering a powerful diagnostic tool.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the carbamate sample (typically 1-10 µg/mL) in a suitable solvent compatible with liquid chromatography (e.g., acetonitrile/water or methanol/water).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrument Setup & Data Acquisition:
-
The sample is injected into a liquid chromatograph (LC) for separation, although direct infusion into the mass spectrometer is also possible for pure samples.
-
The eluent from the LC enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common "soft" ionization technique for carbamates, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
The mass spectrometer is scanned over a relevant m/z range to detect the molecular ion.
-
For structural confirmation, tandem mass spectrometry (MS/MS) is performed. The molecular ion is mass-selected and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed.
-
Interpreting the Spectral Data
-
Molecular Ion Peak: The first piece of information is the molecular weight, confirmed by the presence of the [M+H]⁺ or [M-H]⁻ peak.
-
Fragmentation Patterns: Carbamates exhibit characteristic fragmentation patterns. A particularly diagnostic fragmentation pathway is the loss of carbon dioxide (CO₂)[10] , corresponding to a neutral loss of 44 Da. This is a hallmark of the carbamate structure. Other common fragmentations include cleavage of the C-O and C-N bonds. Tandem MS is invaluable for confirming these fragmentation pathways and establishing the identity of the compound.[10][11]
Comparative Data: Common Mass Spectral Fragments for Carbamates
| Parent Carbamate Structure | Ionization Mode | Key Fragment | m/z of Fragment | Notes |
| R-NH-C(O)O-R' | Positive (ESI) | [M+H]⁺ - CO₂ | [R-NH-R' + H]⁺ | Diagnostic loss of 44 Da |
| R-NH-C(O)O-R' | Positive (ESI) | [R-NH₂ + H]⁺ | Amine Fragment | Cleavage of C(O)-O bond |
| R-NH-C(O)O-R' | Positive (ESI) | [R']⁺ or [R'OH+H]⁺ | Alcohol/Phenol Fragment | Cleavage of O-R' bond |
Part 4: A Synergistic Workflow for Unambiguous Characterization
No single technique provides all the necessary information. The true power of spectral analysis lies in the synergistic use of NMR, IR, and MS. A logical workflow ensures that each piece of data corroborates the others, leading to an irrefutable structural assignment.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a newly synthesized carbamate intermediate.
Caption: Standard workflow for carbamate intermediate characterization.
Visualizing Structure-Spectra Relationships
This diagram illustrates how specific structural features of a carbamate molecule correlate with signals across the different analytical techniques.
Caption: Correlation of carbamate structure with key spectral features.
Conclusion
The robust characterization of carbamate intermediates is a non-negotiable aspect of modern drug development and chemical synthesis. While each spectroscopic technique—NMR, IR, and MS—provides unique and valuable information, their true analytical strength is realized when they are used in a complementary fashion. IR spectroscopy offers a rapid confirmation of the key functional groups. Mass spectrometry provides definitive molecular weight information and insight into fragmentation pathways, with the loss of CO₂ serving as a key diagnostic marker.[10] Finally, NMR spectroscopy delivers the detailed atomic-level information required for complete and unambiguous structural elucidation. By following a logical, multi-technique workflow, researchers can ensure the scientific integrity of their work and confidently advance their development programs.
References
-
Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–302. [Link]
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Takač, M. J. M., & Topić, D. V. (2020). Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-302. [Link]
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da Silva, G., & St-Onge, L. (2014). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Environmental Science & Technology, 48(23), 13866–13873. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
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Perinu, C., Arstad, B., & Jens, K. J. (2014). NMR-based carbamate decomposition constants of linear primary alkanolamines for CO2 capture. Industrial & Engineering Chemistry Research, 53(38), 14759-14766. [Link]
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Shao, H., et al. (2026). Photolysis of CO 2 Carbamate for Hydrocarboxylation Reactions. ACS Catalysis. [Link]
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Hudson, A. J., et al. (2022). Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy. Nature Communications, 13(1), 7759. [Link]
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Anary-Abbasinejad, M., et al. (2017). Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry, 33(4), 1845-1851. [Link]
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Williams, D. B. G., et al. (2020). Elimination–addition mechanism for the hydrolysis of carbamates. Trapping of an isocyanate intermediate by an o-amino-group. Journal of the Chemical Society, Perkin Transactions 2, (5), 629-634. [Link]
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DeBlase, A. F., et al. (2025). Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2̅ Complexes. The Journal of Physical Chemistry Letters. [Link]
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Abied, M., et al. (2018). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium... ResearchGate. [Link]
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Chinn, D. R. (1988). High-performance liquid chromatographic/mass spectrometric and high-performance liquid chromatographic/tandem mass spectrometric analysis of carbamate pesticides. Biomedical & Environmental Mass Spectrometry, 15(7), 357-361. [Link]
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A Senior Application Scientist's Guide to Large-Scale Synthesis: A Cost-Benefit Analysis of tert-Butyl methyl(3-oxobutyl)carbamate
In the competitive landscape of pharmaceutical and fine chemical manufacturing, the strategic selection of synthetic intermediates is a cornerstone of process efficiency, economic viability, and scalability. This guide provides an in-depth cost-benefit analysis of utilizing tert-Butyl methyl(3-oxobutyl)carbamate (CAS 1447607-14-8), a versatile N-Boc protected aminoketone, in large-scale synthesis.[1][2] We will objectively compare its performance against a common alternative pathway, supported by detailed experimental protocols and quantitative data, to empower researchers, chemists, and drug development professionals in making informed strategic decisions.
Introduction: The Strategic Role of Protected Bifunctional Intermediates
The journey from a promising drug candidate to a market-ready pharmaceutical is fraught with challenges, not least of which is the development of a robust, safe, and cost-effective manufacturing process.[3][4] Bifunctional molecules, containing multiple reactive sites, are invaluable building blocks. However, their reactivity must be precisely controlled through the use of protecting groups. The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group due to its stability across a broad range of nucleophilic and basic conditions, and its clean, acid-labile deprotection.[5][]
This compound combines the stability of the Boc group with a reactive ketone functionality. This structure makes it an ideal precursor for synthesizing heterocyclic compounds, such as substituted piperidines and pyrrolidines, which are prevalent scaffolds in many active pharmaceutical ingredients (APIs). The central question for any process chemist is: Does the upfront cost and synthetic effort to procure or synthesize this intermediate justify its use over seemingly simpler, more traditional methods? This guide aims to answer that question through a practical, data-driven case study.
Synthesis and Sourcing of this compound
The economic viability of using any intermediate begins with its own synthesis. A common and scalable approach to N-Boc protected aminoketones involves a multi-step sequence.
Caption: General synthetic workflow for this compound.
The cost of this intermediate is influenced by the price of starting materials, the efficiency of the two steps, and the required purification. For large-scale campaigns, sourcing from specialized chemical suppliers is often more time- and cost-effective than in-house production.[1][2]
Comparative Case Study: Synthesis of a Substituted Piperidone Core
To provide a tangible comparison, we will analyze two synthetic routes to a key intermediate, 1-Boc-N-methyl-4-piperidone , a versatile scaffold in medicinal chemistry.
-
Route A: Utilizes this compound via an intramolecular Mannich-type cyclization.
-
Route B: A traditional, multi-step approach starting from a commercially available piperidone derivative.
Caption: Comparative logical workflow for synthesizing a piperidone core.
Experimental Protocols
Here we provide detailed, self-validating methodologies for the key transformations.
Protocol A: Intramolecular Cyclization using this compound
-
Rationale: This protocol leverages the bifunctional nature of the starting material for a direct, atom-economical cyclization. The choice of a mild acid catalyst is crucial to promote the reaction while preventing premature cleavage of the Boc group.
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in toluene (5 mL/g), add p-toluenesulfonic acid monohydrate (0.05 eq).
-
Fit the reaction vessel with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux (approx. 110-115 °C) for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be used directly or purified by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield 1-Boc-N-methyl-4-piperidone.
-
Protocol B: Multi-Step Synthesis from 1-Boc-4-piperidone
-
Rationale: This traditional route involves manipulation of protecting groups. It appears straightforward but introduces multiple steps, each affecting overall yield and purity. This protocol highlights the challenges of selective N-alkylation in the presence of other functional groups.
-
Procedure:
-
(Step 1: Boc Deprotection) Dissolve 1-Boc-4-piperidone (1.0 eq) in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene to ensure complete removal.
-
(Step 2: Reductive Amination) Dissolve the crude 4-piperidone salt in methanol. Add aqueous formaldehyde (37 wt. %, 1.2 eq) and sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 25 °C.
-
Stir for 12-18 hours until the reaction is complete.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to give crude 1-methyl-4-piperidone.
-
Note: A subsequent, challenging N-Boc protection would be required to yield the target, which is often non-selective and low-yielding, making this an inefficient final step.
-
Performance and Cost Comparison
The choice between these routes has significant implications for process efficiency and cost. The following tables summarize the key comparative metrics based on established chemical principles and scaled-up process considerations.
Table 1: Performance Metrics Comparison
| Parameter | Route A (via Carbamate) | Route B (Multi-Step) | Justification |
| Number of Steps | 1 (from intermediate) | 2-3 | Route A is a convergent synthesis, significantly reducing unit operations. |
| Typical Overall Yield | 75-85% | 40-55% | Each additional step in Route B introduces material loss. |
| Process Time | 6-8 hours | 24-36 hours | Fewer steps and workups drastically shorten the cycle time. |
| Purification Complexity | Moderate (Chromatography) | High (Multiple extractions & purifications) | Route B generates more byproducts from each step, complicating isolation. |
| Safety & Handling | Standard organic solvents. | Use of corrosive TFA and reactive hydrides. | Route B requires more stringent handling protocols for corrosive and reducing agents. |
Table 2: Cost-Benefit Analysis
| Cost Factor | Route A (via Carbamate) | Route B (Multi-Step) | Analysis |
| Starting Material Cost | High (Specialized Intermediate) | Low (Commodity Chemicals) | The primary drawback of Route A is the higher initial cost of the carbamate. |
| Reagent & Solvent Cost | Low (Catalytic acid, standard solvent) | Moderate (TFA, hydride reagents, multiple solvents) | Route B consumes a wider variety of more expensive reagents on a stoichiometric basis. |
| Labor & Overhead | Low | High | Shorter process time and fewer steps in Route A lead to significant savings in labor, energy, and equipment occupancy. |
| Waste Generation | Low | High | Route B generates significant waste from protecting group manipulations and multiple workups (higher E-Factor). |
| Return on Investment | Favorable for Large-Scale | Favorable for Small-Scale/Discovery | The high throughput, yield, and reduced operational costs of Route A provide a strong economic advantage at scale, justifying the initial investment in the key intermediate. |
Conclusion and Strategic Recommendations
The analysis clearly demonstrates a classic process chemistry trade-off: the elegance and efficiency of a convergent synthesis versus the apparent simplicity of a linear approach.
-
This compound (Route A) represents a strategically superior option for large-scale, commercial synthesis . While the initial cost of the intermediate is higher, the benefits of a single-step transformation—including drastically improved yield, reduced cycle time, lower labor costs, and minimized waste—create a more economically favorable and environmentally sustainable process. The higher throughput and process robustness are critical advantages in a manufacturing environment.
-
The multi-step alternative (Route B) may be suitable for small-scale laboratory or discovery chemistry , where the immediate availability of cheaper starting materials is prioritized over process optimization. However, its poor overall yield, extensive manual operations, and significant waste stream make it economically unviable and difficult to scale.
For organizations focused on long-term, sustainable, and cost-effective API manufacturing, investing in a streamlined synthetic route using advanced intermediates like this compound is not just a scientific choice, but a sound business decision. It exemplifies the principle of process intensification, where upfront investment in a superior building block pays significant dividends in downstream manufacturing efficiency.
References
- Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION.
- Enamine. (n.d.). tert-Butyl N-(2-oxobut-3-yn-1-yl)carbamate.
- ChemScene. (n.d.). This compound.
- BenchChem. (2025). Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate.
- PubChem. (n.d.). tert-butyl N-(3-oxobutyl)carbamate.
- Echemi. (n.d.). tert-Butyl methyl(4-oxobutyl)carbamate.
- National Institutes of Health. (2025). Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer.
- Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester.
- Parchem. (n.d.). This compound (Cas 1447607-14-8).
- BenchChem. (2025). Navigating the Synthesis of Key Pharmaceutical Intermediates: A Cost-Benefit Analysis of Tert-Butyl 4-Acetoxybut-2-enoate.
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
- PubChem. (n.d.). tert-Butyl (4-oxobutyl)carbamate.
- ResearchGate. (2008). High-yielding, large-scale synthesis of nprotected--aminonitriles: Tert-butyl (1R)-2-Cyano-1-phenylethylcarbamate.
- The Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent.
- PubMed Central. (n.d.). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
- ResearchGate. (2005). Role of Pharmacoeconomic Analysis in R&D Decision Making.
- National Center for Biotechnology Information. (n.d.). The Economics of Pharmaceutical Research and Development: An Industry Perspective.
- PubMed. (n.d.). Cost-effectiveness analysis of microdose clinical trials in drug development.
- PubMed. (n.d.). Role of pharmacoeconomic analysis in R&D decision making: when, where, how?.
- National Center for Biotechnology Information. (n.d.). Principles of pharmacoeconomics and their impact on strategic imperatives of pharmaceutical research and development.
- BOC Sciences. (n.d.). BOC-amino acids.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: N-Boc-N-methyl-L-valine in Research and Synthesis.
- ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- National Center for Biotechnology Information. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids.
- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.
Sources
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A Comparative Guide to the Reactivity of N-Methyl vs. N-H Carbamates in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the formation of cyclic carbamates is a cornerstone for the construction of a multitude of biologically active molecules and pharmaceutical agents.[1][2][3] The choice of the nitrogen substituent on the carbamate precursor—specifically, a proton (N-H) versus a methyl group (N-Methyl)—profoundly influences the pathway and efficiency of intramolecular cyclization reactions. This guide provides an in-depth comparison of the reactivity of N-H and N-methyl carbamates in these critical transformations, supported by mechanistic insights and experimental considerations to aid in rational substrate design and reaction optimization.
Mechanistic Divergence: The Role of the Nitrogen Substituent
The fundamental difference in reactivity between N-H and N-methyl carbamates in cyclization reactions stems from the distinct electronic and steric profiles conferred by the hydrogen versus the methyl group on the nitrogen atom. These differences manifest in the preferred reaction mechanisms, rates, and overall success of the cyclization.
N-H Carbamates: A Pathway Paved by Deprotonation
For N-H carbamates, the presence of the acidic proton on the nitrogen is the defining feature. Cyclization typically proceeds via a base-mediated deprotonation of the carbamate nitrogen to form a highly nucleophilic carbamate anion. This anion then readily participates in an intramolecular nucleophilic substitution (SN2) or addition reaction to form the cyclic product.
The general mechanism can be visualized as follows:
Figure 1: Generalized mechanism for the cyclization of N-H carbamates.
This deprotonation-first pathway is highly efficient, provided a suitable base is employed to overcome the pKa of the N-H proton. The increased nucleophilicity of the resulting anion significantly accelerates the ring-closing step.
N-Methyl Carbamates: A Direct but More Demanding Route
In contrast, N-methyl carbamates lack an acidic proton for easy deprotonation. Consequently, the nitrogen atom is inherently less nucleophilic than the deprotonated N-H counterpart. Cyclization of N-methyl carbamates proceeds through a direct intramolecular nucleophilic attack of the neutral nitrogen atom on an electrophilic center.
This pathway is often more challenging and may require more forcing conditions, such as higher temperatures or the use of potent activating agents for the electrophile, to achieve comparable reaction rates to N-H carbamates.
A Head-to-Head Reactivity Comparison
The differing mechanisms have direct consequences on the relative reactivity, substrate scope, and reaction conditions required for successful cyclization.
| Feature | N-H Carbamates | N-Methyl Carbamates |
| Nucleophilicity | High (after deprotonation) | Moderate |
| Reaction Rate | Generally faster under basic conditions | Generally slower, often requires thermal activation |
| Reaction Conditions | Typically requires a base (e.g., NaH, K2CO3, Cs2CO3) | Often requires higher temperatures or Lewis acid catalysis |
| Side Reactions | Potential for N-alkylation or other base-mediated side reactions | Less prone to base-mediated side reactions |
| Steric Hindrance | Less sterically hindered nitrogen center | Increased steric hindrance from the methyl group can disfavor cyclization, particularly for the formation of smaller rings[4][5][6] |
Key Insights:
-
Electronic Effects: The electron-donating nature of the methyl group in N-methyl carbamates slightly increases the electron density on the nitrogen compared to an N-H carbamate. However, this inductive effect is often insufficient to overcome the significantly higher nucleophilicity of the deprotonated N-H carbamate anion.[7]
-
Steric Hindrance: The presence of the N-methyl group introduces steric bulk around the nitrogen atom. This can hinder the approach to the electrophilic center during the cyclization step, leading to slower reaction rates or, in some cases, preventing the reaction altogether.[4][5][6][8] This effect is particularly pronounced when forming strained ring systems.
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling these two classes of substrates, representative experimental protocols for palladium-catalyzed cyclization are provided below. These protocols are based on established methodologies and highlight the key differences in reaction setup.[9][10]
Protocol: Cyclization of an N-H Carbamate
This protocol outlines a typical palladium-catalyzed intramolecular cyclization of a secondary carbamate.
Sources
- 1. Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates [organic-chemistry.org]
A Senior Application Scientist's Guide to Stereoselectivity with Chiral Carbamate Precursors
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Stereocontrol in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of three-dimensional molecular architecture is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles, making the development of robust and predictable stereoselective transformations a paramount objective. Among the arsenal of techniques available to the synthetic chemist, the use of chiral auxiliaries remains a powerful and reliable strategy for inducing stereoselectivity.[1] These molecular scaffolds temporarily attach to a prochiral substrate, effectively guiding the formation of new stereocenters with a high degree of facial selectivity.
This guide provides a comprehensive comparison of three preeminent classes of chiral auxiliaries that are frequently employed as carbamate precursors: the Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams. We will delve into their synthesis, mechanistic underpinnings of stereocontrol, and performance in key asymmetric transformations, supported by experimental data to inform the rational selection of an auxiliary for a given synthetic challenge.
The General Workflow: A Three-Act Play in Asymmetric Synthesis
The application of a chiral auxiliary in asymmetric synthesis can be conceptualized as a three-step process: the attachment of the auxiliary to an achiral substrate, the diastereoselective reaction to create the desired stereocenter(s), and the subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
I. Evans' Oxazolidinone Auxiliaries: The Gold Standard in Aldol Reactions
Pioneered by David A. Evans, chiral oxazolidinones have become one of the most reliable and widely utilized classes of chiral auxiliaries, particularly for stereoselective aldol reactions.[2] Derived from readily available amino alcohols, their rigid heterocyclic structure provides a well-defined chiral environment, enabling excellent facial discrimination of the corresponding enolates.
A. Synthesis of the Chiral Precursor
A common and efficient method for the synthesis of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary starts from (1S,2R)-(+)-norephedrine.
Experimental Protocol: Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone [3]
-
To a round-bottom flask equipped with a distillation apparatus, add (1S,2R)-(+)-norephedrine (1.0 eq), diethyl carbonate (2.3 eq), and potassium carbonate (2.1 eq).
-
Heat the mixture in an oil bath at 160 °C. Ethanol will begin to distill.
-
Continue heating for approximately 5 hours, or until the distillation of ethanol ceases.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and wash sequentially with water (2x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a hexane-ethyl acetate mixture to afford the pure oxazolidinone as white crystals.
B. Mechanism of Stereocontrol in Aldol Reactions
The high syn-diastereoselectivity observed in Evans' aldol reactions is rationalized by the formation of a rigid, chair-like six-membered transition state of the Z-enolate.[3] The substituent at the C4 position of the oxazolidinone sterically shields one face of the enolate, directing the approach of the aldehyde from the less hindered face.
Caption: Chelation-controlled transition state model for the Evans' syn-aldol reaction.
C. Performance in Asymmetric Aldol Reactions
Evans' auxiliaries consistently provide high yields and exceptional diastereoselectivity in aldol reactions with a variety of aldehydes.
Table 1: Performance of Evans' Oxazolidinone in Asymmetric Aldol Reactions
| N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Propionyl | Isobutyraldehyde | >99:1 | 80-95 |
| Propionyl | Benzaldehyde | >99:1 | 85 |
| Acetyl | Benzaldehyde | Low | - |
D. Cleavage of the Auxiliary
A key advantage of the Evans' auxiliary is the variety of methods available for its cleavage, allowing access to a range of chiral products.
Experimental Protocol: Hydrolytic Cleavage to a Carboxylic Acid [5][6]
-
Dissolve the N-acyl oxazolidinone adduct (1.0 eq) in a mixture of THF and water (4:1) and cool to 0 °C.
-
Add a 30% aqueous solution of hydrogen peroxide (4.0 eq), followed by an aqueous solution of lithium hydroxide (2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
The organic layer contains the chiral carboxylic acid, and the aqueous layer can be basified to recover the chiral auxiliary.
II. Myers' Pseudoephedrine Amides: A Practical Approach to Asymmetric Alkylation
Developed by Andrew G. Myers, pseudoephedrine serves as an inexpensive and readily available chiral auxiliary for the highly diastereoselective alkylation of amide enolates.[7] Both enantiomers of pseudoephedrine are commercially available, providing access to either enantiomer of the desired product.
A. Synthesis of the Chiral Precursor
The pseudoephedrine amide is readily prepared by acylation of the corresponding amino alcohol.
Experimental Protocol: Synthesis of N-Propionyl-(1S,2S)-(+)-Pseudoephedrine [8]
-
Dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) in dichloromethane and cool to 0 °C.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with 1 M HCl and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.
B. Mechanism of Stereocontrol in Alkylation Reactions
The high diastereoselectivity of Myers' asymmetric alkylation is attributed to the formation of a rigid, chelated Z-enolate intermediate in the presence of lithium chloride. The phenyl group of the auxiliary effectively shields the top face of the enolate, directing the electrophile to attack from the less hindered bottom face.
Caption: Chelation-controlled stereochemical model for pseudoephedrine-mediated alkylation.
C. Performance Comparison: Evans' Oxazolidinone vs. Myers' Pseudoephedrine in Asymmetric Alkylation
Both Evans' and Myers' auxiliaries provide excellent results in asymmetric alkylation reactions. The choice of auxiliary may depend on factors such as cost, substrate scope, and desired cleavage conditions.
Table 2: Comparative Performance in Asymmetric Alkylation [9]
| Auxiliary | N-Acyl Group | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | Propionyl | Benzyl bromide | >99:1 | 80-92 |
| Evans' Oxazolidinone | Propionyl | Allyl iodide | 98:2 | 61-77 |
| Pseudoephedrine Amide | Propionyl | Benzyl bromide | 99:1 | 92 |
| Pseudoephedrine Amide | Propionyl | n-Butyl iodide | 90:10 | 83 |
D. Cleavage of the Auxiliary
The pseudoephedrine auxiliary can be cleaved under various conditions to afford carboxylic acids, alcohols, or aldehydes.
Experimental Protocol: Reductive Cleavage to a Primary Alcohol [10]
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in THF.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 1 M NaOH, and water again.
-
Stir vigorously until a white precipitate forms and filter the mixture through Celite®.
-
The filtrate contains the chiral alcohol and the recovered pseudoephedrine auxiliary, which can be separated by chromatography.
III. Oppolzer's Camphorsultam: A Rigid Scaffold for Diels-Alder Reactions
Oppolzer's camphorsultam is a highly effective chiral auxiliary derived from camphor, a readily available natural product. Its rigid, bicyclic structure provides excellent stereocontrol in a variety of reactions, most notably the Diels-Alder cycloaddition.[11]
A. Synthesis of the Chiral Precursor
The N-acryloyl derivative of Oppolzer's camphorsultam is a common dienophile used in asymmetric Diels-Alder reactions.
Experimental Protocol: Synthesis of N-Acryloyl-(+)-2,10-Camphorsultam
-
To a solution of (+)-2,10-camphorsultam (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add acryloyl chloride (1.1 eq) dropwise and stir for an additional 1-2 hours at -78 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution and warm to room temperature.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Mechanism of Stereocontrol in Diels-Alder Reactions
The stereochemical outcome of Diels-Alder reactions with N-enoyl camphorsultams is dictated by the chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen, which locks the dienophile in a specific conformation. The camphor skeleton then shields one face of the dienophile, forcing the diene to approach from the opposite face.
Caption: Transition state model for the Diels-Alder reaction with an N-enoyl camphorsultam.
C. Performance in Asymmetric Diels-Alder Reactions
Oppolzer's camphorsultam consistently delivers high levels of diastereoselectivity in Lewis acid-catalyzed Diels-Alder reactions.
Table 3: Performance of Oppolzer's Camphorsultam in Asymmetric Diels-Alder Reactions
| Diene | Dienophile | Lewis Acid | Diastereomeric Excess (de, %) | Yield (%) |
| Cyclopentadiene | N-Acryloyl | Et₂AlCl | >98 | 90 |
| Isoprene | N-Crotonoyl | TiCl₄ | 95 | 85 |
| Butadiene | N-Acryloyl | Me₂AlCl | >95 | 88 |
Note: Data compiled from various sources. Direct comparison of absolute values should be approached with caution as reaction conditions may vary.[12][13]
D. Cleavage of the Auxiliary
The camphorsultam auxiliary can be removed under various conditions, with reductive cleavage being a common method.
Experimental Protocol: Reductive Cleavage with LiAlH₄
-
To a solution of the Diels-Alder adduct (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (2.0-3.0 eq) portion-wise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and water.
-
Stir the mixture until a white precipitate forms, then filter through a pad of Celite®, washing with ethyl acetate.
-
The filtrate contains the chiral alcohol product and the recovered camphorsultam, which can be separated by chromatography.
IV. Analytical Methods for Assessing Stereoselectivity
The accurate determination of diastereomeric and enantiomeric purity is crucial for evaluating the success of a stereoselective reaction. The two most common techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC).
A. NMR Spectroscopy for Diastereomeric Ratio (d.r.) Determination
Diastereomers are distinct compounds with different physical properties, and thus their NMR spectra will differ. The diastereomeric ratio can be determined by integrating the signals of non-overlapping protons that are unique to each diastereomer.
Experimental Protocol: General Procedure for ¹H NMR Analysis
-
Dissolve a representative sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a set of well-resolved signals corresponding to a specific proton in each diastereomer.
-
Carefully integrate these signals.
-
The ratio of the integration values directly corresponds to the diastereomeric ratio of the products.
B. Chiral HPLC for Enantiomeric Excess (e.e.) Determination
After cleavage of the chiral auxiliary, the enantiomeric excess of the product is typically determined by chiral HPLC. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Experimental Protocol: General Procedure for Chiral HPLC Analysis
-
Prepare a dilute solution of the purified product in the mobile phase.
-
Inject the sample onto a suitable chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Develop a separation method by varying the mobile phase composition (typically a mixture of hexanes and isopropanol) and flow rate.
-
The two enantiomers will elute at different retention times.
-
The enantiomeric excess is calculated from the area of the two peaks using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Conclusion: Selecting the Optimal Chiral Auxiliary
The choice of a chiral auxiliary is a critical decision in the planning of an asymmetric synthesis. Evans' oxazolidinones, Myers' pseudoephedrine amides, and Oppolzer's camphorsultams each offer a robust and reliable platform for achieving high levels of stereocontrol in a variety of important transformations.
-
Evans' oxazolidinones are the gold standard for asymmetric aldol reactions, consistently providing high syn-diastereoselectivity.
-
Myers' pseudoephedrine amides offer a practical and cost-effective solution for asymmetric alkylations, with the significant advantage of both enantiomers being readily available.
-
Oppolzer's camphorsultams provide excellent stereocontrol in Diels-Alder reactions due to their rigid bicyclic structure.
The experimental data and protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions when selecting a chiral carbamate precursor for their specific synthetic challenges. The ultimate choice will depend on a careful consideration of the desired reaction, substrate scope, cost, and the ease of auxiliary cleavage and recovery.
References
-
PrepChem. Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. [Link]
-
Choi, H., et al. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules, 26(12), 3563. [Link]
-
Chem-Station. Evans Aldol Reaction. [Link]
-
Organic Syntheses. (−)-d-2,10-camphorsultam. [Link]
- Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
-
Wikipedia. Chiral auxiliary. [Link]
-
Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC advances, 6(36), 30498-30551. [Link]
-
Anderson, O. P., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1494-1501. [Link]
-
Anderson, O. P., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1494-1501. [Link]
-
Wilson, P. D. (2002). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. [Link]
-
Chemistry Stack Exchange. Diastereoselectivity in enolate alkylation reactions. [Link]
-
University of Liverpool. Evans Enolate Alkylation-Hydrolysis. [Link]
-
Wikipedia. Chiral auxiliary. [Link]
-
Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic letters, 9(12), 2273–2276. [Link]
-
Singh, V. K., & Samanta, S. (2005). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 36(31). [Link]
-
Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral auxiliaries in asymmetric synthesis. In Asymmetric Synthesis (pp. 1-13). Wiley-VCH. [Link]
-
Tian, I. (2020). Why are some reactions diastereoselective while others enantioselective? Comparison between the Zimmerman-Traxler Model and Brown Carbonyl Allylation. Medium. [Link]
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Heravi, M. M., Zadsirjan, V., & Farajpour, B. (2016). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 6(36), 30498-30551. [Link]
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Scribd. Efficient Camphorsultam Removal Method. [Link]
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Labidi, A., & Yacin-Ali, A. (2021). Total Enantioselective Synthesis of a Norbornene Derivative via Lewis Acid Catalyzed Asymmetric Diels-Alder Reaction using the Oppolzer's Camphorsultam as a Chiral Auxilary. ChemRxiv. [Link]
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Oreate. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. [Link]
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Myers, A. G. Chem 115 - Asymmetric Diels-Alder Reactions. [Link]
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Organic Syntheses. Transformation of pseudoephedrine amides into highly enantiomerically enriched aldehydes, alcohols, and ketones. [Link]
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Singh, V. K., & Samanta, S. (2005). ChemInform Abstract: Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ChemInform, 36(31). [Link]
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Myers, A. G., & Mellem, K. T. (2012). A Simple, Scalable Synthetic Route to (+)- and (-)-Pseudoephenamine. Organic letters, 14(13), 3442–3445. [Link]
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A Comparative Performance Analysis of tert-Butyl methyl(3-oxobutyl)carbamate as a Modern Building Block in Heterocyclic Synthesis
Introduction: The Evolving Landscape of Chemical Building Blocks
In the relentless pursuit of novel therapeutic agents and functional materials, the strategic selection of molecular building blocks is paramount. These foundational reagents dictate the efficiency of synthetic routes, the accessible chemical space, and ultimately, the properties of the target molecules. For decades, simple β-ketoesters, such as ethyl acetoacetate and methyl acetoacetate, have been the workhorses of heterocyclic synthesis, prized for their reliability in classical multicomponent reactions.
This guide introduces tert-Butyl methyl(3-oxobutyl)carbamate, a contemporary building block that integrates the reactive 1,3-dicarbonyl motif with a protected amine functionality. This unique combination offers intriguing possibilities for generating complex molecular architectures with enhanced efficiency. Here, we present an objective, data-driven comparison of this compound against its traditional counterparts—ethyl acetoacetate and methyl acetoacetate—in three cornerstone heterocyclic syntheses: the Knorr Pyrrole Synthesis, the Hantzsch Pyridine Synthesis, and the Biginelli Reaction.
This analysis is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit with versatile and high-performance reagents.
The Contenders: A Profile of the Building Blocks
The reactivity of 1,3-dicarbonyl compounds is primarily governed by the acidity of the α-protons and the subsequent nucleophilicity of the resulting enolate.[1] The choice of the ester or, in our case, the carbamate group can subtly influence this reactivity and introduce valuable functional handles.
-
Ethyl Acetoacetate & Methyl Acetoacetate (The Standards): These are the archetypal β-ketoesters. Their straightforward synthesis and predictable reactivity have cemented their status as essential reagents in organic chemistry.[2] They readily form enolates under basic conditions, which act as potent nucleophiles in a vast array of carbon-carbon bond-forming reactions.[3]
-
This compound (The Challenger): This molecule replaces the ester moiety with an N-methyl-N-Boc-carbamate. The tert-butoxycarbonyl (Boc) protecting group is a staple in modern organic synthesis, offering robust protection of the amine under a wide range of conditions, yet allowing for facile deprotection under mild acidic conditions.[4] This built-in protected amine functionality makes it a highly attractive precursor for the synthesis of nitrogen-containing heterocycles and other complex amines.
Benchmarking Performance: Three Pillars of Heterocyclic Synthesis
To provide a comprehensive and objective comparison, we have selected three classical, yet enduringly relevant, multicomponent reactions that are mainstays in the synthesis of foundational heterocyclic scaffolds.
The Knorr Pyrrole Synthesis
The Knorr pyrrole synthesis is a robust method for the preparation of substituted pyrroles, typically involving the condensation of an α-amino-ketone with a β-dicarbonyl compound.[5][6]
Caption: Generalized workflow for the Knorr Pyrrole Synthesis.
Protocol 1.1: Knorr Pyrrole Synthesis with Ethyl Acetoacetate (Reference Protocol)
-
Materials: Ethyl acetoacetate, sodium nitrite, zinc dust, glacial acetic acid.
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve ethyl acetoacetate (2.0 equiv.) in glacial acetic acid.
-
Slowly add a solution of sodium nitrite (1.0 equiv.) in water, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes.
-
To this mixture, add a second portion of ethyl acetoacetate (1.0 equiv.).
-
Gradually add zinc dust (2.0 equiv.) while stirring vigorously. The reaction can be exothermic.
-
After the addition of zinc is complete, heat the mixture to reflux for 1 hour.
-
Cool the reaction mixture and pour it into a large volume of ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to yield the desired pyrrole derivative.[7]
-
Protocol 1.2: Proposed Knorr Pyrrole Synthesis with this compound
-
Justification: The fundamental mechanism of the Knorr synthesis should be compatible with the β-keto carbamate structure. The reaction conditions are acidic, which might lead to some Boc-deprotection, but the initial condensation is expected to proceed. The N-methyl group remains on the carbamate nitrogen.
-
Materials: this compound, ethyl 2-aminoacetoacetate hydrochloride (as the α-amino-ketone source), sodium acetate, ethanol.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv.), ethyl 2-aminoacetoacetate hydrochloride (1.0 equiv.), and sodium acetate (1.1 equiv.) in ethanol.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the substituted pyrrole.
-
| Building Block | Reaction Time (h) | Yield (%) | Purity (%) | Reference/Note |
| Ethyl Acetoacetate | 2-4 | 75-85 | >95 | [7] |
| Methyl Acetoacetate | 2-4 | 70-80 | >95 | Literature Consensus |
| This compound | 4-8 (Projected) | 60-75 (Projected) | >90 (Projected) | Proposed Protocol |
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction for the formation of dihydropyridines, which can be subsequently oxidized to pyridines. It typically involves the condensation of an aldehyde, two equivalents of a β-dicarbonyl compound, and a nitrogen source like ammonia or ammonium acetate.[8][9]
Caption: Generalized workflow for the Hantzsch Pyridine Synthesis.
Protocol 2.1: Hantzsch Pyridine Synthesis with Ethyl Acetoacetate (Reference Protocol)
-
Materials: Aromatic aldehyde, ethyl acetoacetate, ammonium acetate, ethanol.
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 equiv.), ethyl acetoacetate (2.0 equiv.), and ammonium acetate (1.2 equiv.) in ethanol.
-
Heat the mixture to reflux with stirring for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 1,4-dihydropyridine.[10]
-
Protocol 2.2: Proposed Hantzsch Pyridine Synthesis with this compound
-
Justification: The reactivity of the β-keto carbamate should be amenable to the Hantzsch condensation. The carbamate functionality will be incorporated into the final dihydropyridine structure, offering a unique substitution pattern. Microwave irradiation is proposed to potentially enhance the reaction rate.[11]
-
Materials: Aromatic aldehyde, this compound, ammonium acetate, ethanol.
-
Procedure:
-
In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 equiv.), this compound (2.0 equiv.), and ammonium acetate (1.2 equiv.) in ethanol.
-
Seal the vessel and heat in a microwave reactor at 120 °C for 15-30 minutes.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by flash column chromatography.
-
| Building Block | Reaction Time | Yield (%) | Purity (%) | Reference/Note |
| Ethyl Acetoacetate | 4-6 h (Conventional) | 80-95 | >95 | [10] |
| Methyl Acetoacetate | 4-6 h (Conventional) | 75-90 | >95 | Literature Consensus |
| This compound | 15-30 min (Microwave, Projected) | 70-85 (Projected) | >90 (Projected) | Proposed Protocol |
The Biginelli Reaction
The Biginelli reaction is a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-keto compound, and urea.[12][13] This reaction is of significant interest in medicinal chemistry due to the diverse biological activities of the resulting dihydropyrimidinone scaffold.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of tert-Butyl methyl(3-oxobutyl)carbamate
As a Senior Application Scientist, it is imperative to provide laboratory personnel with clear, actionable guidance that ensures both personal safety and environmental compliance. This document outlines the proper procedures for the disposal of tert-butyl methyl(3-oxobutyl)carbamate, a compound utilized in various research and development applications. The following protocols are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. For this compound (CAS No. 54614-95-8), the primary hazards identified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) include:
-
Skin irritation (H315)[1]
-
Serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
These classifications necessitate specific handling procedures and personal protective equipment (PPE) to mitigate exposure risks.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to the following PPE and handling protocols is mandatory when working with this compound.
Table 1: Essential Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] | To prevent eye contact which can cause serious irritation[1]. |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile rubber) inspected prior to use.[2][3] | To prevent skin contact which can cause irritation[1]. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat.[2] | To protect the skin from accidental splashes or spills. |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2] | To avoid inhalation which may cause respiratory irritation[1]. |
Handling Procedures:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]
-
Do not eat, drink, or smoke when using this product.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment. Discharge into the environment must be avoided.[2]
Step 1: Waste Characterization
The first critical step is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5][6] While this compound is a known irritant, a full hazardous waste determination must be performed. This can be done through laboratory analysis (e.g., Toxicity Characteristic Leaching Procedure - TCLP) or by generator knowledge of the waste stream.[7]
Step 2: Segregation and Collection
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a dedicated, suitable, and closed container.[2][3]
-
The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "this compound".[8]
-
Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
Step 3: Licensed Disposal
-
The disposal of chemical waste is regulated by federal, state, and local laws.[5][6] It is illegal to dispose of this chemical down the drain or in regular trash.[2]
-
The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
Step 4: Container Decontamination
-
Empty containers should be triple-rinsed with an appropriate solvent.[2] The rinsate should be collected and treated as hazardous waste.
-
After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[2]
Emergency Procedures for Spills and Exposure
In the event of a spill or exposure, immediate action is critical.
Spill Response:
-
Evacuate personnel from the immediate area.[2]
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4]
-
Collect the absorbed material into a suitable container for disposal as hazardous waste.[2][3]
-
Clean the spill area thoroughly.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl methyl(3-oxobutyl)carbamate
Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the material's properties. This guide provides essential, field-proven safety and handling protocols for tert-Butyl methyl(3-oxobutyl)carbamate (CAS No. 54614-95-8). Our objective is to move beyond mere compliance, embedding a culture of safety and precision into every step of your workflow. The following procedures are designed to be a self-validating system, ensuring that your research is protected by robust safety practices.
Immediate Safety Briefing: Understanding the Hazard
Before handling this compound, it is critical to recognize its primary hazards as identified in its GHS classification. This compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, all handling procedures must be designed to prevent contact with skin and eyes and to avoid the inhalation of its dust or aerosols.[2]
Primary Hazards:
-
Skin Irritation (H315): Direct contact can lead to skin irritation.[1]
-
Serious Eye Irritation (H319): Poses a significant risk of irritation upon contact with the eyes.[1]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.[1]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of appropriate PPE is the first line of defense. All PPE must conform to established standards, such as those from the Occupational Safety and Health Administration (OSHA) or equivalent European Standards (EN).
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3][4] A face shield may be required for splash risks. | To protect against accidental splashes and airborne particles, directly addressing the "serious eye irritation" hazard.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber.[5] Gloves must be inspected before use and replaced if compromised. | To prevent direct skin contact and irritation.[2] The choice of glove material should be confirmed for compatibility and breakthrough time with the specific solvents being used. |
| Body Protection | A lab coat is standard. For tasks with a higher risk of contamination, long-sleeved, fire/flame-resistant and impervious clothing is recommended.[2][5] | To protect skin on the arms and body from accidental contact. Contaminated clothing should not be allowed out of the workplace and must be decontaminated before reuse.[6] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dusts are generated or if working outside a certified chemical fume hood.[3] | To prevent inhalation of the compound, which may cause respiratory irritation.[1] This is especially critical when weighing or transferring the solid material. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a structured workflow is essential for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Preparation and Work Area Setup
-
Ventilation: All handling of this compound, especially in its solid form, must occur in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
-
Donning PPE: Before entering the designated handling area, don all required PPE as outlined in the table above. The sequence of donning is crucial for ensuring complete protection.
Workflow for PPE Selection and Handling
The following diagram outlines the decision-making process for selecting and using PPE when handling this compound.
Caption: Logical workflow for selecting and using PPE.
Spill and Emergency Procedures
-
Small Spills: For minor spills of the solid material, do not dry sweep. Carefully dampen the material and transfer it to a suitable, sealed container for disposal.[3]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow. All waste must be treated as hazardous unless otherwise determined by institutional environmental health and safety (EHS) guidelines.
Equipment Decontamination
-
All glassware and equipment that have come into contact with the compound should be decontaminated.
-
Rinse contaminated surfaces and equipment thoroughly, collecting the rinsate as hazardous liquid waste.
Waste Disposal
-
Solid Waste: Collect unused or waste this compound and any contaminated solids (e.g., paper towels, used gloves) in a clearly labeled, sealed container designated for chemical waste.[8]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not discharge to sewer systems.[2]
-
Disposal Method: All chemical waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing, in accordance with all local, state, and federal regulations.[2][8] Contaminated packaging should be triple-rinsed and disposed of appropriately.[2]
References
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tert-butyl N-(3-oxobutyl)carbamate. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
SAFETY DATA SHEET - tert-Butyl carbamate. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]
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SAFETY DATA SHEET - tert-Butyl carbamate. (2023-09-22). Fisher Scientific. Retrieved January 14, 2026, from [Link]
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
